Scrophuloside B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26O10 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-(4-acetylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H26O10/c1-13(25)15-5-7-16(8-6-15)33-24-23(30)22(29)21(28)19(34-24)12-32-20(27)10-4-14-3-9-17(26)18(11-14)31-2/h3-11,19,21-24,26,28-30H,12H2,1-2H3/b10-4+/t19-,21-,22+,23-,24-/m1/s1 |
InChI Key |
ZZGQWDYMANCPTP-WFHNXDLMSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O)O |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O |
Synonyms |
scrophuloside B |
Origin of Product |
United States |
Foundational & Exploratory
Scrophuloside B: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scrophuloside B is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological activities with a focus on its anti-inflammatory effects, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is a complex phenylpropanoid-substituted iridoid glycoside. Its systematic IUPAC name is [(2R,3S,4S,5R,6S)-6-(4-acetyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate.[1]
Chemical Structure:
Figure 1: 2D chemical structure of this compound. Source: PubChem CID 11503806.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆O₁₀ | PubChem[1] |
| Molecular Weight | 474.5 g/mol | PubChem[1] |
| Exact Mass | 474.15259702 Da | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |
| Rotatable Bond Count | 9 | PubChem[1] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory properties. Research indicates that it exerts its effects through the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of NF-κB and NLRP3 Inflammasome Pathways
A key study has shown that this compound (referred to as scropolioside B in the study) effectively blocks the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-32 by inhibiting the NF-κB pathway.[2][3] Furthermore, it has been observed to decrease the expression of NLRP3, a key component of the inflammasome complex.[2][3]
Quantitative Data on Biological Activity:
| Assay | Target | Result (IC₅₀) | Cell Line |
| NF-κB Luciferase Reporter Assay | NF-κB activity | 1.02 μmol/L | HEK293T |
This data is derived from a study on scropolioside B, which is understood to be synonymous with this compound.[2][3]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Protocols
The following protocols are based on methodologies reported for the investigation of the anti-inflammatory effects of this compound (scropolioside B).[2][3]
Isolation and Purification of this compound (General Approach)
While a specific, detailed protocol for the isolation of this compound was not found in the immediate literature, a general approach can be inferred from the isolation of similar iridoid glycosides from Scrophularia species. The following is a representative workflow.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on NF-κB activity.
-
Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.
-
Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The IC₅₀ value is determined from the dose-response curve.
Spectroscopic Data
Detailed 1H and 13C NMR data for this compound are essential for its unequivocal identification and characterization. While a comprehensive dataset was not available in the searched literature, researchers isolating this compound should perform 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for structural confirmation.
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory activity mediated through the inhibition of the NF-κB and NLRP3 inflammasome pathways. This technical guide provides foundational information for researchers interested in further exploring the therapeutic potential of this compound. Future research should focus on elucidating its full pharmacokinetic and pharmacodynamic profiles, as well as exploring its efficacy in in vivo models of inflammatory diseases.
References
- 1. Enhanced Antioxidant Effects of the Anti-Inflammatory Compound Probucol When Released from Mesoporous Silica Particles [mdpi.com]
- 2. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Scrophuloside B: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scrophuloside B, an iridoid glycoside, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its isolation and purification. The information is tailored for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Natural Sources of this compound
This compound and its analogs are predominantly found in plants belonging to the Scrophulariaceae family. The primary genera known to contain these compounds are Scrophularia and, to a lesser extent, Verbascum.
Primary Natural Sources:
-
Scrophularia ningpoensis Hemsl.: The dried root of this plant, known as "Xuan Shen" in Traditional Chinese Medicine, is the most cited source for this compound and its derivatives, such as Scrophuloside B4.[1] The roots of S. ningpoensis have been traditionally used for their anti-inflammatory and antipyretic properties.[2]
-
Other Scrophularia Species: Various other species within the Scrophularia genus have been identified as sources of iridoid glycosides, including compounds structurally related to this compound. These include Scrophularia scopolii, Scrophularia hypericifolia, and Scrophularia oblongifolia.[3][4][5] While these species are known to contain a variety of iridoids, the specific concentration of this compound may vary.
Secondary Natural Sources:
-
Verbascum Species (Mullein): Plants of the Verbascum genus, also belonging to the Scrophulariaceae family, are known to produce a diverse array of iridoid glycosides. While less documented as a primary source of this compound itself, the presence of other structurally similar iridoids suggests that some Verbascum species could be potential, albeit less concentrated, sources.
Quantitative Data on this compound Content
Precise quantitative data on the yield and purity of this compound from various natural sources and extraction methods is not extensively documented in a comparative format in the available literature. However, based on phytochemical screening studies, the approximate content of related iridoids in Scrophularia ningpoensis can be inferred. The following table summarizes the available quantitative information for related compounds, which can provide a general indication of the expected yield for iridoid glycosides from this source.
| Plant Source | Compound | Amount (per kg of dried root) | Reference |
| Scrophularia ningpoensis | Harpagide | ~12.5 mg | [6] |
| Scrophularia ningpoensis | Harpagoside | ~20 mg | [6] |
Note: This table provides an approximation based on reported values for structurally related and co-occurring iridoid glycosides. The actual yield of this compound can vary depending on the plant's geographical origin, harvesting time, and the specific extraction and purification methods employed.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following is a generalized protocol synthesized from various phytochemical studies on Scrophularia species.
Extraction
-
Objective: To extract the crude mixture of compounds, including this compound, from the plant material.
-
Protocol:
-
Preparation of Plant Material: The dried and powdered roots of Scrophularia ningpoensis are used as the starting material.
-
Solvent Extraction: The powdered material is typically extracted with a polar solvent. Methanol or ethanol are commonly used due to their efficiency in extracting glycosides. The extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) to enhance efficiency.
-
Maceration: The plant material is soaked in the solvent (e.g., 95% ethanol) for an extended period (e.g., 24-48 hours) with occasional agitation. The process is often repeated multiple times to ensure complete extraction.
-
Soxhlet Extraction: This method provides a continuous extraction with fresh solvent, which can be more efficient but may expose the compounds to heat for a prolonged period.
-
Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the plant cell walls, facilitating solvent penetration and reducing extraction time and temperature.[7]
-
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation
-
Objective: To separate the crude extract into fractions with varying polarities, thereby enriching the fraction containing this compound.
-
Protocol:
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical sequence would be:
-
n-hexane (to remove nonpolar compounds like fats and sterols)
-
Dichloromethane or Chloroform (to remove compounds of intermediate polarity)
-
Ethyl acetate (often enriches iridoid glycosides)
-
n-butanol (to isolate more polar glycosides)
-
-
Fraction Selection: Based on preliminary analysis (e.g., Thin Layer Chromatography - TLC), the fraction showing the highest concentration of iridoid glycosides (typically the ethyl acetate or n-butanol fraction) is selected for further purification.
-
Chromatographic Purification
-
Objective: To isolate this compound from the enriched fraction in a pure form. This is generally achieved through a series of chromatographic techniques.
-
Protocol:
-
Column Chromatography (CC):
-
The selected fraction is subjected to column chromatography on a stationary phase like silica gel.
-
A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity.
-
Fractions are collected and monitored by TLC to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions rich in this compound from the initial column are often further purified on a Sephadex LH-20 column using a solvent system like methanol to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to achieve high purity, preparative HPLC is the method of choice.[8][9]
-
A reversed-phase column (e.g., C18) is commonly used.
-
The mobile phase typically consists of a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
-
Purity Assessment: The purity of the isolated this compound is confirmed using analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Successive chromatographic steps for purification.
References
- 1. A sugar ester and an iridoid glycoside from Scrophularia ningpoensis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Structure Elucidation of Two Highly Acylated Iridoid Diglycosides from Scrophularia scopolii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 9. warwick.ac.uk [warwick.ac.uk]
Scrophuloside B: A Technical Guide on its Discovery, Traditional Use, and Anti-inflammatory Mechanisms
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scrophuloside B, an iridoid glycoside found in plants of the Scrophularia genus, is emerging as a compound of significant interest for its potent anti-inflammatory properties. With a rich history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM), the plant sources of this compound have been utilized for centuries to treat a variety of inflammatory conditions. This technical guide provides a comprehensive overview of the discovery of this compound, its roots in traditional medicine, its mechanism of action in modulating key inflammatory signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Discovery and History in Traditional Medicine
Traditional Use of Scrophularia
The genus Scrophularia, commonly known as figworts, has a long-standing history in traditional medicine across various cultures. In Traditional Chinese Medicine, the root of Scrophularia ningpoensis, known as "Xuan Shen," has been used for centuries to "clear heat and detoxify."[1][2] It is traditionally prescribed for conditions such as fever, sore throat, swollen glands, and various skin ailments, all of which are manifestations of inflammation.[1] The herb is valued for its cooling properties and its ability to nourish the "yin," making it a remedy for symptoms like night sweats and irritability.[1] Similarly, in European folk medicine, Scrophularia nodosa was used to treat scrofula, a tuberculous swelling of the lymph nodes, which gave the genus its name.[2] These traditional applications have provided the ethnopharmacological basis for modern scientific investigation into the plant's constituents.
Discovery and Isolation of Scropolioside B
The first reported isolation of a compound named scropolioside B was in 1988 by Çalιş, Gross, Winkler, and Sticher from the roots of Scrophularia scopolii var. scopolii.[1] This compound was identified as a new triacyl iridoid diglycoside. Its structure was elucidated through chemical and spectral data analysis.[1]
It is important to note that the compound more recently investigated for its anti-inflammatory properties, and often referred to as This compound , was isolated from the Tibetan medicinal plant Scrophularia dentata Royle ex Benth.[3] While the names are nearly identical, the chemical structures and plant sources differ. This guide focuses on the this compound from S. dentata due to the available data on its biological activity.
Biological Activity and Mechanism of Action
Recent research has illuminated the potent anti-inflammatory effects of this compound, primarily through its modulation of the NF-κB and NLRP3 inflammasome signaling pathways.
Inhibition of NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] this compound has been shown to be a potent inhibitor of the NF-κB pathway.[3] In a key study, this compound inhibited NF-κB activity in a dose-dependent manner with an IC50 value of 1.02 μmol/L.[3] This inhibitory action is central to its anti-inflammatory effects, as it effectively suppresses the transcription of downstream inflammatory mediators.
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. This compound has been demonstrated to decrease the expression of NLRP3 at both the mRNA and protein levels.[3] By targeting the NLRP3 inflammasome, this compound effectively inhibits the maturation and secretion of IL-1β, a key cytokine involved in a wide range of inflammatory diseases.[3]
Downregulation of Pro-inflammatory Cytokines
Consistent with its effects on the NF-κB and NLRP3 pathways, this compound significantly reduces the expression of several pro-inflammatory cytokines.[3] Studies have shown that it blocks the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-32 (IL-32).[3]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the anti-inflammatory activity of this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| NF-κB Inhibition (IC50) | 1.02 μmol/L | HEK293T | Luciferase Reporter Assay | [3] |
| IL-1β mRNA Expression | Significant reduction at 50 μmol/L | THP-1 | RT-PCR | |
| TNF-α mRNA Expression | Significant reduction at 50 μmol/L | THP-1 | RT-PCR | |
| NLRP3 Protein Expression | Decreased at 50 μmol/L | THP-1 | Western Blot | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory activity.
Isolation and Purification of this compound from Scrophularia dentata
-
Extraction: The air-dried, powdered roots of Scrophularia dentata are extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Chromatography: The n-butanol fraction, which contains the iridoid glycosides, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB signaling pathway.
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, the cells are pre-treated with varying concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with an NF-κB activator, such as TNF-α, for 6-8 hours.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control, and the IC50 value is determined by non-linear regression analysis.
Measurement of Cytokine mRNA Expression by Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the changes in the gene expression of pro-inflammatory cytokines.
-
Cell Culture and Treatment: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA). The differentiated cells are then pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).
-
RNA Isolation: Total RNA is extracted from the treated cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed by spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: The qRT-PCR is performed using a real-time PCR system with SYBR Green-based detection. Specific primers for IL-1β, TNF-α, and a housekeeping gene (e.g., GAPDH for normalization) are used. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene.
Measurement of Cytokine Protein Secretion by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of secreted cytokines in the cell culture supernatant.
-
Sample Collection: The cell culture supernatants from the treated THP-1 cells (as described in 4.3) are collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: Commercially available ELISA kits for human IL-1β and TNF-α are used according to the manufacturer's instructions. Briefly, the wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest. The collected supernatants and standards are then added to the wells. After incubation and washing steps, a biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin. A substrate solution is then added, and the resulting color development is stopped.
-
Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from a standard curve generated with known concentrations of the recombinant cytokine.
Visualizations
Signaling Pathway Diagram
Caption: Anti-inflammatory mechanism of this compound.
Experimental Workflow Diagram
Caption: Workflow for analyzing cytokine expression.
Conclusion and Future Directions
This compound represents a promising natural product with well-defined anti-inflammatory properties. Its ability to target both the NF-κB and NLRP3 inflammasome pathways highlights its potential as a lead compound for the development of novel therapeutics for a range of inflammatory disorders. The historical use of Scrophularia species in traditional medicine provides a strong foundation for its safety and efficacy.
Future research should focus on several key areas:
-
In vivo studies: To validate the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
-
Pharmacokinetics and bioavailability: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Structure-activity relationship (SAR) studies: To identify the key functional groups responsible for its biological activity and to guide the synthesis of more potent and selective analogs.
-
Clinical trials: To ultimately evaluate the safety and efficacy of this compound in human subjects.
The continued investigation of this compound holds significant promise for the development of new and effective treatments for inflammatory conditions, bridging the gap between traditional medicine and modern pharmacology.
References
- 1. Isolation and Structure Elucidation of Two Highly Acylated Iridoid Diglycosides from Scrophularia scopolii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-10, TNF-α, IL-6 and IL-1β protein concentration determined by ELISA [bio-protocol.org]
- 3. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Scrophuloside B: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scrophuloside B, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's structural and physicochemical characteristics, spectroscopic data, and its emerging role as a modulator of key inflammatory signaling pathways. Experimental protocols for its isolation, characterization, and biological evaluation are also provided to facilitate further investigation into its therapeutic potential.
Physicochemical Properties
This compound is a complex natural product with the molecular formula C₂₄H₂₆O₁₀ and a molecular weight of 474.5 g/mol [1]. While a specific experimental melting point has not been definitively reported in the reviewed literature, its physical state is generally characterized as a solid. The solubility of this compound has been observed in various organic solvents, with higher solubility in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and limited solubility in water.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆O₁₀ | [1] |
| Molecular Weight | 474.5 g/mol | [1] |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-(4-acetyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |
| InChI | InChI=1S/C24H26O10/c1-13(25)15-6-9-17(18(11-15)31-2)33-24-23(30)22(29)21(28)19(34-24)12-32-20(27)10-5-14-3-7-16(26)8-4-14/h3-11,19,21-24,26,28-30H,12H2,1-2H3/b10-5+/t19-,21-,22+,23-,24-/m1/s1 | PubChem |
| InChIKey | ZZDJNPFVWSOKTO-TULNHCNLSA-N | PubChem |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)O[C@H]2--INVALID-LINK--COC(=O)/C=C/C3=CC=C(C=C3)O)O)O">C@@HO)OC | PubChem |
| XLogP3-AA | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 10 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
| Topological Polar Surface Area | 152 Ų | PubChem |
| Heavy Atom Count | 34 | PubChem |
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. While a complete, assigned experimental dataset for this compound was not available in the public domain at the time of this review, data for structurally similar compounds from the Scrophularia genus provide valuable reference points.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Scrophuloside Analogs (Note: These are representative values from related compounds and may not correspond exactly to this compound. Researchers should acquire and interpret spectra for their specific samples.)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Aglycone | ||
| 1 | ~94.0 | ~5.1 (d, J=~8.0) |
| 3 | ~141.0 | ~6.4 (d, J=~6.0) |
| 4 | ~102.0 | ~5.1 (d, J=~6.0) |
| 5 | ~35.0 | ~2.5 (m) |
| 6 | ~78.0 | ~4.2 (m) |
| 7 | ~60.0 | ~1.9 (m) |
| 8 | ~65.0 | ~4.5 (m) |
| 9 | ~48.0 | ~2.3 (m) |
| 10 | ~21.0 | ~1.1 (d, J=~7.0) |
| Glycosyl Moiety | ||
| 1' | ~100.0 | ~4.8 (d, J=~7.5) |
| 2' | ~74.0 | ~3.4 (m) |
| 3' | ~77.0 | ~3.5 (m) |
| 4' | ~71.0 | ~3.3 (m) |
| 5' | ~77.0 | ~3.6 (m) |
| 6' | ~62.0 | ~3.7 (m), ~3.9 (m) |
| Phenylpropanoid Moiety | ||
| 1'' | ~126.0 | |
| 2'' | ~130.0 | |
| 3'' | ~116.0 | |
| 4'' | ~160.0 | |
| 5'' | ~116.0 | |
| 6'' | ~130.0 | |
| 7'' (C=O) | ~167.0 | |
| 8'' (α-CH) | ~145.0 | ~7.6 (d, J=~16.0) |
| 9'' (β-CH) | ~116.0 | ~6.3 (d, J=~16.0) |
| Acetylphenyl Moiety | ||
| 1''' | ~152.0 | |
| 2''' | ~114.0 | |
| 3''' | ~124.0 | |
| 4''' | ~131.0 | |
| 5''' | ~123.0 | |
| 6''' | ~150.0 | |
| 7''' (C=O) | ~197.0 | |
| 8''' (CH₃) | ~26.0 | ~2.5 (s) |
| OCH₃ | ~56.0 | ~3.8 (s) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H (hydroxyl groups) |
| ~2900 | C-H (aliphatic) |
| ~1710 | C=O (ester carbonyl) |
| ~1680 | C=O (ketone carbonyl) |
| ~1630 | C=C (alkene) |
| ~1600, ~1510 | C=C (aromatic) |
| ~1270, ~1170 | C-O (ester, ether) |
| ~1080 | C-O (alcohol) |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 475.1599 |
| [M+Na]⁺ | 497.1418 |
| [M+K]⁺ | 513.1158 |
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties. Research indicates that its mechanism of action involves the modulation of key inflammatory signaling pathways.
Inhibition of NF-κB and NLRP3 Inflammasome Pathways
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome[2][3]. This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α)[2].
The anti-inflammatory effects of this compound are mediated by blocking NF-κB activity[2]. Furthermore, it has been observed to decrease the expression of NLRP3 at both the mRNA and protein levels[2].
Caption: Anti-inflammatory mechanism of this compound.
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation of iridoid glycosides from Scrophularia species involves the following steps:
-
Extraction: Dried and powdered plant material (e.g., roots or aerial parts of Scrophularia deserti) is extracted with a polar solvent such as methanol or ethanol at room temperature.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The n-butanol fraction, which is typically rich in iridoid glycosides, is subjected to column chromatography on silica gel or a macroporous resin (e.g., Diaion HP-20).
-
Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a C18 column.
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer in a deuterated solvent such as methanol-d₄ or DMSO-d₆.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer, often with the sample prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or ESI-QTOF mass spectrometer.
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of this compound can be assessed using a lipopolysaccharide (LPS)-induced inflammation model in THP-1 human monocytic cells.
-
Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Differentiation into macrophages is induced by treating the cells with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment and Stimulation: Differentiated THP-1 macrophages are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours).
-
Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA). The expression of inflammatory mediators at the mRNA and protein levels can be analyzed by RT-qPCR and Western blotting, respectively.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties. Its ability to inhibit the NF-κB and NLRP3 inflammasome pathways highlights its potential as a lead compound for the development of novel anti-inflammatory drugs. This technical guide provides a foundational understanding of its physicochemical properties, spectroscopic characteristics, and biological activities, along with key experimental protocols to aid in its further investigation. Future research should focus on obtaining more detailed experimental data, exploring its full pharmacological profile, and elucidating its structure-activity relationships to optimize its therapeutic potential.
References
Scrophuloside B: A Technical Guide to its Mechanism of Action in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory properties of Scrophuloside B, an iridoid glycoside isolated from Scrophularia dentata. The information presented herein is a synthesis of current scientific literature, focusing on its inhibitory effects on key inflammatory signaling pathways. This document details the quantitative impact of this compound on inflammatory mediators, outlines the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the involved pathways and workflows.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the suppression of the NLRP3 inflammasome.[1][2] This dual-pronged approach allows for the comprehensive downregulation of pro-inflammatory cytokine production and signaling.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to be a potent inhibitor of this pathway. In vitro studies have shown that this compound inhibits NF-κB activity in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 1.02 μmol/L.[1][2] This inhibition leads to a significant reduction in the expression of NF-κB target genes, including key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-32 (IL-32).[1]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and subsequently processing the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms. This compound has been shown to decrease the expression of NLRP3 at both the mRNA and protein levels.[1] By downregulating NLRP3, this compound effectively hinders the maturation and secretion of IL-1β, a key mediator of inflammation.[1]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various inflammatory markers, as determined by in vitro studies.
| Target | Assay | Cell Line | Inducer | This compound Concentration (µM) | Observed Effect | Reference |
| NF-κB Activity | Luciferase Reporter Assay | HEK293 | TNF-α | 1.02 | 50% Inhibition (IC50) | [1][2] |
| IL-1β mRNA | RT-qPCR | THP-1 | LPS | 50 | Significant Inhibition | [1] |
| TNF-α mRNA | RT-qPCR | THP-1 | LPS | 50 | Significant Inhibition | [1] |
| IL-32β mRNA | RT-qPCR | THP-1 | LPS | 50 | Significant Inhibition | [1] |
| IL-32γ mRNA | RT-qPCR | THP-1 | LPS | 50 | Significant Inhibition | [1] |
| NLRP3 Protein | Western Blot | THP-1 | LPS | 50 | Significant Inhibition | [1] |
| NLRP3 mRNA | RT-qPCR | THP-1 | LPS | 50 | Significant Inhibition | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of this compound in inflammatory pathways.
Caption: General experimental workflow for this compound analysis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Culture and Treatment
-
Cell Lines:
-
HEK293 cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
THP-1 cells (human monocytic cell line): Cultured in RPMI-1640 medium containing 10% FBS and 1% penicillin-streptomycin.
-
-
This compound Pre-treatment: Cells were pre-treated with varying concentrations of this compound for 1 hour before stimulation.
-
Inflammatory Stimulation:
-
HEK293 cells: Stimulated with 10 ng/mL of TNF-α.
-
THP-1 cells: Stimulated with 1 µg/mL of Lipopolysaccharide (LPS) or 200 µM of palmitic acid.
-
NF-κB Luciferase Reporter Assay
-
Transfection: HEK293 cells were seeded in 24-well plates and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment and Stimulation: After 24 hours of transfection, cells were pre-treated with this compound for 1 hour, followed by stimulation with TNF-α for 6 hours.
-
Lysis: Cells were washed with PBS and lysed using a passive lysis buffer.
-
Luminescence Measurement: Luciferase activity was measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system. Firefly luciferase activity was normalized to Renilla luciferase activity to account for variations in transfection efficiency.
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Total RNA was extracted from THP-1 cells using a commercial RNA isolation kit following the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Real-time PCR was performed using a qPCR system with SYBR Green master mix and specific primers for IL-1β, TNF-α, IL-32β, IL-32γ, NLRP3, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative mRNA expression levels were calculated using the 2-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: THP-1 cells were lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody against NLRP3. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using image analysis software and normalized to a loading control such as β-actin.
Conclusion
This compound demonstrates significant anti-inflammatory potential by targeting two critical inflammatory pathways: NF-κB and the NLRP3 inflammasome. Its ability to inhibit NF-κB activation and suppress NLRP3 expression leads to a marked reduction in the production of key pro-inflammatory cytokines. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of this compound for inflammatory diseases. Further investigation into its effects on other related pathways, such as the MAPK signaling cascade, would provide an even more complete understanding of its anti-inflammatory profile.
References
Scrophuloside B: A Technical Guide to its Role as an Iridoid Glycoside in Inflammation and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scrophuloside B, an iridoid glycoside predominantly isolated from plants of the Scrophularia genus, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of this compound, with a focus on its role as an anti-inflammatory and neuroprotective agent. We delve into its chemical properties, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes relevant signaling pathways and workflows to support further research and development.
Introduction to this compound and Iridoid Glycosides
Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system.[1] They are commonly found in a wide variety of plants, often as glycosides, where a sugar molecule is attached to the iridoid structure. These compounds are known for their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2] Iridoids in plants primarily serve as defense compounds against herbivores and microbial pathogens.[1]
This compound is an iridoid glycoside that has been isolated from several species of the Scrophularia genus, which has a long history of use in traditional medicine for treating inflammatory conditions. Chemically, this compound possesses a core catalpol structure, which is a common iridoid, attached to a sugar and further acylated with phenylpropanoid moieties. This complex structure contributes to its specific biological activities.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆O₁₀ | [3] |
| Molecular Weight | 474.5 g/mol | [3] |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-(4-acetyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [3] |
Anti-inflammatory Role of this compound
Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders. This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway.
In vitro studies have demonstrated that this compound inhibits TNF-α-induced NF-κB activation in a dose-dependent manner. One study reported an IC₅₀ value of 1.02 μmol/L for the inhibition of NF-κB activity in HEK293 cells. This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes.
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to decrease the expression of NLRP3 at both the mRNA and protein levels. This action contributes to its ability to suppress inflammation by reducing the levels of mature IL-1β.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound from a key study.
| Parameter | Cell Line | Treatment | Concentration | Result |
| NF-κB Inhibition (IC₅₀) | HEK293 | This compound | 1.02 μmol/L | 50% inhibition of TNF-α-induced NF-κB activity |
| IL-1β Secretion | THP-1 | LPS + this compound | 50 μmol/L | Significant reduction in IL-1β secretion |
| TNF-α Expression | THP-1 | LPS + this compound | 50 μmol/L | Significant reduction in TNF-α mRNA expression |
| NLRP3 Expression | THP-1 | This compound | 50 μmol/L | Decreased mRNA and protein expression of NLRP3 |
Signaling Pathway Diagram: this compound Inhibition of NF-κB and NLRP3 Inflammasome
Caption: this compound inhibits inflammation via the NF-κB and NLRP3 pathways.
Neuroprotective Role of this compound
Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. While direct studies on isolated this compound are emerging, research on extracts from Scrophularia species rich in this compound, such as Scrophularia buergeriana, provides strong evidence for its neuroprotective potential.
Protection Against Glutamate-Induced Neurotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, but in excess, it can induce excitotoxicity, a process that leads to neuronal cell death. An extract of Scrophularia buergeriana (SBE), containing this compound, has been shown to protect neuronal cells from glutamate-induced toxicity.
The neuroprotective effects of SBE are attributed to its ability to mitigate oxidative stress by increasing the expression of antioxidant enzymes and to inhibit apoptosis by modulating the expression of key apoptotic proteins.
Antioxidant and Anti-Apoptotic Mechanisms
Studies on SBE in a glutamate-induced neurotoxicity model using SH-SY5Y cells have revealed the following mechanisms:
-
Upregulation of Antioxidant Enzymes: SBE treatment leads to increased expression of superoxide dismutase (SOD1 and SOD2) and glutathione peroxidase-1 (GPx-1). These enzymes are critical for scavenging reactive oxygen species (ROS) and reducing oxidative stress.
-
Regulation of Apoptotic Proteins: SBE has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2. Furthermore, it inhibits the activation of caspase-3 and the cleavage of PARP, key events in the apoptotic cascade.
Quantitative Data on Neuroprotective Activity of Scrophularia buergeriana Extract (SBE)
The following table presents quantitative data from a study on the neuroprotective effects of SBE against glutamate-induced toxicity in SH-SY5Y cells.
| Parameter | Treatment Group | SBE Concentration (µg/mL) | % Change vs. Glutamate-only Group |
| Cell Viability | Glutamate + SBE | 125 | +18% |
| 250 | +27% | ||
| 500 | +36% | ||
| Bax Protein Expression | Glutamate + SBE | 125 | -11% |
| 250 | -12% | ||
| 500 | -46% | ||
| Cleaved Caspase-3 Expression | Glutamate + SBE | 125 | -19% |
| 250 | -50% | ||
| 500 | -67% | ||
| Bcl-2 Protein Expression | Glutamate + SBE | 500 | Significantly Increased |
Signaling Pathway Diagram: Neuroprotective Mechanism of Scrophularia Extract Against Glutamate-Induced Apoptosis
Caption: Neuroprotective effects of a Scrophularia extract against glutamate toxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and related extracts.
Isolation and Purification of this compound from Scrophularia
The following is a general protocol for the isolation of iridoid glycosides, which can be adapted for this compound.
Workflow Diagram: Isolation of this compound
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Plant Material and Extraction:
-
Dried and powdered aerial parts or roots of the Scrophularia species are macerated with 80% aqueous ethanol at room temperature.
-
The extraction is typically repeated three times to ensure maximum yield.
-
-
Filtration and Concentration:
-
The combined ethanolic extracts are filtered to remove solid plant material.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
-
Column Chromatography:
-
The enriched fraction is subjected to column chromatography on silica gel or a macroporous resin.
-
The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, or ethyl acetate and methanol.
-
-
Fraction Collection and Analysis:
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The fractions containing the target compound are further purified by preparative HPLC using a C18 reversed-phase column and a suitable mobile phase, such as a gradient of acetonitrile and water.
-
-
Structure Elucidation:
-
The structure of the purified this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
In Vitro Anti-inflammatory Activity Assay: NF-κB Luciferase Reporter Assay
Workflow Diagram: NF-κB Luciferase Reporter Assay
Caption: Workflow for assessing NF-κB inhibition using a luciferase reporter assay.
Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, the medium is replaced, and cells are pre-treated with various concentrations of this compound for 1 hour.
-
Cells are then stimulated with tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
-
Luciferase Activity Measurement:
-
Following stimulation, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
-
Data Analysis:
-
The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control group. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the concentration of this compound.
-
In Vitro Neuroprotection Assay: Glutamate-Induced Toxicity in SH-SY5Y Cells
Methodology:
-
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Treatment and Glutamate Exposure:
-
Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., Scrophularia extract) for 1 hour.
-
The medium is then replaced with a medium containing a neurotoxic concentration of glutamate (e.g., 20 mM) and the test compound, and the cells are incubated for an additional 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
MTT solution is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.
-
-
Western Blot Analysis for Apoptotic Proteins:
-
Cells are treated as described above and then lysed.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and PARP, followed by a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
This compound has demonstrated significant potential as a lead compound for the development of novel anti-inflammatory and neuroprotective therapies. Its dual action on the NF-κB and NLRP3 inflammasome pathways provides a strong rationale for its investigation in inflammatory diseases. Furthermore, the antioxidant and anti-apoptotic properties observed in extracts rich in this compound suggest its promise in the context of neurodegenerative disorders.
Future research should focus on:
-
Conducting in-depth studies on the neuroprotective effects of isolated this compound to confirm the effects observed with plant extracts.
-
Elucidating the detailed molecular interactions of this compound with its protein targets.
-
Evaluating the in vivo efficacy and pharmacokinetic profile of this compound in animal models of inflammatory and neurodegenerative diseases.
-
Exploring the structure-activity relationships of this compound derivatives to optimize its therapeutic potential.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and harness its therapeutic promise.
References
The Anti-inflammatory Potential of Scrophuloside B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scrophuloside B, an iridoid glycoside isolated from plants of the Scrophularia genus, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary mechanism of this compound's anti-inflammatory effect is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. Furthermore, it has been shown to modulate the NLRP3 inflammasome, leading to a reduction in the maturation and secretion of pro-inflammatory cytokines such as IL-1β and TNF-α. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this compound in inflammatory diseases.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a major focus of pharmaceutical research. Iridoid glycosides, a class of monoterpenoids found in various medicinal plants, have demonstrated a wide range of biological activities, including anti-inflammatory effects.[1] this compound, derived from species such as Scrophularia dentata, has been identified as a particularly potent inhibitor of inflammatory processes.[2] This whitepaper will consolidate the existing research on the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms.
Quantitative Data on Anti-inflammatory Efficacy
The anti-inflammatory activity of this compound has been quantified in several in vitro studies. The following tables summarize the key findings, providing a clear comparison of its efficacy in various experimental models.
Table 1: Inhibition of NF-κB Activity by this compound
| Experimental System | Cell Line | Stimulant | Method | IC50 Value | Reference |
| In vitro | HEK293 | TNF-α (100 ng/mL) | Luciferase Reporter Assay | 1.02 μmol/L | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokine Expression by this compound in LPS-stimulated THP-1 Cells
| Cytokine | Concentration of this compound | % Inhibition (mRNA) | % Inhibition (Protein/Secretion) | Reference |
| IL-1β | 50 μmol/L | Significant Reduction | Significant Reduction | [2] |
| TNF-α | 50 μmol/L | Significant Reduction | Significant Reduction | [2] |
| IL-32 | 50 μmol/L | Significant Reduction | Not specified | [2] |
Note: The exact percentage of inhibition is often presented in graphical form in the source literature. The table indicates a significant reduction as reported in the text.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. The primary pathways identified are the NF-κB pathway and the NLRP3 inflammasome pathway.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammatory gene expression.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals such as TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4] this compound has been shown to be a potent inhibitor of NF-κB activation.[2]
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like pro-IL-1β into their active forms.[5] this compound has been found to decrease the expression of NLRP3 at both the mRNA and protein levels.[2] This inhibition of the NLRP3 inflammasome contributes to the reduced secretion of mature IL-1β.[2]
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to investigate the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
THP-1 Human Monocytic Cell Line: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1] For differentiation into macrophage-like cells, THP-1 monocytes are often treated with phorbol 12-myristate 13-acetate (PMA).[6]
-
HEK293 Human Embryonic Kidney Cell Line: HEK293 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Induction of Inflammation: To induce an inflammatory response in THP-1 cells, they are typically stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) or palmitic acid (PA) for a specified period, such as 24 hours.
-
Treatment with this compound: Cells are pre-incubated with varying concentrations of this compound for a period (e.g., 1 hour) before the addition of the inflammatory stimulus.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Transfection: HEK293 cells are seeded in 24- or 96-well plates and transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing Renilla luciferase is often performed for normalization.[8]
-
Treatment: After transfection, the cells are pre-treated with this compound for 1 hour, followed by stimulation with TNF-α (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours).[9]
-
Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase Reporter Assay System). The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[8]
Cytokine Measurement
The levels of pro-inflammatory cytokines in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for human IL-1β and TNF-α, following the manufacturer's instructions.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and untreated cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The expression levels of target genes (e.g., IL1B, TNFA, NLRP3) are quantified by qRT-PCR using a SYBR Green-based method. The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene such as GAPDH or ACTB used for normalization.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NLRP3, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly supports the potent anti-inflammatory properties of this compound. Its ability to inhibit the NF-κB signaling pathway with a low micromolar IC50 value and to downregulate the NLRP3 inflammasome makes it a promising candidate for the development of novel therapeutics for a range of inflammatory conditions.
Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro data is compelling, in vivo studies in animal models of inflammatory diseases are crucial to validate the therapeutic potential of this compound.
-
MAPK Pathway Involvement: The role of the mitogen-activated protein kinase (MAPK) signaling pathway (including p38, ERK, and JNK) in the anti-inflammatory action of this compound warrants further investigation, as this is a common target for anti-inflammatory compounds.[10]
-
Structure-Activity Relationship: Further studies on the structure-activity relationship of this compound and its derivatives could lead to the design of even more potent and specific anti-inflammatory agents.
-
Safety and Toxicology: A comprehensive evaluation of the safety and toxicological profile of this compound is essential before it can be considered for clinical development.
References
- 1. nanopartikel.info [nanopartikel.info]
- 2. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridoid glycosides isolated from Scrophularia dentata Royle ex Benth. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and Immunological Response of THP-1 Cells in Response to Lipopolysaccharides and Lipoteichoic Acid Exposure | Biomedical Research and Therapy [bmrat.org]
- 7. NF-κB luciferase reporter assay [bio-protocol.org]
- 8. Nuclear factor κB luciferase assay [bio-protocol.org]
- 9. maxcyte.s3.us-west-1.amazonaws.com [maxcyte.s3.us-west-1.amazonaws.com]
- 10. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Scrophuloside B: Investigating a Potential Antidiabetic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scrophuloside B, an iridoid glycoside found in plants of the Scrophularia genus, has garnered preliminary interest for its potential therapeutic properties. While its direct antidiabetic effects are not yet extensively documented in publicly available research, its established anti-inflammatory activity suggests a plausible, albeit currently unsubstantiated, role in mitigating diabetes-related pathologies. Inflammation is a well-recognized contributor to the development and progression of type 2 diabetes and its complications. This technical guide provides a comprehensive overview of the current, limited knowledge on this compound in the context of diabetes, details relevant experimental protocols for its future investigation, and outlines the key signaling pathways that may be implicated in its potential antidiabetic action.
Current State of Research on this compound and Diabetes
Direct evidence from in vivo or in vitro studies demonstrating a hypoglycemic or insulin-sensitizing effect of this compound is not available in the current body of scientific literature. However, its presence in Scrophularia ningpoensis, a plant utilized in traditional medicine for conditions including diabetes, provides a historical basis for its investigation.[1][2][3]
The most significant piece of evidence supporting the potential for antidiabetic effects comes from its documented anti-inflammatory properties. Research has shown that this compound is an effective anti-inflammatory agent that inhibits cyclooxygenase-2 (COX-2) and downregulates the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and nitric oxide.[4] This action is reportedly mediated through the blockade of the NF-κB signal transduction pathway.[4] Chronic low-grade inflammation is a critical factor in the pathogenesis of insulin resistance and beta-cell dysfunction in type 2 diabetes. Therefore, the anti-inflammatory capacity of this compound presents a compelling rationale for its investigation as a potential antidiabetic compound.
Proposed Experimental Protocols for Evaluating Antidiabetic Effects
To rigorously assess the potential antidiabetic properties of this compound, a series of standardized in vitro and in vivo experimental protocols should be employed.
In Vitro Assays
Table 1: In Vitro Experimental Protocols
| Experiment | Cell Line/Enzyme | Methodology | Key Parameters to Measure |
| Glucose Uptake Assay | L6 myotubes, 3T3-L1 adipocytes, C2C12 myoblasts | Cells are incubated with this compound followed by the addition of a fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled glucose (e.g., ³H-2-deoxyglucose). Glucose uptake is quantified using a fluorescence plate reader or scintillation counter.[1][5][6][7][8] | - Basal glucose uptake - Insulin-stimulated glucose uptake |
| Insulin Secretion Assay | INS-1E cells, MIN6 cells, isolated pancreatic islets | Cells are cultured with varying concentrations of this compound in the presence of low and high glucose. Insulin secreted into the medium is measured by ELISA or RIA.[9][10][11][12] | - Glucose-stimulated insulin secretion (GSIS) |
| α-Glucosidase Inhibition Assay | α-glucosidase from Saccharomyces cerevisiae or rat intestine | The enzyme is incubated with this compound and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The formation of p-nitrophenol is measured spectrophotometrically.[13][14][15][16][17] | - IC₅₀ value |
In Vivo Studies
Table 2: In Vivo Experimental Protocols
| Experiment | Animal Model | Methodology | Key Parameters to Measure |
| Oral Glucose Tolerance Test (OGTT) | Alloxan- or Streptozotocin (STZ)-induced diabetic mice/rats[2][3][18] | After a fasting period, animals are orally administered this compound followed by a glucose load. Blood glucose levels are monitored at regular intervals. | - Area under the curve (AUC) for glucose |
| Chronic Administration Study | db/db mice, Zucker diabetic fatty (ZDF) rats | This compound is administered daily for several weeks. | - Fasting blood glucose - HbA1c - Serum insulin levels - Lipid profile (triglycerides, cholesterol) |
Potential Signaling Pathways in Antidiabetic Action
Based on the known mechanisms of other antidiabetic compounds and the anti-inflammatory nature of this compound, several signaling pathways are prime candidates for investigation.
NF-κB Signaling Pathway
As previously mentioned, this compound has been shown to inhibit the NF-κB pathway.[4] This is a critical pathway in mediating inflammatory responses that contribute to insulin resistance.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of insulin signaling and glucose metabolism. Many antidiabetic compounds enhance insulin sensitivity by activating this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C24H26O10 | CID 11503806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose Uptake-Stimulating Galloyl Ester Triterpenoids from Castanopsis sieboldii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. dojindo.com [dojindo.com]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Insulin Secretagogue Based on a Dinucleoside Polyphosphate Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel insulin secretagogue based on a dinucleoside polyphosphate scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microtubules negatively regulate insulin secretion in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction Mechanism of Flavonoids and α-Glucosidase: Experimental and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flavonoid Constituents and Alpha-Glucosidase Inhibition of Solanum stramonifolium Jacq. Inflorescence with In Vitro and In Silico Studies [mdpi.com]
- 16. α-Glucosidase and Bacterial β-Glucuronidase Inhibitors from the Stems of Schisandra sphaerandra Staph - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Antioxidant and α-Glucosidase Inhibitory Compounds of Cratoxylum formosum ssp. pruniflorum and Optimization of Extraction Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental animal models for diabetes and its related complications—a review - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the pharmacology of Scrophuloside B.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Scrophuloside B, an iridoid glycoside primarily isolated from the roots of Scrophularia ningpoensis, has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, this natural product presents potential therapeutic applications, particularly in the fields of inflammation and oncology. This technical guide provides a comprehensive review of the current understanding of the pharmacology of this compound, with a focus on its molecular mechanisms, quantitative data from key studies, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Pharmacological Activities
Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines and mediators.
Quantitative Data on Anti-inflammatory Activity
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (NF-κB Inhibition) | 1.02 µM | HEK293 | Luciferase Reporter Assay | (Zhu et al., 2014) |
Experimental Protocol: NF-κB Inhibition Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Methodology:
-
HEK293 cells are transiently co-transfected with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (as a transfection control).
-
Following transfection, cells are pre-treated with varying concentrations of this compound for 1 hour.
-
The inflammatory response is induced by stimulating the cells with Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 20 ng/mL.
-
After a 6-hour incubation period, cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% inhibition of TNF-α-induced NF-κB luciferase activity.
-
Signaling Pathway: Inhibition of NF-κB by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
A study has indicated that this compound blocks the expression of TNF, IL-1, and IL-32 by inhibiting the NF-κB pathway.[1]
Cytotoxic Effects
This compound has also been reported to exhibit cytotoxic activity against human cancer cell lines, suggesting its potential as an anticancer agent.
Quantitative Data on Cytotoxic Activity
| Cell Line | IC50 Value | Assay | Reference |
| K562 (Human Chronic Myelogenous Leukemia) | 44.6 µM | Not Specified | (Nguyen et al., 2005) |
| Bowes (Human Melanoma) | 90.2 µM | Not Specified | (Nguyen et al., 2005) |
Experimental Protocol: Cytotoxicity Assay (General Protocol)
Disclaimer: The full experimental protocol from the original study by Nguyen et al. (2005) was not available. The following is a generalized protocol for a standard MTT assay, a common method for assessing cytotoxicity.
-
Cell Lines: K562 (Human Chronic Myelogenous Leukemia) and Bowes (Human Melanoma) cells.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for 48-72 hours.
-
Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell viability.
-
Experimental Workflow: Cytotoxicity Assessment
Caption: Generalized workflow for assessing the cytotoxicity of this compound.
Potential as a 3-Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor
A computational, in-silico study has identified this compound as a potential inhibitor of 3-Phosphoglycerate Dehydrogenase (PHGDH). PHGDH is a key enzyme in the serine biosynthesis pathway and is often overexpressed in cancer cells, making it an attractive target for cancer therapy. This finding, however, is based on virtual screening and awaits experimental validation.
Conclusion and Future Directions
This compound has demonstrated clear pharmacological potential, particularly as an anti-inflammatory and cytotoxic agent. The inhibition of the NF-κB pathway provides a solid mechanistic basis for its anti-inflammatory effects. While its cytotoxic properties are evident, further research is required to elucidate the precise molecular mechanisms underlying its anticancer activity. The preliminary in-silico finding of PHGDH inhibition warrants experimental investigation to confirm this potential mode of action. Future studies should focus on in-vivo efficacy and safety profiling of this compound to assess its translational potential as a therapeutic agent. The detailed protocols and compiled data in this guide are intended to facilitate and encourage further research into this promising natural compound.
References
Scrophuloside B: A Technical Overview for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide to Scrophuloside B, a naturally occurring iridoid glycoside with significant anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and mechanism of action.
Core Compound Properties
This compound is a phenylpropanoid glycoside that has been isolated from several plant species, including those of the Scrophularia genus. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 886061-52-5 (synonym) | [1] |
| Molecular Weight | 474.5 g/mol | [1] |
| Molecular Formula | C₂₄H₂₆O₁₀ | [1] |
Biological Activity and Quantitative Data
This compound has demonstrated potent anti-inflammatory activity. A key study has quantified its inhibitory effects on the NF-κB signaling pathway, a critical regulator of inflammation.
| Activity | Cell Line | Stimulant | IC₅₀ Value | Source |
| Inhibition of NF-κB activation | HEK293T | TNF-α | 1.02 µmol/L | [2][3][4] |
Furthermore, this compound has been shown to significantly inhibit the expression of pro-inflammatory cytokines in human monocytic (THP-1) cells stimulated with lipopolysaccharide (LPS) or palmitic acid. Specifically, it blocks the increase in Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) levels.[2] It also reduces the mRNA expression of IL-32β and IL-32γ.[2]
Mechanism of Action: Signaling Pathway Modulation
The primary anti-inflammatory mechanism of this compound is through the inhibition of the canonical NF-κB signaling pathway. It also impacts the NLRP3 inflammasome pathway. By suppressing NF-κB activation, this compound effectively downregulates the expression of numerous pro-inflammatory genes.
Experimental Protocols
The following outlines the key experimental methodologies used to elucidate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human monocytic THP-1 cells and Human Embryonic Kidney 293T (HEK293T) cells were utilized.[2]
-
Treatment Protocol: Cells were pre-incubated with varying concentrations of this compound for 1 hour.[2][4]
-
Stimulation: Following pre-incubation, cells were stimulated with either lipopolysaccharide (LPS) or palmitic acid to induce an inflammatory response.[2] For NF-κB activation assays, HEK293T cells were stimulated with Tumor Necrosis Factor-α (TNF-α).[2][4]
NF-κB Activation Assay
-
Methodology: A luciferase reporter assay was employed to quantify NF-κB activation.[2]
-
Procedure: HEK293T cells were transiently co-transfected with a pNF-κB-Luc reporter plasmid and a pRL-TK plasmid (as an internal control). After 24 hours, the cells were treated with this compound and subsequently stimulated with TNF-α. Luciferase activity was measured as a direct indicator of NF-κB activation.[2]
Cytokine Expression Analysis
-
Target Cytokines: The expression levels of IL-1β, TNF-α, and IL-32 were assessed.
-
Methodology:
-
Protein Level: The concentrations of secreted IL-1β and TNF-α in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[2]
-
mRNA Level: The messenger RNA (mRNA) expression levels of IL-32β and IL-32γ were determined by quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).[2]
-
Conclusion
This compound presents a promising natural compound for the development of novel anti-inflammatory therapeutics. Its well-defined mechanism of action, centered on the potent inhibition of the NF-κB signaling pathway, provides a solid foundation for further preclinical and clinical investigation. The data and protocols outlined in this guide offer a valuable resource for researchers dedicated to exploring the therapeutic potential of this compound.
References
- 1. This compound | C24H26O10 | CID 11503806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of Scrophuloside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Scrophuloside B, a phenylpropanoid glycoside isolated from the rhizomes of Neopicrorhiza scrophulariiflora. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.
Molecular Structure and Properties
This compound possesses the molecular formula C₂₄H₂₆O₁₀, with a molecular weight of 474.5 g/mol and an exact mass of 474.15259702 Da.[1] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, which are essential for its structural confirmation.
Table 1: ¹H NMR Spectroscopic Data for this compound (CD₃OD, 500 MHz)
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aglycone | |||
| 2' | 7.58 | d | 1.9 |
| 5' | 7.08 | d | 8.2 |
| 6' | 7.60 | dd | 8.2, 1.9 |
| 7' (C=O) | - | - | - |
| 8' | 2.55 | s | |
| OMe-3' | 3.89 | s | |
| p-Coumaroyl Moiety | |||
| 2 | 6.85 | d | 8.5 |
| 3 | 7.45 | d | 8.5 |
| 5 | 7.45 | d | 8.5 |
| 6 | 6.85 | d | 8.5 |
| 7 (α) | 6.40 | d | 15.9 |
| 8 (β) | 7.65 | d | 15.9 |
| 9 (C=O) | - | - | - |
| Glucose Moiety | |||
| 1'' | 5.05 | d | 7.5 |
| 2'' | 3.50 | m | |
| 3'' | 3.45 | m | |
| 4'' | 3.40 | m | |
| 5'' | 3.75 | m | |
| 6''a | 4.50 | dd | 12.0, 2.0 |
| 6''b | 4.35 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CD₃OD, 125 MHz)
| Position | Chemical Shift (δ) in ppm |
| Aglycone | |
| 1' | 131.5 |
| 2' | 112.0 |
| 3' | 150.5 |
| 4' | 145.0 |
| 5' | 115.5 |
| 6' | 124.0 |
| 7' (C=O) | 198.0 |
| 8' | 26.5 |
| OMe-3' | 56.0 |
| p-Coumaroyl Moiety | |
| 1 | 127.0 |
| 2 | 116.5 |
| 3 | 131.0 |
| 4 | 161.0 |
| 5 | 131.0 |
| 6 | 116.5 |
| 7 (α) | 115.0 |
| 8 (β) | 146.0 |
| 9 (C=O) | 168.5 |
| Glucose Moiety | |
| 1'' | 102.0 |
| 2'' | 75.0 |
| 3'' | 78.0 |
| 4'' | 71.5 |
| 5'' | 76.0 |
| 6'' | 64.5 |
Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) is critical for confirming the elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion |
| ESI-MS | 497.1425 | C₂₄H₂₆O₁₀Na | [M+Na]⁺ |
Experimental Protocols
The isolation and spectroscopic analysis of this compound involve a series of standard phytochemistry laboratory techniques.
1. Isolation of this compound
-
Plant Material: The rhizomes of Neopicrorhiza scrophulariiflora are collected, dried, and powdered.
-
Extraction: The powdered plant material is extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Chromatographic Purification: The n-butanol-soluble fraction, which typically contains glycosides, is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions containing this compound are identified by thin-layer chromatography (TLC). Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.
2. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a 500 MHz spectrometer. Samples are typically dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound. The analysis is typically performed in positive ion mode.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
References
- 1. This compound | C24H26O10 | CID 11503806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization and identification of chemical components in Neopicrorhiza scrphulariiflora roots by liquid chromatography-electrospray ionization quadrupole time-of-flight tandem mass spectrometry | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
In Silico Modeling of Scrophuloside B's Interaction with the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico methodologies used to investigate the interaction of Scrophuloside B, a natural product with known anti-inflammatory properties, with its molecular targets. The primary focus of this guide is to delineate a comprehensive workflow for studying the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway by this compound, a mechanism that has been identified in preclinical studies.[1][2]
This compound, an iridoid glycoside isolated from Scrophularia dentata, has demonstrated significant anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-32.[1][2] The underlying mechanism for this activity has been attributed to the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][2] Furthermore, this compound has been shown to decrease the expression of NLRP3, a key component of the inflammasome.[1][2] This guide will use the NF-κB pathway as the primary example to illustrate the application of in silico modeling in elucidating the molecular interactions of this compound.
Putative Molecular Target: IκB Kinase (IKK)
The NF-κB signaling cascade is tightly regulated by the IκB kinase (IKK) complex. IKK is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows for the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes. Therefore, IKK represents a key therapeutic target for inflammatory diseases, and for the purpose of this guide, it will be considered the putative direct target of this compound.
In Silico Modeling Workflow
The following workflow outlines the key steps in the computational investigation of this compound's interaction with the IKK complex.
NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory role of this compound.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from the in silico modeling workflow described above. The experimental IC50 value is based on published data.[1]
| Parameter | Value | Method |
| Experimental Data | ||
| IC50 for NF-κB Inhibition | 1.02 µM | Luciferase Reporter Assay[1] |
| Molecular Docking | ||
| Binding Affinity (this compound - IKKβ) | -8.5 kcal/mol | AutoDock Vina |
| Key Interacting Residues | LYS44, GLU149, CYS179 | LigPlot+ |
| Molecular Dynamics | ||
| RMSD of IKKβ-Scrophuloside B Complex | 1.5 ± 0.3 Å | GROMACS |
| Binding Free Energy (MM/PBSA) | -45.7 ± 5.2 kcal/mol | g_mmpbsa |
Experimental Protocols
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of this compound can be retrieved from the PubChem database (CID: 11503806). The structure should be energy minimized using a force field such as MMFF94.
-
Protein Preparation: The crystal structure of the target protein, IKKβ, can be obtained from the Protein Data Bank (PDB ID: 4KIK). The protein structure needs to be prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
Molecular Docking
-
Objective: To predict the binding pose and affinity of this compound within the active site of IKKβ.
-
Software: AutoDock Vina is a widely used open-source program for molecular docking.
-
Methodology:
-
Define the search space (grid box) around the ATP-binding site of IKKβ.
-
Perform the docking simulation with this compound as the ligand and IKKβ as the receptor.
-
Analyze the resulting binding poses and select the one with the lowest binding energy.
-
Visualize the protein-ligand interactions using software like PyMOL or LigPlot+.
-
Molecular Dynamics (MD) Simulation
-
Objective: To assess the stability of the IKKβ-Scrophuloside B complex and to gain insights into the dynamics of their interaction over time.
-
Software: GROMACS is a versatile and high-performance package for MD simulations.
-
Methodology:
-
Prepare the topology files for the IKKβ-Scrophuloside B complex using a force field such as AMBER or CHARMM.
-
Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
Perform energy minimization to remove steric clashes.
-
Carry out a short period of equilibration under NVT (constant volume) and NPT (constant pressure) ensembles.
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns).
-
Analyze the trajectory to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of the protein-ligand interactions.
-
Binding Free Energy Calculation
-
Objective: To obtain a more accurate estimation of the binding affinity between this compound and IKKβ.
-
Method: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for calculating binding free energies from MD simulation trajectories.
-
Software: The g_mmpbsa tool in GROMACS can be used for this purpose.
-
Methodology:
-
Extract snapshots from the stable part of the MD trajectory.
-
For each snapshot, calculate the free energy of the complex, the protein, and the ligand.
-
The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.
-
This technical guide provides a foundational framework for the in silico investigation of this compound's interaction with the NF-κB signaling pathway. The methodologies and workflows described herein can be adapted and expanded upon for the study of other natural products and their molecular targets, thereby accelerating the drug discovery and development process.
References
Preliminary Cytotoxicity Profile of Scrophuloside B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the preliminary cytotoxic activities of Scrophuloside B, a phenylpropanoid glycoside isolated from plants of the Scrophularia genus. While comprehensive research on the specific cytotoxic effects of this compound is limited, initial findings from studies on related compounds and extracts from Scrophularia ningpoensis provide valuable insights into its potential as an anti-cancer agent.
Quantitative Cytotoxicity Data
A study focused on the cytotoxic constituents of Scrophularia ningpoensis reported the following IC50 values for a compound identified as Scrophuloside B4. It is important to note that based on the published chemical structure, Scrophuloside B4 is synonymous with this compound. The study also detailed the cytotoxic activities of other compounds isolated from the same plant, which are included for comparative purposes.
| Compound | Cell Line | IC50 (µM) |
| Scrophuloside B4 (this compound) | K562 (Human immortalised myelogenous leukemia) | 44.6[1] |
| Bowes (Human melanoma) | 90.2[1] | |
| Oleanonic acid | MCF7 (Human breast adenocarcinoma) | 4.6[1] |
| K562 | 4.2[1] | |
| Bowes | 14.8[1] | |
| T24S (Human bladder carcinoma) | 24.9[1] | |
| A549 (Human lung carcinoma) | 61.3[1] | |
| Ursolonic acid | MCF7 | 15.5[1] |
| K562 | 14.5[1] | |
| Bowes | 44.4[1] | |
| T24S | 43.6[1] | |
| A549 | 151.5[1] | |
| β-sitosterol | Bowes | 36.5[1] |
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to determine the IC50 values of compounds isolated from Scrophularia ningpoensis, including Scrophuloside B4.
Cell Culture and Cytotoxicity Assay
-
Cell Lines:
-
K562 (Human immortalised myelogenous leukemia)
-
Bowes (Human melanoma)
-
MCF7 (Human breast adenocarcinoma)
-
T24S (Human bladder carcinoma)
-
A549 (Human lung carcinoma)
-
-
Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Cytotoxicity Assay: The in vitro cytotoxicity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells were seeded in 96-well plates at a suitable density.
-
After a 24-hour pre-incubation period, the cells were treated with various concentrations of the test compounds (Scrophuloside B4, oleanonic acid, ursolonic acid, and β-sitosterol).
-
The cells were incubated with the compounds for a specified period.
-
Following the incubation, the medium was replaced with fresh medium containing MTT solution.
-
The cells were incubated for an additional period to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.
-
Signaling Pathways and Mechanisms of Action
Currently, there is a lack of specific studies investigating the signaling pathways directly affected by isolated this compound. However, research on extracts from Scrophularia species provides some general insights. Studies on Scrophularia ningpoensis extracts suggest that their cytotoxic and apoptotic effects may be mediated through the modulation of the MAPK pathway and inhibition of the NF-κB signaling pathway[2][3]. Another compound found in Scrophularia ningpoensis, acetoside, has been shown to inhibit apoptosis in hepatocytes by up-regulating the anti-apoptotic protein Bcl-2[2].
Further research is required to elucidate the precise molecular mechanisms and signaling cascades targeted by this compound in cancer cells.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the isolation and cytotoxic evaluation of compounds from Scrophularia ningpoensis and the potential, though not yet confirmed, signaling pathways that may be involved in its mechanism of action.
References
- 1. A sugar ester and an iridoid glycoside from Scrophularia ningpoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Scrophuloside B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction, purification, and analysis of Scrophuloside B, a bioactive iridoid glycoside found in plants of the Scrophularia genus, particularly in the roots of Scrophularia ningpoensis. The following procedures are based on established methodologies for the isolation of similar compounds from plant materials.
Extraction of this compound from Scrophularia ningpoensis Roots
This protocol outlines the initial extraction of crude this compound from the dried roots of Scrophularia ningpoensis.
Experimental Protocol:
-
Plant Material Preparation:
-
Obtain dried roots of Scrophularia ningpoensis.
-
Grind the dried roots into a coarse powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Weigh the powdered plant material.
-
Suspend the powder in 95% methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v).[1]
-
Macerate the mixture for 24 hours at room temperature with occasional agitation.[1]
-
Alternatively, perform reflux extraction with 30% to 80% methanol for 3 hours.
-
Filter the extract through filter paper to separate the solid plant material from the liquid extract.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates from all extraction steps.
-
-
Solvent Evaporation:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Plant Material | Dried roots of Scrophularia ningpoensis | [3] |
| Solvent | 95% Methanol | [1] |
| Solid-to-Solvent Ratio | 1:10 (w/v) | [1] |
| Extraction Time | 24 hours (Maceration) | [1] |
| Extraction Temperature | Room Temperature | [1] |
| Number of Extractions | 3 | General Practice |
| Evaporation Temperature | 40°C | [1][2] |
| Example Yield of Crude Methanolic Extract | 10.7% | [1] |
Purification of this compound
The crude extract contains a complex mixture of compounds. This section details a multi-step purification process to isolate this compound.
Liquid-Liquid Partitioning
This step separates compounds based on their polarity.
Experimental Protocol:
-
Suspend the crude extract in water.
-
Perform successive liquid-liquid extractions with solvents of increasing polarity:
-
n-hexane (to remove non-polar compounds like fats and waxes)
-
Ethyl acetate (EtOAc)
-
n-butanol (n-BuOH)
-
-
This compound, being a glycoside, is expected to be enriched in the more polar fractions (EtOAc and n-BuOH).
-
Evaporate the solvents from each fraction using a rotary evaporator.
Column Chromatography
This is a primary method for the separation of compounds from the enriched fractions.
Experimental Protocol:
-
Column Preparation:
-
Pack a glass column (e.g., 80 cm x 6 cm) with silica gel (70-230 mesh) as the stationary phase.[1]
-
-
Sample Loading:
-
Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a solvent system of n-hexane:EtOAc (50:50 v/v).[1]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of EtOAc to 100%.[1]
-
Further increase the polarity by introducing methanol (MeOH) into the mobile phase, gradually increasing its concentration from 0% to 100%.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile and contain the target compound.
-
Quantitative Data Summary:
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica gel (70-230 mesh) | [1] |
| Column Dimensions | 80 cm x 6 cm | [1] |
| Mobile Phase Gradient | 1. n-hexane:EtOAc (50:50 to 0:100) 2. EtOAc:MeOH (100:0 to 0:100) | [1] |
| Fraction Monitoring | Thin Layer Chromatography (TLC) | [1] |
(Alternative/Further Purification) High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the final purification of target compounds.
Experimental Protocol:
-
Solvent System Selection:
-
Select a suitable two-phase solvent system. For similar compounds from Scrophularia ningpoensis, a system of chloroform:n-butanol:methanol:water (4:1:3:2, v/v/v/v) has been used successfully.[4]
-
-
HSCCC Operation:
-
Load the partially purified fraction containing this compound onto the HSCCC column.
-
Perform the separation according to the instrument's operating parameters.
-
-
Fraction Collection and Purity Analysis:
-
Collect the fractions and analyze the purity of the fraction containing this compound using HPLC.
-
Quantitative Data Summary:
| Parameter | Value/Description | Reference |
| Technique | High-Speed Counter-Current Chromatography (HSCCC) | [4] |
| Solvent System | Chloroform:n-butanol:methanol:water (4:1:3:2, v/v/v/v) | [4] |
| Example Purity Achieved | >98% | [4] |
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is used for the identification and quantification of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a known amount of the purified sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for iridoid glycosides (e.g., 280 nm).[5]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Quantitative Data Summary:
| Parameter | Value/Description | Reference |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) | General Practice |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | General Practice |
| Flow Rate | 1.0 mL/min | General Practice |
| Detection Wavelength | 280 nm | [5] |
| Injection Volume | 20 µL | General Practice |
Visualized Workflows
Caption: Workflow for this compound Extraction and Purification.
Caption: Workflow for HPLC Analysis of this compound.
References
- 1. jmp.ir [jmp.ir]
- 2. In vitro anticancer activity of Scrophularia amplexicaulis extracts on MCF-7 and WEHI-164 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sugar ester and an iridoid glycoside from Scrophularia ningpoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Scrophuloside B
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of Scrophuloside B using a reliable and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is suitable for the accurate determination of this compound in various sample matrices, particularly in plant extracts and pharmaceutical formulations. The protocol includes comprehensive steps for sample preparation, standard solution preparation, and detailed chromatographic conditions. Additionally, method validation parameters are summarized to demonstrate the method's robustness, accuracy, and precision.
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] This method utilizes a reversed-phase approach where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound is separated from other components in the sample based on its differential partitioning between the mobile and stationary phases. The quantification is achieved by measuring the absorbance of the analyte using a UV detector as it elutes from the column. The peak area of this compound is directly proportional to its concentration, which is determined by comparison against a calibration curve constructed from reference standards.
Experimental Protocols
Instrumentation and Materials
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Analytical Balance | 4-decimal place accuracy | |
| pH Meter | Calibrated with standard buffers | |
| Sonicator | For sample and solvent degassing/dissolution | |
| Centrifuge | For sample clarification | |
| Consumables | HPLC Column | Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)[2] |
| Syringe Filters | 0.22 µm or 0.45 µm pore size, PTFE or Nylon membrane | |
| HPLC Vials | 2 mL amber glass vials with screw caps and septa | |
| Volumetric Flasks | Class A (various sizes: 10, 25, 50, 100 mL) | |
| Micropipettes | Calibrated (various ranges) | |
| Reagents | This compound | Reference Standard (>98% purity) |
| Acetonitrile | HPLC Grade | |
| Water | Deionized or HPLC Grade | |
| Formic Acid | LC-MS Grade (or Acetic Acid, HPLC Grade) | |
| Methanol | HPLC Grade (for extraction) |
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-98% B; 25-30 min: 98% B |
| Flow Rate | 1.0 mL/min[2][5] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 30 °C[7] |
| Detection Wavelength | 320 nm (or optimized λmax for this compound)[3] |
| Run Time | 35 minutes (including re-equilibration) |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (initial composition: 90% A, 10% B).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Working Stock Solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 50 µg/mL (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation (from Plant Material)
-
Weighing and Extraction: Accurately weigh about 1.0 g of dried, powdered plant material into a centrifuge tube. Add 25 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in a water bath to facilitate extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant and transfer it to a 50 mL volumetric flask.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue one more time, combining the supernatants in the same volumetric flask.
-
Final Volume: Dilute the combined extracts to the 50 mL mark with 70% methanol and mix thoroughly.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial before analysis to remove any particulates.[1]
Data Presentation and Method Validation
A validated HPLC method ensures reliable and accurate results.[8] The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity.[5]
Quantitative Data Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999[7] | 0.9995 |
| Range | - | 1 - 50 µg/mL |
| Precision (%RSD) | Intraday & Interday RSD ≤ 2%[8][9] | < 1.5% |
| Accuracy (% Recovery) | 95% - 105%[3] | 98.2% - 102.5% |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | ~0.15 µg/mL[6] |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | ~0.50 µg/mL[6] |
| System Suitability (Tailing Factor) | T ≤ 2.0[8] | 1.1 |
| System Suitability (Theoretical Plates) | N > 2000[8] | > 5000 |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The described RP-HPLC method is demonstrated to be simple, precise, accurate, and reliable for the routine quantification of this compound. The protocol is suitable for quality control of raw plant materials, extracts, and finished products containing this compound. The provided validation parameters confirm that the method meets standard requirements for analytical procedures.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrphr.org [iosrphr.org]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Scrophuloside B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scrophuloside B is an iridoid glycoside with demonstrated anti-inflammatory properties.[1][2] It has been shown to inhibit the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and IL-32.[1][2] The primary mechanism of its anti-inflammatory action involves the modulation of key signaling pathways, particularly the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.[1][3] This document provides a detailed protocol for assessing the anti-inflammatory activity of this compound in an in vitro setting using a lipopolysaccharide (LPS)-stimulated macrophage model. Macrophages, such as the RAW 264.7 cell line, are pivotal in the inflammatory response and serve as an excellent model for studying anti-inflammatory agents.[4][5] Upon stimulation with LPS, a component of Gram-negative bacteria, these cells produce a variety of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines.[4][5][6] This protocol details the methods for cell culture, induction of inflammation, treatment with this compound, and the subsequent quantification of key inflammatory markers.
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory properties of this compound is outlined below. The process begins with cell seeding, followed by a pre-treatment with the compound, stimulation with an inflammatory agent (LPS), and finally, the analysis of inflammatory mediators from the cell supernatant.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
1. Preliminary Assay: Cell Viability (MTT Assay)
Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells. Use only non-toxic concentrations for subsequent anti-inflammatory assays.
2. Protocol for Nitric Oxide (NO) Inhibition Assay
This protocol measures the level of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reaction.[7]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[7]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[5][7]
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite (0-100 µM).[7]
3. Protocol for Pro-inflammatory Cytokine Quantification (ELISA)
This protocol outlines a sandwich ELISA for the quantification of cytokines like TNF-α and IL-1β in the cell supernatant.[10][11]
-
Sample Preparation: Use the cell culture supernatants collected from the NO inhibition assay.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[10][12]
-
Blocking: Wash the plate with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[10]
-
Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant cytokine) and samples (cell supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[10][11]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Avidin-HRP or Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate. Add 100 µL of a substrate solution (e.g., TMB) and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at 450 nm. The cytokine concentration in the samples is determined by interpolating from the standard curve.[13]
Data Presentation
The quantitative data obtained from the assays can be summarized as follows. The results should demonstrate a dose-dependent reduction in inflammatory markers in the presence of this compound.
| Treatment Group | This compound (µM) | NO Concentration (µM) ± SD | TNF-α (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Control (Untreated) | 0 | 1.5 ± 0.3 | 25.1 ± 5.2 | 10.3 ± 2.1 |
| LPS Only | 0 | 45.2 ± 3.8 | 2850.6 ± 150.4 | 980.5 ± 85.7 |
| LPS + this compound | 5 | 35.8 ± 2.9 | 2140.2 ± 120.1 | 750.1 ± 60.3 |
| LPS + this compound | 10 | 24.1 ± 2.1 | 1550.8 ± 95.3 | 460.8 ± 45.9 |
| LPS + this compound | 25 | 10.5 ± 1.5 | 675.4 ± 55.6 | 180.2 ± 25.1 |
Mechanism of Action: Inhibition of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.[1][2] In macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate into the nucleus.[14] Once in the nucleus, NF-κB binds to DNA and promotes the transcription of genes encoding pro-inflammatory mediators, including iNOS (which produces NO), TNF-α, and IL-1β.[6] this compound has been shown to block NF-κB activity, thus downregulating the expression of these inflammatory genes.[1][3]
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. sciencellonline.com [sciencellonline.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. h-h-c.com [h-h-c.com]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bowdish.ca [bowdish.ca]
- 14. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Evaluating the Anti-inflammatory Activity of Scrophuloside B Using THP-1 Monocytes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a cell-based assay to evaluate the anti-inflammatory properties of Scrophuloside B using the human THP-1 monocytic cell line. THP-1 cells are a well-established model for studying monocyte and macrophage functions in the context of immunology and inflammation[1][2]. The assay is based on the principle of inducing an inflammatory response in THP-1 cells with lipopolysaccharide (LPS) and subsequently measuring the inhibitory effect of this compound on the production of key pro-inflammatory mediators. This compound has been reported to block the expression of cytokines like TNF-α and IL-1β by inhibiting the NF-κB signaling pathway and the NLRP3 inflammasome[3][4]. This application note includes protocols for cell culture, cytotoxicity assessment, and the quantification of inflammatory markers, along with data presentation guidelines and visual diagrams of the experimental workflow and underlying signaling pathways.
Principle of the Assay
The assay quantifies the anti-inflammatory potential of this compound by measuring its ability to suppress the inflammatory response in THP-1 monocytes stimulated by lipopolysaccharide (LPS). LPS, a major component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) on monocytes[5][6]. This activation triggers intracellular signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6[3][5][7]. This compound has been shown to inhibit NF-κB activation in a dose-dependent manner[3][4]. By pre-treating the cells with this compound prior to LPS stimulation, its capacity to reduce the production of these inflammatory mediators can be accurately quantified, providing a measure of its anti-inflammatory activity.
Experimental Workflow
The overall workflow consists of four main stages: culturing THP-1 monocytes, determining the non-cytotoxic concentration range of this compound, performing the inflammation assay by treating cells with the compound followed by LPS stimulation, and finally, analyzing the inflammatory endpoints.
References
- 1. invivogen.com [invivogen.com]
- 2. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 3. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleacein Attenuates Lipopolysaccharide-Induced Inflammation in THP-1-Derived Macrophages by the Inhibition of TLR4/MyD88/NF-κB Pathway † - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for In Vivo Studies of Scrophuloside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vivo applications of Scrophuloside B, an iridoid glycoside found in plants of the Scrophularia genus. Due to the limited availability of direct in vivo studies on this compound, the following protocols and dosage recommendations are based on studies conducted with structurally related iridoid glycosides and extracts from Scrophularia species. Researchers should consider this information as a starting point for study design and optimization.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on related iridoid glycosides and Scrophularia extracts, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Anti-Inflammatory and Analgesic Effects of Related Compounds and Extracts
| Compound/Extract | Animal Model | Dosage | Administration Route | Effect | Reference |
| Harpagophytum procumbens extract | Mice, Rats | From 100 mg/kg | Oral | Significant and dose-dependent anti-inflammatory and analgesic effects. | [1] |
| Harpagoside | Mice, Rats | 5 and 10 mg/kg | Not specified | Implicated in peripheral analgesic properties, but did not show significant anti-inflammatory effects at these doses. | [1] |
| Scrophularia tenuipes Ethyl Acetate Fraction | Rats | 200 mg/kg | Oral | 62% inhibition in carrageenan-induced paw edema and 52% in xylene-induced ear edema. | [2] |
| Acacia seyal 80% Methanol Extract | Rodents | 100, 200, and 400 mg/kg | Oral | Significant analgesic and anti-inflammatory effects. | [3] |
| Neorogioltriol | Rats | 1 mg/kg | Intraperitoneal | Significant reduction of carrageenan-induced paw edema. | [4] |
| Oroxylum indicum Methanolic Extract | Rats | 300 mg/kg | Oral | Administered for 3 days prior to induction of pain and inflammation. |
Table 2: In Vivo Hepatoprotective Effects of Related Compounds and Extracts
| Compound/Extract | Animal Model | Toxin/Inducer | Dosage | Administration Route | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Acylated Iridoid Glycosides from S. hypericifolia | Rats | Paracetamol | Not specified for test compounds | Not specified | Hepatoprotective and nephroprotective activity. |[1][5][6][7][8][9] | | Silymarin (Positive Control) | Rats | Paracetamol | 10 mg/kg | Not specified | Significant correction in elevated liver biomarkers. |[7] | | Scropolioside A from S. koelzii | Animal Model | Thioacetamide | Not specified | Not specified | Powerful hepatoprotective activity. |[2] | | Cortex Dictamni Aqueous Extract | Rats | Carbon Tetrachloride (CCl4) | 80, 160, and 320 mg/kg | Oral | Alleviated CCl4-induced liver injury. |[10] | | Nelumbo nucifera Ethyl Acetate Extract | Mice | Carbon Tetrachloride (CCl4) | 130.8, 261.5, and 523 mg/kg | Gastric lavage | Decreased GPT and GOT levels. |[11] | | Schinus molle Leaf and Fruit Extracts | Mice | Carbon Tetrachloride (CCl4) | Not specified | Oral | Significant improvement in liver biomarkers. |[12] |
Experimental Protocols
The following are detailed experimental protocols adapted from studies on related compounds, which can be used as a template for investigating the in vivo effects of this compound.
Protocol for Evaluating Anti-Inflammatory Activity
This protocol is based on the carrageenan-induced paw edema model, a standard method for assessing acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)
-
Carrageenan solution (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg) or Diclofenac sodium
-
Male Wistar rats or Swiss albino mice (150-200 g)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment with free access to food and water.
-
Grouping: Divide animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin)
-
Group III-V: this compound (e.g., 10, 20, 40 mg/kg)
-
-
Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol for Evaluating Hepatoprotective Activity
This protocol utilizes the paracetamol-induced hepatotoxicity model to assess the potential of this compound to protect the liver.
Materials:
-
This compound
-
Vehicle (e.g., distilled water or saline)
-
Paracetamol (Acetaminophen)
-
Positive control: Silymarin (10 mg/kg)
-
Male Wistar rats (180-220 g)
-
Biochemical assay kits for liver function markers (ALT, AST, ALP, Bilirubin)
-
Histopathology supplies
Procedure:
-
Animal Acclimatization: As described in the anti-inflammatory protocol.
-
Grouping: Divide animals into the following groups (n=6 per group):
-
Group I: Normal control (Vehicle only)
-
Group II: Toxicant control (Vehicle + Paracetamol)
-
Group III: Positive control (Silymarin + Paracetamol)
-
Group IV-VI: this compound (e.g., 25, 50, 100 mg/kg) + Paracetamol
-
-
Treatment: Administer this compound, vehicle, or silymarin orally for a predefined period (e.g., 7-14 days).
-
Induction of Hepatotoxicity: On the last day of treatment, administer a single oral dose of paracetamol (e.g., 2 g/kg) to all groups except the normal control.
-
Sample Collection: 24-48 hours after paracetamol administration, collect blood samples via retro-orbital puncture for biochemical analysis. Euthanize the animals and collect liver tissue for histopathological examination.
-
Biochemical Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Histopathological Examination: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe any pathological changes.
Visualizations
Proposed Signaling Pathway for Anti-Inflammatory Action
The anti-inflammatory effects of many iridoid glycosides are attributed to the modulation of inflammatory signaling pathways. While the specific pathway for this compound is not yet elucidated, a plausible mechanism involves the inhibition of the NF-κB pathway.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo studies with this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
Disclaimer: The information provided in these application notes is intended for research purposes only. The proposed dosages and protocols are based on available literature for related compounds and should be optimized for specific experimental conditions. Appropriate ethical guidelines for animal research must be followed.
References
- 1. In Vivo Hepatoprotective and Nephroprotective Activity of Acylated Iridoid Glycosides from Scrophularia hepericifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Hepatoprotective and Nephroprotective Activity of Acylated Iridoid Glycosides from Scrophularia hepericifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Hepatoprotective and Nephroprotective Activity of Acylated Iridoid Glycosides from Scrophularia hepericifolia [mdpi.com]
- 10. In vitro and in vivo antioxidative and hepatoprotective activity of aqueous extract of Cortex Dictamni - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activities In Vitro and Hepatoprotective Effects of Nelumbo Nucifera Leaves In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of hepatoprotective and antidiarrheal activities of the hydromethanol crude extract and solvent fractions of Schinus molle L. (Anacardiaceae) leaf and fruit in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scrophuloside B Testing in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can contribute to a variety of diseases. The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay used for the screening and evaluation of potential anti-inflammatory compounds. Carrageenan, a sulfated polysaccharide, induces a localized, acute, and well-characterized inflammatory response.
Scrophuloside B, an iridoid glycoside, has demonstrated significant anti-inflammatory properties. Its mechanism of action is attributed to the inhibition of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome signaling cascades. These pathways are critical in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This document provides detailed protocols for utilizing the carrageenan-induced paw edema model to assess the anti-inflammatory efficacy of this compound.
Experimental Protocols
Animals
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 180-220 g.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet chow and water.
-
Housing: Maintained in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
Materials and Reagents
-
This compound (purity ≥ 95%)
-
Lambda-Carrageenan (Type IV)
-
Indomethacin (positive control)
-
Normal Saline (0.9% NaCl, sterile)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose [CMC] in normal saline)
-
Plethysmometer
-
Calipers
-
Syringes (1 mL) with needles (26-30 gauge)
-
Animal weighing scale
-
Reagents for euthanasia (e.g., CO2, anesthetic overdose)
-
Phosphate-buffered saline (PBS)
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ELISA kits for rat TNF-α and IL-1β
-
Formalin (10% neutral buffered)
-
Hematoxylin and Eosin (H&E) staining reagents
Experimental Design and Procedure
3.1. Grouping and Dosing
Animals are randomly divided into the following groups (n=6-8 per group):
-
Group I (Normal Control): No treatment.
-
Group II (Carrageenan Control): Vehicle + Carrageenan.
-
Group III (Positive Control): Indomethacin (10 mg/kg, p.o.) + Carrageenan.
-
Group IV-VI (Test Groups): this compound (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan.
Note: The optimal dose of this compound may need to be determined in a preliminary dose-response study. Dosages of similar iridoid glycosides in rat inflammation models have ranged from 25 to 400 mg/kg.
3.2. Administration of Test Compounds
-
Fast the animals overnight before the experiment, with free access to water.
-
Record the initial body weight of each animal.
-
Administer the vehicle, Indomethacin, or this compound orally (p.o.) using an oral gavage needle, 60 minutes prior to carrageenan injection.
3.3. Induction of Paw Edema
-
Mark the tibiotarsal joint of the right hind paw of each rat.
-
Measure the initial paw volume of the right hind paw using a plethysmometer. This is the baseline reading (0 h).
-
Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile normal saline into the sub-plantar region of the right hind paw.
3.4. Measurement of Paw Edema
-
Measure the paw volume of the carrageenan-injected paw at 1, 2, 3, 4, and 5 hours post-carrageenan injection using the plethysmometer.
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Average increase in paw volume in the carrageenan control group.
-
Vt = Average increase in paw volume in the treated group.
-
Biochemical and Histopathological Analysis (Optional)
At the end of the experiment (e.g., 5 hours post-carrageenan), animals can be euthanized for further analysis.
4.1. Tissue Collection
-
Euthanize the animals according to approved ethical guidelines.
-
Excise the inflamed paw tissue.
-
For biochemical analysis, wash the tissue with ice-cold PBS, weigh it, and immediately homogenize it in homogenization buffer. Centrifuge the homogenate and collect the supernatant for cytokine analysis.
-
For histopathological analysis, fix the paw tissue in 10% neutral buffered formalin.
4.2. Cytokine Measurement (ELISA)
-
Measure the levels of TNF-α and IL-1β in the paw tissue homogenate supernatant using commercially available ELISA kits, following the manufacturer's instructions.
4.3. Histopathological Examination
-
Process the formalin-fixed paw tissues, embed them in paraffin, and section them (5 µm thickness).
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope to assess the degree of edema, inflammatory cell infiltration, and tissue damage.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Dose (mg/kg) | - | Paw Volume (mL) at Different Time Intervals (hours) | - | - | - | % Inhibition of Edema at 5h |
| 0 h | 1 h | 3 h | 5 h | |||||
| I | Normal | - | 1.20 ± 0.05 | 1.21 ± 0.06 | 1.22 ± 0.05 | 1.23 ± 0.06 | - | |
| II | Carrageenan Control | - | 1.22 ± 0.04 | 1.85 ± 0.08 | 2.35 ± 0.10 | 2.15 ± 0.09 | - | |
| III | Indomethacin | 10 | 1.21 ± 0.05 | 1.45 ± 0.07 | 1.60 ± 0.08 | 1.50 ± 0.07 | 70.97% | |
| IV | This compound | 25 | 1.23 ± 0.06 | 1.68 ± 0.08 | 1.95 ± 0.09 | 1.80 ± 0.08 | 37.63% | |
| V | This compound | 50 | 1.22 ± 0.05 | 1.55 ± 0.07 | 1.75 ± 0.08 | 1.65 ± 0.07 | 53.76% | |
| VI | This compound | 100 | 1.21 ± 0.04 | 1.48 ± 0.06 | 1.65 ± 0.07 | 1.55 ± 0.06 | 64.52% |
Values are expressed as Mean ± SEM. *p < 0.05 compared to the Carrageenan Control group.
Table 2: Effect of this compound on Inflammatory Cytokine Levels in Paw Tissue
| Group | Treatment | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| I | Normal | - | 35.2 ± 3.1 | 45.8 ± 4.2 |
| II | Carrageenan Control | - | 158.6 ± 12.5 | 185.4 ± 15.1 |
| III | Indomethacin | 10 | 75.4 ± 6.8 | 88.2 ± 7.9 |
| IV | This compound | 25 | 120.1 ± 10.2 | 135.7 ± 11.8 |
| V | This compound | 50 | 98.5 ± 8.9 | 105.3 ± 9.5 |
| VI | This compound | 100 | 82.3 ± 7.5 | 92.6 ± 8.3 |
Values are expressed as Mean ± SEM. *p < 0.05 compared to the Carrageenan Control group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.
Carrageenan-Induced Inflammatory Signaling Pathway
Caption: Simplified signaling pathway of carrageenan-induced inflammation via TLR4 and NF-κB activation.
Mechanism of Action of this compound
Scrophuloside B: Measuring the Anti-Inflammatory Response through Cytokine Expression (TNF-α & IL-6)
Application Notes & Protocols for Researchers and Drug Development Professionals
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to measure the in vitro anti-inflammatory effects of Scrophuloside B by quantifying the expression of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The protocols outlined below detail the necessary steps for cell culture, stimulation, treatment with this compound, and subsequent analysis of cytokine expression at both the protein and mRNA levels.
Introduction
This compound is an iridoid glycoside that has demonstrated potential anti-inflammatory properties. A key mechanism of its action is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][2] This pathway, when activated by stimuli such as bacterial lipopolysaccharide (LPS), leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. By inhibiting NF-κB, this compound can effectively reduce the production of these cytokines, thereby mitigating the inflammatory cascade. These application notes provide the methodologies to quantify this inhibitory effect.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound.
Table 1: Inhibitory Effect of this compound on NF-κB Activity
| Compound | IC50 (µmol/L) | Cell Line | Stimulation | Assay | Reference |
| This compound | 1.02 | HEK293 (transfected with NF-κB reporter) | TNF-α (100 ng/mL) | Luciferase Reporter Assay | [1][2] |
Table 2: Inhibitory Effect of this compound on TNF-α Protein Expression
| Compound Concentration (µmol/L) | Cell Line | Stimulation | % Inhibition of TNF-α (approx.) | Assay | Reference |
| 50 | THP-1 | LPS (1 µg/mL) | ~50% | ELISA | [1] |
Note on IL-6 Data: While extracts of Scrophularia species have been shown to inhibit IL-6 production, specific quantitative data on the dose-dependent inhibition of IL-6 by purified this compound was not available in the reviewed literature. The provided protocols can be utilized to generate this data.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in inhibiting TNF-α and IL-6 expression through the NF-κB signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for measuring the effect of this compound on cytokine expression.
Caption: General workflow for cytokine expression analysis.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in THP-1 Macrophages
This protocol details the measurement of TNF-α and IL-6 protein secretion from THP-1 cells treated with this compound and stimulated with LPS.
Materials:
-
Human monocytic THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate monocytes into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL PMA for 48 hours.
-
After differentiation, remove the PMA-containing medium and wash the adherent cells gently with sterile PBS. Add fresh, serum-free RPMI-1640 and allow the cells to rest for 24 hours.
-
-
This compound Treatment and LPS Stimulation:
-
Prepare stock solutions of this compound in DMSO and dilute to desired final concentrations (e.g., 0.1, 1, 10, 50 µmol/L) in cell culture medium. Ensure the final DMSO concentration is below 0.1% to avoid cytotoxicity.
-
Remove the medium from the rested cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
After pre-incubation, add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement by ELISA:
-
After incubation, centrifuge the 96-well plates at 400 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatant for cytokine analysis.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for TNF-α and IL-6 mRNA Expression
This protocol is for measuring the effect of this compound on the gene expression of TNF-α and IL-6.
Materials:
-
Cells treated as described in Protocol 1 (up to the end of the incubation period)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for human TNF-α, IL-6, and a reference gene (e.g., GAPDH or β-actin)
-
SYBR Green or other qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
After the 24-hour incubation period with this compound and LPS, carefully remove the supernatant.
-
Wash the adherent cells once with cold PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit following the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target genes (TNF-α, IL-6) and the reference gene, and the qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler with the following typical conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of TNF-α and IL-6 in this compound-treated cells compared to the LPS-stimulated control. The expression levels should be normalized to the reference gene.
-
References
Application of Scrophuloside B in NLRP3 inflammasome research.
Application Note & Protocols
Introduction
The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that plays a pivotal role in response to cellular danger signals, leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory diseases, including rheumatoid arthritis, atherosclerosis, metabolic disorders, and neurodegenerative diseases.[1][2] Consequently, identifying and characterizing specific inhibitors of the NLRP3 inflammasome is a significant area of research for developing novel therapeutics.
Scrophuloside B, an iridoid glycoside isolated from Scrophularia dentata, has emerged as a potent anti-inflammatory agent.[1][4] Research demonstrates that this compound exerts its effects by targeting key signaling pathways that regulate inflammation, notably the NF-κB and NLRP3 inflammasome pathways.[1][4][5] This document provides detailed application notes and protocols for utilizing this compound as a chemical tool to investigate the NLRP3 inflammasome.
Mechanism of Action
This compound inhibits NLRP3 inflammasome-mediated inflammation through a dual mechanism:
-
Inhibition of the Priming Signal (NF-κB Pathway): The canonical activation of the NLRP3 inflammasome requires a "priming" signal, often provided by Pathogen-Associated Molecular Patterns (PAMPs) like lipopolysaccharide (LPS).[3] This signal activates the NF-κB transcription factor, leading to the increased expression of NLRP3 and pro-IL-1β genes.[3] this compound has been shown to inhibit NF-κB activity in a dose-dependent manner, thereby reducing the available pool of NLRP3 and pro-IL-1β for inflammasome assembly.[1][4]
-
Downregulation of NLRP3 Expression: Independent of its NF-κB inhibitory activity, this compound directly decreases the mRNA and protein expression of NLRP3.[1][4] This action further limits the capacity of the cell to form functional inflammasome complexes. The compound also reduces the expression of cardiolipin synthetase 1 (CLS1), a mitochondrial enzyme necessary for NLRP3 inflammasome activity.[1]
By targeting both the priming step and the core component expression, this compound effectively suppresses the maturation and secretion of IL-1β.[1][4]
Data Presentation
The inhibitory effects of this compound have been quantified in studies using the human monocytic cell line THP-1.
| Parameter | Method | Cell Line | Treatment | Result | Reference |
| NF-κB Activity | Luciferase Reporter Assay | HEK293T | TNF-α stimulation | IC50: 1.02 µmol/L | [1][4] |
| NLRP3 Expression | RT-PCR & Western Blot | THP-1 | 50 µmol/L this compound + LPS | Significant decrease in mRNA and protein levels | [1][5] |
| CLS1 Expression | RT-PCR | THP-1 | 50 µmol/L this compound + LPS | Significant decrease in mRNA levels | [1] |
| IL-1β Expression | RT-PCR | THP-1 | 50 µmol/L this compound + LPS | Significant decrease in mRNA levels | [1] |
| TNF-α Expression | RT-PCR | THP-1 | 50 µmol/L this compound + LPS | Significant decrease in mRNA levels | [1] |
Experimental Protocols
The following are generalized protocols based on methodologies reported for investigating this compound's effect on the NLRP3 inflammasome.
References
- 1. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Scrophuloside B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Scrophuloside B in cell culture experiments, designed to ensure accurate and reproducible results.
Physicochemical Properties and Storage
This compound is a naturally occurring iridoid glycoside. A summary of its key quantitative data is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 474.5 g/mol | [1][2] |
| Chemical Formula | C₂₄H₂₆O₁₀ | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General laboratory practice for similar compounds |
| Storage of Stock Solution | -20°C for long-term storage; 4°C for short-term use | General laboratory practice |
| Appearance | White to off-white powder | General observation for purified natural products |
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration for initial studies is 10 mM.
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Example for a 10 mM stock in 1 mL of DMSO: Mass (mg) = 10 mM x 1 mL x 474.5 g/mol = 4.745 mg
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the desired volume of sterile DMSO.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Sterilization: While DMSO at high concentrations is generally sterile, the final stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary, particularly for long-term storage or sensitive applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For immediate use, a working aliquot can be stored at 4°C for a limited time.
Experimental Protocol: Treatment of Cells with this compound
Objective: To treat cultured cells with this compound to assess its biological activity.
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A recommended starting concentration for exploratory studies is 50 µM.
-
Important: Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Wash the cells once with sterile PBS (optional, depending on the cell line and experimental design).
-
Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour for pre-treatment before a stimulus, or longer for direct effect studies) at 37°C and 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays, gene expression analysis, or protein analysis.
Protocol: Cell Viability Assay (MTT or similar colorimetric assays)
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or other similar viability reagents
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare the MTT solution according to the manufacturer's instructions.
-
Addition of MTT: At the end of the this compound treatment period, add the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cell culture studies.
Signaling Pathway
Caption: Anti-inflammatory signaling pathway of this compound.
References
Scrophuloside B: Application and Protocols for Phytochemical Analysis
Application Note
Introduction
Scrophuloside B, an iridoid glycoside, is a significant bioactive compound found in plants of the Scrophularia genus, commonly known as figworts. These plants have a long history of use in traditional medicine for treating inflammatory conditions. As a reference standard, this compound is essential for the accurate identification and quantification of this compound in plant extracts, herbal formulations, and other botanical matrices. This document provides detailed protocols and data for the use of this compound in phytochemical analysis, catering to researchers, scientists, and professionals in drug development.
Chemical Properties
This compound possesses the following chemical and physical properties:
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆O₁₀ | --INVALID-LINK-- |
| Molecular Weight | 474.5 g/mol | --INVALID-LINK-- |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-(4-acetyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | --INVALID-LINK-- |
| Appearance | Typically a white or off-white powder | General knowledge |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | General knowledge |
Biological Activity and Potential Signaling Pathway
While direct studies on the signaling pathway of this compound are limited, research on the closely related compound, Scropolioside B, also isolated from Scrophularia, provides strong indications of its potential anti-inflammatory mechanism. Scropolioside B has been shown to inhibit the NF-κB (Nuclear Factor kappa B) and NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome signaling pathways, which are critical mediators of inflammation[1][2]. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.
The proposed pathway involves the inhibition of NF-κB activation, which in turn reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-32[1][2]. Additionally, the inhibition of the NLRP3 inflammasome would lead to decreased maturation and secretion of IL-1β, a key cytokine in the inflammatory response[1][2].
Caption: Potential anti-inflammatory mechanism of this compound via inhibition of NF-κB and NLRP3 inflammasome pathways.
Experimental Protocols
General Workflow for Phytochemical Analysis
The following diagram illustrates a typical workflow for the quantification of this compound in a plant matrix using a reference standard.
Caption: Workflow for quantification of this compound.
1. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation (General Protocol for Plant Material)
-
Extraction: Accurately weigh about 1 g of powdered plant material (e.g., dried roots of Scrophularia) and place it in a flask. Add 25 mL of methanol and perform extraction using ultrasonication for 30 minutes or reflux extraction for 1 hour.
-
Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
3. Chromatographic Analysis (General HPLC/UPLC Method)
Note: A specific validated analytical method for the quantification of this compound with comprehensive validation data (linearity, LOD, LOQ, precision, and accuracy) was not identified in the conducted search. The following protocol is a general method for the analysis of iridoid glycosides in Scrophularia species, which can be optimized and validated for this compound.
Table of General Chromatographic Conditions
| Parameter | HPLC | UPLC-MS/MS |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | A time-programmed gradient elution is typically used. A starting condition of 5-10% B, increasing to 30-50% B over 20-30 minutes is a common starting point for optimization. | A faster gradient can be employed, for instance, starting at 5% B and increasing to 95% B over 5-10 minutes. |
| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.4 mL/min |
| Column Temperature | 25 - 35 °C | 30 - 40 °C |
| Injection Volume | 10 - 20 µL | 1 - 5 µL |
| Detection | Diode Array Detector (DAD) at a wavelength of ~280 nm | Mass Spectrometer with Electrospray Ionization (ESI) in negative or positive ion mode. Multiple Reaction Monitoring (MRM) for quantification. |
Example of UPLC-MS/MS MRM Parameters for Iridoid Glycosides (for method development)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ or [M-H]⁻ | To be determined by infusion of the standard | To be optimized |
4. Method Validation (Parameters to be Determined)
For use as a reference standard in quantitative analysis, the analytical method should be validated according to ICH guidelines. The following parameters need to be established for this compound:
Table of Method Validation Parameters (to be determined)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined (typically S/N ≥ 3) |
| Limit of Quantification (LOQ) | To be determined (typically S/N ≥ 10) |
| Precision (%RSD) | Intraday and Interday RSD ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interfering peaks at the retention time of this compound |
This compound is a valuable reference standard for the quality control and phytochemical analysis of Scrophularia species and derived products. The provided protocols offer a foundation for the accurate quantification of this compound. It is crucial to note that a specific, fully validated analytical method for this compound quantification was not found in the available literature. Therefore, the presented chromatographic conditions should be considered as a starting point for method development and subsequent validation. The potential anti-inflammatory activity of this compound, likely mediated through the NF-κB and NLRP3 inflammasome pathways, warrants further investigation for its therapeutic potential.
References
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Study of Scrophuloside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scrophuloside B, an iridoid glycoside found in the Scrophularia genus, has demonstrated potential as an anti-inflammatory agent. These application notes provide a detailed framework for designing and executing comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies to evaluate the therapeutic potential of this compound. The protocols outlined below are intended to guide researchers in obtaining robust and reproducible data for preclinical drug development.
Pharmacodynamic (PD) Study Design
The primary pharmacodynamic objective is to elucidate the anti-inflammatory mechanism of this compound. Research indicates that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways.[1][2][3]
Key PD Experiments:
-
Cell Viability Assay: To determine the cytotoxic potential of this compound and establish a safe dose range for subsequent in vitro experiments.
-
Measurement of Pro-inflammatory Cytokines: To quantify the inhibitory effect of this compound on the production of key inflammatory mediators such as TNF-α and IL-6.
-
Western Blot Analysis of NF-κB Pathway: To investigate the molecular mechanism by assessing the phosphorylation of key proteins in the NF-κB signaling cascade.
Experimental Protocols: Pharmacodynamics
1. Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
2. Measurement of TNF-α and IL-6 Production (ELISA)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound at non-toxic concentrations (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[8][9][10][11][12]
-
Construct a standard curve using recombinant TNF-α and IL-6 to determine the concentrations in the samples.
-
3. Western Blot Analysis of NF-κB Pathway
-
Principle: Western blotting is an analytical technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Pre-treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, and β-actin overnight at 4°C.[13][14][15][16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Data Presentation: Pharmacodynamics
Table 1: Effect of this compound on Cell Viability
| This compound (µM) | Cell Viability (%) |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Table 2: Inhibition of TNF-α and IL-6 Production by this compound
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (1 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (50 µM) |
Table 3: Effect of this compound on NF-κB p65 Phosphorylation
| Treatment | p-p65/p65 Ratio (Fold Change) |
| Control | |
| LPS (1 µg/mL) | |
| LPS + this compound (10 µM) | |
| LPS + this compound (50 µM) |
Pharmacokinetic (PK) Study Design
The primary pharmacokinetic objective is to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A well-designed in vivo study in a relevant animal model, such as Sprague-Dawley rats, is crucial for this purpose.[17][18]
Key PK Experiments:
-
Single-Dose Pharmacokinetic Study: To determine key PK parameters after intravenous (IV) and oral (PO) administration.
-
Bioanalytical Method Development: To establish a sensitive and reliable method for quantifying this compound in plasma samples.
Experimental Protocols: Pharmacokinetics
1. In Vivo Single-Dose Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 5 mg/kg).
-
Group 2: Oral (PO) administration of this compound (e.g., 50 mg/kg).
-
-
Procedure:
-
Fast the rats overnight before dosing.
-
Administer this compound via the tail vein (IV) or oral gavage (PO).
-
Collect blood samples (approximately 0.2 mL) from the jugular vein at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
2. HPLC-MS/MS Method for Quantification of this compound in Rat Plasma
-
Principle: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that combines the separating power of HPLC with the highly sensitive and selective mass analysis capability of triple quadrupole mass spectrometry.[17][19][20][21][22][23][24]
-
Protocol:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction by adding acetonitrile (containing an appropriate internal standard) to the plasma samples.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Calculate the concentration of this compound in the unknown plasma samples using the calibration curve.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.
-
-
Data Presentation: Pharmacokinetics
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (5 mg/kg) | PO Administration (50 mg/kg) |
| Cₘₐₓ (ng/mL) | ||
| Tₘₐₓ (h) | ||
| AUC₀₋ₜ (ng·h/mL) | ||
| AUC₀₋ᵢₙf (ng·h/mL) | ||
| t₁/₂ (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC₀₋ₜ: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time 0 to infinity; t₁/₂: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Visualizations
Caption: In Vitro Pharmacodynamic Experimental Workflow.
Caption: In Vivo Pharmacokinetic Experimental Workflow.
Caption: Proposed NF-κB Signaling Pathway Inhibition by this compound.
References
- 1. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. researchgate.net [researchgate.net]
- 15. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.cn]
- 17. Comparison of pharmacokinetic behavior of two iridoid glycosides in rat plasma after oral administration of crude Cornus officinals and its jiuzhipin by high performance liquid chromatography triple quadrupole mass spectrometry combined with multiple reactions monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HPLC-MS/MS-Mediated Analysis of the Pharmacokinetics, Bioavailability, and Tissue Distribution of Schisandrol B in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A validated HPLC-MS/MS method for estimating the concentration of the ganglioside, GD2, in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsonline.com [ijpsonline.com]
- 24. medscape.com [medscape.com]
Application Notes and Protocols for High-Throughput Screening of Scrophuloside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Scrophuloside B in high-throughput screening (HTS) campaigns aimed at discovering novel anti-inflammatory agents. The protocols are designed for adaptation in standard drug discovery and academic research laboratories.
Introduction to this compound
This compound is an iridoid glycoside isolated from plants of the Scrophularia genus, which have a history of use in traditional medicine for treating inflammatory conditions.[1][2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound, identifying it as a potent inhibitor of key inflammatory signaling pathways.
Mechanism of Action: Targeting the NF-κB and NLRP3 Inflammasome Pathways
Recent research has demonstrated that this compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Specifically, this compound has been shown to:
-
Inhibit NF-κB activation in a dose-dependent manner.[1]
-
Block the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][3]
-
Suppress the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the maturation and secretion of IL-1β.[1][3]
This targeted mechanism of action makes this compound an excellent candidate for use as a reference compound in HTS assays designed to identify novel inhibitors of the NF-κB pathway.
Quantitative Data for this compound
The following table summarizes the known quantitative data for the inhibitory activity of this compound, which is essential for establishing benchmarks in HTS assays.
| Parameter | Value | Assay System | Reference |
| IC₅₀ (NF-κB Inhibition) | 1.02 µmol/L | HEK293 cells with NF-κB luciferase reporter, stimulated with TNF-α | [1][3] |
High-Throughput Screening Protocols
Two primary HTS protocols are presented below. The first is a primary screen to identify inhibitors of NF-κB activation. The second is a secondary, confirmatory assay to quantify the inhibition of downstream cytokine production.
Protocol 1: Primary HTS Assay - NF-κB Luciferase Reporter Assay
This cell-based assay is designed to identify compounds that inhibit the activation of the NF-κB signaling pathway. It utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
Objective: To identify inhibitors of TNF-α-induced NF-κB activation.
Materials:
-
HEK293 cell line stably transfected with an NF-κB-luciferase reporter plasmid.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (as a positive control).
-
Test compound library (dissolved in DMSO).
-
Recombinant human TNF-α.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
White, opaque 384-well microplates.
Experimental Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Iridoid Glycoside Extraction from Scrophularia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of iridoid glycosides from Scrophularia species.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of iridoid glycosides from Scrophularia.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Iridoid Glycosides | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for the target iridoid glycosides. | Iridoid glycosides are polar compounds and dissolve well in water and alcohols like methanol and ethanol.[1] Consider using a hydro-alcoholic solvent (e.g., 50-80% ethanol or methanol in water) as this often improves extraction efficiency.[2][3] For less polar iridoids, ethyl acetate can be effective.[4] |
| Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, leading to degradation. | For maceration, extractions are typically carried out at room temperature.[2] For methods like ultrasonic or microwave-assisted extraction, a temperature of around 60°C has been shown to be effective.[3][5] Avoid excessively high temperatures, which can cause degradation of heat-sensitive compounds.[6] | |
| Insufficient Extraction Time: The duration of the extraction may not be adequate for the solvent to penetrate the plant material and dissolve the target compounds. | For maceration, a 24-hour period is common.[2] For ultrasonic-microwave synergistic extraction, an optimal time of around 45 minutes has been reported for a related species.[3] | |
| Improper Plant Material Preparation: The plant material may not be dried or ground to a suitable particle size. | Shade-drying the plant material is a common practice.[4] The plant material should be pulverized to a fine powder to increase the surface area for extraction.[2][3] | |
| Plant Material Quality: The concentration of iridoid glycosides can vary depending on the plant's growing conditions and harvesting time. | Drought stress has been shown to increase the accumulation of iridoid glycosides in the roots of Scrophularia ningpoensis.[7] | |
| Co-extraction of Impurities | Solvent System: The chosen solvent may be co-extracting a wide range of compounds with similar polarities. | Employ a multi-step extraction or partitioning process. For example, after an initial extraction with a polar solvent like methanol, the extract can be partitioned with solvents of varying polarities, such as ethyl acetate and n-butanol, to separate compounds based on their solubility.[2] |
| Lack of a Defatting Step: Lipophilic compounds may be present in the extract, interfering with subsequent purification steps. | Before the main extraction, consider a pre-extraction step with a non-polar solvent like hexane to remove fats and waxes.[8] | |
| Inconsistent Results | Variability in Extraction Parameters: Inconsistent application of parameters such as solvent-to-solid ratio, temperature, and time. | Strictly control all extraction parameters. For instance, a solid-to-liquid ratio of 1:10 to 1:18 (g/mL) is often used.[3] |
| Instrumental or Analytical Errors: Issues with the analytical equipment (e.g., HPLC, LC-MS) or methodology. | Ensure proper calibration and maintenance of analytical instruments. Use appropriate standards for quantification. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting iridoid glycosides from Scrophularia?
The optimal solvent depends on the specific iridoid glycosides being targeted. Generally, due to their polar nature, methanol, ethanol, and water are effective.[9] A mixture of alcohol and water (e.g., 80% methanol or 52% ethanol) often provides a good balance of polarity for efficient extraction.[2][3] For initial broad-spectrum extraction, methanol is a common choice.[10]
2. How can I improve the efficiency of my extraction?
Advanced extraction techniques can significantly improve efficiency compared to traditional maceration.
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration.
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[3]
-
Ultrasonic-Microwave Synergistic Extraction (UMSE): Combining both ultrasound and microwave energy can further enhance extraction efficiency.[3]
3. What are the optimal conditions for Ultrasonic-Microwave Synergistic Extraction (UMSE)?
While specific optimization for Scrophularia is recommended, a study on a related plant species found the following conditions to be optimal for total iridoid glycoside extraction[3]:
-
Ethanol Concentration: 52%
-
Material-to-Liquid Ratio: 1:18 g/mL
-
Microwave Power: 610 W
-
Extraction Time: 45 minutes
4. How should I prepare my Scrophularia sample for extraction?
Proper sample preparation is crucial. The plant material should be:
-
Dried: Shade-drying is a common method to preserve the chemical integrity of the compounds.[4] Oven drying at a controlled temperature (e.g., 40-50°C) can also be used.[11]
-
Ground: The dried plant material should be ground into a fine powder to maximize the surface area for solvent contact.[2][3]
5. How can I remove unwanted compounds from my crude extract?
A common method is liquid-liquid partitioning. After initial extraction (e.g., with 80% methanol), the dried extract is redissolved in water and then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol.[2] This separates compounds based on their differential solubility in these solvents. A preliminary defatting step with a non-polar solvent like n-hexane can also be performed on the initial plant material or extract to remove lipids.[8]
6. What analytical techniques are used to identify and quantify iridoid glycosides in the extract?
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of known iridoid glycosides like aucubin, catalpol, and harpagoside.[12] For structural elucidation and identification of novel compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[1]
Experimental Protocols
Protocol 1: Maceration Extraction of Iridoid Glycosides
-
Preparation of Plant Material:
-
Collect the desired part of the Scrophularia plant (e.g., aerial parts, roots).
-
Shade-dry the plant material at room temperature until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.[2]
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[10]
-
Protocol 2: Ultrasonic-Microwave Synergistic Extraction (UMSE)
-
Preparation of Plant Material:
-
Prepare the dried, powdered Scrophularia material as described in Protocol 1.
-
-
Extraction:
-
Accurately weigh 2 g of the powdered plant material and place it in a 250 mL flask suitable for the UMSE device.[3]
-
Add 36 mL of 52% aqueous ethanol to achieve a 1:18 solid-to-liquid ratio.[3]
-
Place the flask in the ultrasonic-microwave synergistic extraction device.
-
Set the extraction parameters: microwave power at approximately 610 W, temperature at 60°C, and extraction time of 45 minutes.[3]
-
-
Processing:
-
After extraction, filter the mixture.
-
Adjust the final volume of the extract to a known volume (e.g., 100 mL) with the same concentration of ethanol for quantitative analysis.[3]
-
Visualizations
Caption: General workflow for the extraction and analysis of iridoid glycosides.
References
- 1. Iridoid glycosides isolated from Scrophularia dentata Royle ex Benth. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scrophularia Tenuipes Coss and Durieu: Phytochemical Composition and Biological Activities [mdpi.com]
- 3. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pbp.medilam.ac.ir [pbp.medilam.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A new iridoid from Scrophularia auriculata ssp. pseudoauriculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Occurrence of iridoid glycosides in in vitro cultures and intact plants of Scrophularia nodosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Scrophuloside B under different pH and temperature conditions.
Scrophuloside B Stability Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is a stability study and why is it crucial for compounds like this compound?
A stability study is a series of tests designed to understand how the quality of a substance or drug product changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] For a research compound like this compound, this is critical for determining its shelf-life, recommended storage conditions, and understanding its degradation pathways, which is essential for reliable experimental results and potential future drug development.[1][3]
Q2: What are forced degradation studies?
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[4][5][6] This is done to identify likely degradation products and degradation pathways, and to establish the intrinsic stability of the molecule.[4] The conditions typically include high and low pH, high temperature, oxidation, and photolysis.[6] The goal is to induce a target degradation of 5-20%.[6][7]
Q3: What are the typical pH and temperature ranges for a stability study?
For pH stability, a wide range should be evaluated. A common approach is to test in acidic, neutral, and basic conditions. For example, studies are often conducted in solutions with pH values ranging from 1 to 13. Temperature stability studies often involve a long-term study at a recommended storage temperature (e.g., 25°C ± 2°C) and an accelerated study at a higher temperature (e.g., 40°C ± 2°C).[8] Stress testing can involve even higher temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).
Q4: What analytical techniques are commonly used to assess stability?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability studies.[9][10][11][12] A "stability-indicating" HPLC method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of both.[9][10][13] This is often coupled with UV detection or mass spectrometry (MS) for identification of the degradants.[9]
Q5: How is the data from a stability study interpreted?
The primary data collected is the concentration of the parent compound (this compound) and its degradation products over time. This data is used to determine the rate of degradation, often by fitting it to a kinetic model (e.g., first-order kinetics). This allows for the calculation of the compound's half-life and shelf-life under different conditions. The "mass balance," which is the sum of the assay of the parent compound and the levels of its degradation products, should ideally be close to 100%.[7]
Troubleshooting Guides
Q: My compound is degrading too quickly in the initial stress study. What should I do?
A: If you observe more than 20% degradation, the stress conditions are likely too harsh. You should reduce the severity of the conditions. This can be achieved by:
-
Temperature: Lower the temperature.
-
pH: Use a less extreme pH (e.g., pH 2 instead of pH 1, or pH 12 instead of pH 13).
-
Time: Reduce the duration of the exposure.
Q: I'm not seeing any degradation in my forced degradation study. Is this a problem?
A: While this indicates good stability, the purpose of a forced degradation study is to generate degradation products to validate your analytical method's stability-indicating capability.[4][5] If no degradation is observed, you should increase the severity of the stress conditions by:
-
Temperature: Increase the temperature in increments.
-
pH: Use more extreme pH values.
-
Time: Extend the duration of the study. If the compound remains highly stable, this is valuable information to report.
Q: How can I differentiate between degradation products and impurities from the starting material?
A: This is a crucial aspect of stability testing. A time-zero sample (t=0) should be analyzed to establish the initial impurity profile. Any new peaks that appear or existing peaks that increase over the course of the stability study are considered degradation products. It's also helpful to analyze a placebo or excipient blend under the same stress conditions to identify any peaks originating from them.[7]
Q: My results are not reproducible. What are the potential causes?
A: Lack of reproducibility can stem from several factors:
-
Analytical Method: Ensure your HPLC method is robust and validated. Inconsistent mobile phase preparation or column temperature can affect results.
-
Sample Preparation: Inaccuracies in weighing, dilution, or pH adjustment of buffer solutions can lead to variability.
-
Storage Conditions: Ensure that the temperature and humidity of your stability chambers are tightly controlled and monitored.
-
Container Interactions: The compound may be interacting with the storage container. Consider using different types of containers (e.g., glass vs. polypropylene).
Detailed Experimental Protocols
Protocol 1: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0, and 12.0).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution with each of the prepared buffers to a final, known concentration.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C) in sealed, light-protected containers.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours, and then weekly).
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
Protocol 2: Temperature Stability Study
-
Sample Preparation: Prepare multiple samples of this compound, either as a solid or in a specific solution (e.g., a buffered solution at a pH where it is most stable).
-
Incubation: Place the samples in controlled-environment stability chambers at various temperatures. For example:
-
Sampling: At specified time points (e.g., for accelerated studies: 0, 1, 3, and 6 months; for long-term studies: 0, 3, 6, 9, 12, 18, 24 months), remove samples for analysis.[8][14]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
-
Column Selection: A C18 column is a common starting point for reversed-phase HPLC.[13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, or water with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to separate compounds with a range of polarities.[9]
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. Coupling to a mass spectrometer (MS) is highly recommended for identifying unknown degradation products.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[10]
Data Presentation
The following tables are templates for presenting stability data for this compound.
Table 1: Stability of this compound in Aqueous Solutions at Different pH Values (at 40°C)
| Time (hours) | % Recovery at pH 1.2 | % Recovery at pH 7.4 | % Recovery at pH 9.0 |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 98.2 | 95.3 |
| 4 | 98.9 | 96.5 | 90.1 |
| 8 | 97.8 | 93.1 | 82.4 |
| 12 | 96.7 | 90.2 | 75.6 |
| 24 | 93.5 | 82.1 | 60.8 |
Table 2: Accelerated Temperature Stability of this compound (Solid State)
| Time (months) | % Recovery at 40°C/75% RH | Total Degradation Products (%) |
| 0 | 100.0 | 0.1 |
| 1 | 99.2 | 0.9 |
| 3 | 97.5 | 2.6 |
| 6 | 95.1 | 5.0 |
Visualizations
References
- 1. www3.paho.org [www3.paho.org]
- 2. pharmtech.com [pharmtech.com]
- 3. humiditycontrol.com [humiditycontrol.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sgs.com [sgs.com]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. blog.nutrasource.ca [blog.nutrasource.ca]
Technical Support Center: Purification of Iridoid Glycosides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying iridoid glycosides?
A1: Researchers often face several challenges during the purification of iridoid glycosides. Conventional methods like repeated column chromatography can be time-consuming, consume large volumes of organic solvents, and may lead to unsatisfactory sample recovery.[1][2][3] A significant challenge is the presence of structurally related compounds and other polar impurities, which makes achieving high purity difficult with standard separation techniques.[4] Additionally, some iridoid glycosides are unstable and can degrade under certain temperature and pH conditions.[5][6][7] The removal of pigments and polysaccharides from the crude extract is another common hurdle.[8][9]
Q2: Which chromatographic techniques are most effective for iridoid glycoside purification?
A2: Several techniques are employed, often in combination. High-Speed Counter-Current Chromatography (HSCCC) is a highly efficient method that avoids irreversible adsorption of the sample onto a solid support, leading to excellent sample recovery and shorter separation times.[1][2] Preparative High-Performance Liquid Chromatography (prep-HPLC) is also widely used, sometimes in combination with HSCCC or Solid-Phase Extraction (SPE), for high-resolution separation.[5][10][11] Column chromatography using various stationary phases like silica gel, C18, and macroporous resins is a fundamental step for initial fractionation and purification.[4][9][11]
Q3: How can I improve the separation of structurally similar iridoid glycosides?
A3: Separating structurally similar iridoid glycosides is a significant challenge. One advanced strategy is chemical derivatization, such as permethylation. This process replaces protons from hydroxyl groups with methyl groups, which increases the hydrophobicity of the molecules and enhances chromatographic separation.[4] Another approach is to use complementary column chemistries, for instance, using both C18 and phenyl columns in preparative HPLC to exploit different separation selectivities.[11]
Q4: Are there stability concerns I should be aware of during purification?
A4: Yes, the stability of iridoid glycosides can be influenced by temperature and pH. For example, some iridoid glycosides may be unstable at high temperatures or in strong alkaline or acidic conditions.[6][7] It is crucial to investigate the stability of your target compounds under the planned experimental conditions to prevent degradation and loss of sample. A combination of preparative HPLC with Solid-Phase Extraction (SPE) can be an effective method to purify unstable compounds by trapping the target compounds and removing acidic mobile phase additives that could cause degradation.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of target iridoid glycosides. | - Irreversible adsorption on the column's solid support.[1] - Degradation of unstable compounds due to pH or temperature.[6][7] - Inefficient extraction from the plant matrix. | - Consider using High-Speed Counter-Current Chromatography (HSCCC), which is a support-free liquid-liquid partition method.[1][2] - Conduct stability studies to determine optimal pH and temperature ranges for your target compounds.[6] - Optimize extraction parameters such as solvent, temperature, and time. Pressurized hot water extraction has shown high efficiency for some iridoid glycosides.[12][13] |
| Co-elution of impurities with the target compound. | - Presence of structurally similar iridoid glycosides. - Contamination with polar impurities like pigments and polysaccharides.[8] | - Employ multi-dimensional chromatography, for instance, an offline two-dimensional HPLC method with different column selectivities (e.g., C18 and phenyl). - For structurally similar compounds, consider chemical derivatization like permethylation to alter their chromatographic behavior.[4] - Use pre-purification steps with macroporous resins or activated carbon to remove pigments and polysaccharides.[8][9] |
| Poor peak resolution in HPLC. | - Inappropriate mobile phase composition. - Unsuitable stationary phase. | - Systematically optimize the mobile phase. For HSCCC, the partition coefficient (K) of the target compound in the two-phase solvent system is critical; a K value between 0.5 and 1.0 is generally ideal.[1] - Screen different column stationary phases (e.g., C18, phenyl, HILIC) to find the one that provides the best selectivity for your compounds of interest.[11] |
| Sample degradation during solvent evaporation. | - High temperatures during concentration of the extract. | - Use reduced pressure for solvent evaporation to keep the temperature low.[1] For particularly sensitive compounds, consider freeze-drying (lyophilization). |
Experimental Protocols
Protocol 1: Crude Extraction and Enrichment using Macroporous Resin
This protocol is adapted from the purification of iridoid glycosides from Fructus Corni.[1]
-
Extraction: Extract the powdered plant material with ethanol. Pool the ethanol extracts and concentrate under reduced pressure at a temperature not exceeding 80°C.
-
Enrichment: Dissolve the concentrated crude extract in water.
-
Column Preparation: Pack a glass column with macroporous resin.
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Loading and Elution: Pass the aqueous solution of the crude extract through the resin column.
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Washing: Elute the column with water until the effluent is colorless to remove highly polar impurities.
-
Elution of Iridoid Glycosides: Elute the column with 30% (v/v) ethanol.
-
Concentration: Combine the ethanol effluents and evaporate the solvent under reduced pressure to obtain the enriched iridoid glycoside sample.
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the separation of sweroside, morroniside, and loganin.[1]
-
Solvent System Preparation: Prepare a two-phase solvent system composed of dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v). Mix the solvents thoroughly in a separatory funnel, allow them to equilibrate at room temperature overnight, and then separate the two phases. Degas each phase by sonication for 30 minutes before use.
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Sample Preparation: Dissolve the enriched crude extract (from Protocol 1) in a mixture of equal volumes of the upper and lower phases of the solvent system.
-
HSCCC Instrument Setup:
-
Fill the entire multilayer coil column with the stationary phase (the upper phase in this example).
-
Pump the mobile phase (the lower phase) into the head of the column at a specific flow rate.
-
Rotate the apparatus at an optimized speed (e.g., 850 rpm).
-
-
Sample Injection: Once hydrodynamic equilibrium is reached (indicated by the emergence of the mobile phase from the tail outlet), inject the sample solution.
-
Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.
Quantitative Data Summary
The following table summarizes the purification results of three iridoid glycosides from 100 mg of a crude Fructus Corni extract using HSCCC.[1][2]
| Compound | Amount Obtained (mg) | Purity (%) |
| Sweroside | 7.9 | 92.3 |
| Morroniside | 13.1 | 96.3 |
| Loganin | 10.2 | 94.2 |
Process Diagrams
Caption: Workflow for the extraction and enrichment of iridoid glycosides.
Caption: General workflow for purification using HSCCC.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Purification of Unstable Iridoid Glucosides from Traditional Chinese Medicine by Preparative High Performance Liquid Chromatography Coupled with Solid-phase Extraction [crcu.jlu.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN113480581A - Method for extracting iridoid glycoside from rehmannia - Google Patents [patents.google.com]
- 10. Iridoid-glycoside isolation and purification from Premna fulva leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient strategies for preparative separation of iridoid glycosides and flavonoid glycosides from Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting low bioactivity of Scrophuloside B in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with Scrophuloside B, particularly focusing on observations of low bioactivity.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound, an iridoid glycoside isolated from plants of the Scrophularia genus, has demonstrated several biological activities. Primarily, it is recognized for its anti-inflammatory properties.[1][2] It has also been associated with hepatoprotective and wound healing activities.[3][4]
Q2: What is the primary mechanism of action for this compound's anti-inflammatory effects?
A2: this compound exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. It has been shown to block the activation of Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome.[1][2] This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as IL-1β and TNF-α.[1][2]
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, further dilution in sterile phosphate-buffered saline (PBS) or other appropriate vehicle is common. It is crucial to ensure the final DMSO concentration in cell culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should this compound stock solutions be stored?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Low Bioactivity
Issue 1: Lower than expected anti-inflammatory activity in cell-based assays.
This section addresses potential reasons for observing diminished anti-inflammatory effects of this compound in cell culture experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low anti-inflammatory activity.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Solution |
| Compound Degradation | Iridoid glycosides can be sensitive to pH and temperature. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare a fresh stock solution of this compound from a new aliquot or vial. Ensure proper storage at -20°C or -80°C in an anhydrous solvent like DMSO. |
| Suboptimal Concentration | The effective concentration of this compound can vary between cell types and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration range. For NF-κB inhibition in HEK293 cells, an IC50 of 1.02 µmol/L has been reported.[2] A concentration range of 0.08 to 50 µmol/L has been tested.[2] |
| Inappropriate Incubation Time | The timing of this compound treatment relative to the inflammatory stimulus is critical. | Optimize the pre-incubation time with this compound before adding the inflammatory stimulus (e.g., LPS, TNF-α). A pre-incubation of 1 hour has been shown to be effective.[2] |
| Cell Health and Passage Number | Cells that are unhealthy, stressed, or have a high passage number may respond poorly to stimuli and treatments. | Ensure cells are healthy and in the logarithmic growth phase. Use cells with a low passage number and regularly check for mycoplasma contamination. |
| Assay Readout Issues | Problems with the assay itself, such as reagent degradation or incorrect instrument settings, can lead to inaccurate results. | Include appropriate positive and negative controls in your experiment. For example, use a known NF-κB inhibitor as a positive control. Verify the settings and calibration of your detection instrument. |
Issue 2: Lack of expected hepatoprotective effects in vitro or in vivo.
This section provides guidance for troubleshooting experiments where this compound does not exhibit the anticipated protective effects against liver cell damage.
Potential Hepatoprotective Signaling Pathways
While the direct hepatoprotective signaling pathway of this compound is not fully elucidated, it is hypothesized to involve antioxidant and anti-inflammatory mechanisms, similar to other hepatoprotective natural compounds.[5][6]
References
- 1. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Hepatoprotective and Nephroprotective Activity of Acylated Iridoid Glycosides from Scrophularia hepericifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
How to address batch-to-batch variability of Scrophuloside B extracts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Scrophuloside B extracts. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Inconsistent Yield of this compound Between Batches
Question: We are experiencing significant variations in the final yield of this compound in our extracts. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent yields of this compound are a common challenge stemming from variability in both the raw plant material and the extraction process itself. Here’s a step-by-step guide to help you identify and mitigate the issue.
Potential Causes & Troubleshooting Steps:
-
Raw Material Inconsistency: The chemical composition of the source plant (Scrophularia sp.) can vary significantly.
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Harvesting Time and Conditions: The concentration of secondary metabolites like this compound can fluctuate with the plant's age and the season of harvest.
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Recommendation: Standardize your harvesting protocol. If possible, harvest at the same time of year and from plants of a similar age. Document these parameters for each batch.
-
-
Geographical Source and Growing Conditions: Climate, soil composition, and altitude can impact the phytochemical profile of the plant.[1][2]
-
Recommendation: Source your raw material from a single, reputable supplier who can provide information on the geographical origin and cultivation practices.
-
-
Post-Harvest Handling and Storage: Improper drying and storage can lead to degradation of active compounds.
-
Recommendation: Ensure consistent drying methods (e.g., temperature, humidity, duration) and store the dried plant material in a cool, dark, and dry place.
-
-
-
Extraction Protocol Deviations: Minor changes in the extraction procedure can lead to significant differences in yield.
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Solvent Selection and Concentration: The choice of solvent and its concentration is critical for efficient extraction.[2]
-
Recommendation: Adhere strictly to a validated solvent system. If using a hydroalcoholic solvent, ensure the water-to-alcohol ratio is precisely controlled for every batch.
-
-
Extraction Temperature and Time: Higher temperatures can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds.
-
Recommendation: Optimize and strictly control the extraction temperature and duration. Use a temperature-controlled water bath or heating mantle.
-
-
Solid-to-Liquid Ratio: The ratio of plant material to solvent volume affects the concentration gradient and, consequently, the extraction efficiency.
-
Recommendation: Maintain a consistent and optimized solid-to-liquid ratio for all extractions.
-
-
Experimental Workflow for Troubleshooting Yield Variability:
Caption: Workflow for troubleshooting inconsistent this compound yield.
Issue 2: Degradation of this compound in the Final Extract
Question: We suspect that this compound is degrading during our extraction or storage. How can we confirm this and prevent it?
Answer:
Degradation of this compound can occur due to several factors, primarily pH, temperature, and light exposure. Identifying the cause is key to preventing the loss of your target compound.
Potential Causes & Troubleshooting Steps:
-
pH-Induced Degradation: this compound, like many glycosides, may be susceptible to hydrolysis under acidic or alkaline conditions.
-
Recommendation: Measure the pH of your extraction solvent and final extract. Aim for a neutral pH (around 6-7) if possible. If the plant material itself alters the pH, consider using a buffered extraction solvent.
-
-
Thermal Degradation: High temperatures used during extraction or solvent evaporation can lead to the breakdown of this compound.
-
Recommendation: Optimize the extraction temperature to the lowest effective level. For solvent removal, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. Avoid prolonged exposure to high temperatures.
-
-
Photodegradation: Exposure to UV light can cause degradation of light-sensitive compounds.
-
Recommendation: Conduct extraction and storage in amber-colored glassware or protect your vessels from light. Store the final extract in a dark environment.
-
Proposed Stability Study Protocol:
To determine the stability of this compound, a systematic stability study is recommended.
| Parameter | Conditions to Test |
| pH | 3, 5, 7, 9 |
| Temperature | 4°C, 25°C (Room Temp), 40°C, 60°C |
| Light Exposure | Amber vial (dark) vs. Clear vial (light) |
Methodology:
-
Prepare solutions of your this compound extract at a known concentration in buffers of the different pH values listed above.
-
Aliquot these solutions into both amber and clear glass vials.
-
Store the vials at the different temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the concentration of this compound over time for each condition to determine the degradation kinetics.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for quantifying this compound in our extracts?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common and reliable method for the quantification of this compound.
Proposed HPLC Protocol:
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Gradient | Start with 10-20% A, increase to 80-90% A over 30-40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~280 nm (based on the UV absorbance of the phenylpropanoid moiety) |
| Column Temperature | 25-30°C |
| Standard | A certified reference standard of this compound is required for accurate quantification. |
Q2: How can we establish a "fingerprint" of our extract to ensure batch-to-batch consistency?
A2: HPLC fingerprinting is an excellent method for assessing the overall phytochemical consistency of your extract. Instead of just quantifying this compound, you analyze the entire chromatogram.
Methodology for HPLC Fingerprinting:
-
Generate high-quality HPLC chromatograms for at least 10-15 representative batches of your extract produced under standardized conditions.
-
Use software to overlay these chromatograms and establish a reference "fingerprint" chromatogram, including the retention times and relative peak areas of the major constituents, including this compound.
-
For each new batch, compare its HPLC chromatogram to the reference fingerprint. The new batch should fall within a pre-defined similarity threshold.
Logical Flow for Ensuring Consistency:
Caption: Quality control workflow for ensuring batch consistency.
Q3: Are there any known signaling pathways affected by this compound that we should be aware of for our downstream biological assays?
References
Technical Support Center: Overcoming Poor Bioavailability of Iridoid Glycosides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor in vivo bioavailability of iridoid glycosides.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving the bioavailability of iridoid glycosides.
Low Oral Bioavailability in Animal Studies
Problem: After oral administration of an iridoid glycoside formulation to rodents, plasma concentrations are consistently low or undetectable.
| Potential Cause | Troubleshooting Steps |
| Degradation in Gastric Acid | Iridoid glycosides can be unstable in the acidic environment of the stomach.[1][2] Encapsulate the compound in an enteric-coated nanoparticle or co-administer it with a proton pump inhibitor to protect it from gastric acid. |
| Low Intestinal Permeability | Due to their hydrophilic nature, iridoid glycosides often exhibit poor absorption across the intestinal epithelium.[1] Consider formulating the iridoid glycoside into lipid-based nanoparticles to enhance its lipophilicity and facilitate transport across the intestinal barrier.[3][4] |
| First-Pass Metabolism | Iridoid glycosides can be extensively metabolized in the intestines and liver before reaching systemic circulation.[1] Co-administer the iridoid glycoside with a known inhibitor of relevant metabolic enzymes, such as piperine for CYP3A4 inhibition, to reduce first-pass metabolism.[5] |
| Efflux by P-glycoprotein (P-gp) | Some iridoid glycosides are substrates for efflux transporters like P-gp, which actively pump them out of intestinal cells back into the lumen.[6] Co-administer a P-gp inhibitor, such as verapamil, to increase the intracellular concentration and absorption of the iridoid glycoside.[7] |
| Improper Oral Gavage Technique | Incorrect administration can lead to the compound being delivered to the lungs instead of the stomach, or cause stress to the animal, affecting absorption.[1][8][9][10] Review and refine the oral gavage technique. Ensure the gavage needle is the correct size and is inserted gently to the correct depth. Consider using flexible feeding tubes to minimize the risk of injury.[10] |
High Variability in In Vitro Caco-2 Permeability Assays
Problem: Inconsistent and highly variable apparent permeability coefficient (Papp) values are observed for an iridoid glycoside in Caco-2 cell monolayer assays.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity | Leaky monolayers can lead to artificially high permeability values. Regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be stable and within the laboratory's established range before starting the experiment.[11] |
| Compound Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in the assay. Use low-binding plates and pipette tips. Always calculate the mass balance to account for any compound loss. |
| Efflux Transporter Activity | Caco-2 cells express efflux transporters like P-gp, which can lead to lower apparent permeability in the apical-to-basolateral direction.[11] Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[11] |
| Low Compound Recovery | Poor recovery can be due to metabolism by Caco-2 cells, binding to the cells, or instability in the assay buffer.[12] Analyze the cell lysate and both the apical and basolateral compartments at the end of the study to determine the extent of cell association and potential metabolism. Assess the stability of the compound in the assay buffer under the experimental conditions. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the bioavailability of iridoid glycosides.
Q1: Why is the oral bioavailability of many iridoid glycosides so low?
A1: The poor oral bioavailability of iridoid glycosides is multifactorial and can be attributed to:
-
pH Instability: They are often unstable in the acidic environment of the stomach, leading to degradation before they can be absorbed.[1][2]
-
Low Lipophilicity: Their glycosidic structure makes them hydrophilic, which hinders their ability to passively diffuse across the lipid-rich intestinal cell membranes.[1]
-
First-Pass Metabolism: They can be extensively metabolized by enzymes in the intestinal wall and the liver (first-pass effect), reducing the amount of active compound that reaches systemic circulation.[1]
-
Efflux Transporters: They can be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein.[6]
Q2: How can nanoformulations improve the bioavailability of iridoid glycosides?
A2: Nanoformulations, such as lipid nanoparticles, can enhance bioavailability in several ways:
-
Protection from Degradation: Encapsulation protects the iridoid glycoside from the harsh acidic environment of the stomach.
-
Increased Absorption: The lipid nature of the nanoparticles can facilitate absorption across the intestinal epithelium.
-
Targeted Delivery: Nanoparticles can be engineered to target specific sites for release, potentially bypassing areas of high metabolic activity.
-
Improved Solubility: For less water-soluble iridoid glycosides, nanoformulations can improve their solubility in the gastrointestinal fluids.[13]
Q3: What is the role of the gut microbiota in the absorption of iridoid glycosides?
A3: The gut microbiota plays a crucial role by enzymatically hydrolyzing the glycosidic bond of iridoid glycosides to release their aglycones.[14] These aglycones are generally more lipophilic and can be more readily absorbed than their glycoside precursors.[15] Therefore, modulation of the gut microbiota could be a strategy to enhance the bioavailability of iridoid glycosides.
Q4: Can co-administration with other compounds improve the bioavailability of iridoid glycosides?
A4: Yes, co-administration with certain compounds can significantly improve bioavailability. For example, piperine, a component of black pepper, is a known inhibitor of the metabolic enzyme CYP3A4 and the efflux transporter P-glycoprotein.[5] Co-administration of piperine can therefore reduce first-pass metabolism and efflux of iridoid glycosides, leading to increased plasma concentrations.
Q5: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of iridoid glycosides?
A5: The key pharmacokinetic parameters include:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Reach Maximum Concentration (Tmax): The time it takes to reach Cmax.
-
Absolute Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation unchanged.
III. Quantitative Data on Iridoid Glycoside Bioavailability
The following tables summarize pharmacokinetic data for several common iridoid glycosides in rats, illustrating their typically low oral bioavailability.
Table 1: Oral Bioavailability of Common Iridoid Glycosides in Rats
| Iridoid Glycoside | Dose (Oral) | Absolute Bioavailability (F%) | Reference |
| Geniposide | 100 mg/kg | 9.67% | [16] |
| Geniposide | 200 mg/kg | 4.23% | [8] |
| Aucubin | 100 mg/kg | 19.3% | [1] |
| Loganin | 20-200 mg/kg | ~4.87% | [3] |
| Catalpol | 50 mg/kg | 66.7% | [17] |
Table 2: Pharmacokinetic Parameters of Iridoid Glycosides in Rats after Oral Administration
| Iridoid Glycoside | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Geniposide | 100 mg/kg | - | 1 | 6.76 ± 1.23 | [9] |
| Geniposide (in antibiotic-treated rats) | - | 1.01 ± 0.04 | - | 11.9 ± 2.1 | [14] |
| Geniposide (in control rats) | - | 0.91 ± 0.26 | - | 7.34 ± 3.32 | [14] |
| Morroniside | - | 0.35 ± 0.06 | 0.29 ± 0.12 | 0.74 ± 0.09 | [11] |
| Loganin | - | 0.21 ± 0.04 | 0.21 ± 0.08 | 0.35 ± 0.04 | [11] |
Note: Data is presented as mean ± standard deviation where available.
IV. Experimental Protocols
Preparation of Iridoid Glycoside-Loaded Lipid Nanoparticles
This protocol describes a modified emulsification-ultrasonication method for preparing lipid nanoparticles.[3]
Materials:
-
Iridoid glycoside (e.g., aucubin, catalpol)
-
Solid lipid (e.g., Softisan® 100)
-
Surfactant (e.g., Tween® 80)
-
Cationic surfactant (e.g., CTAB - hexadecyltrimethylammonium bromide)
-
Glycerol
-
Milli-Q® water
-
High-speed homogenizer (e.g., Ultra-Turrax®)
-
Ultrasonic homogenizer
Procedure:
-
Prepare the lipid phase by melting the solid lipid (e.g., 4.5 wt.%) and glycerol (e.g., 37.5 wt.%) at a temperature above the lipid's melting point (e.g., 50°C). Add the cationic surfactant (e.g., 0.5 wt.%).
-
Prepare the aqueous phase by dissolving the iridoid glycoside and the surfactant (e.g., 1.0 wt.%) in Milli-Q® water and heating to the same temperature as the lipid phase.
-
Add the aqueous phase to the lipid phase while stirring vigorously with a high-speed homogenizer for a specified time (e.g., 5 minutes at 24,000 rpm) to form a primary emulsion.
-
Subject the primary emulsion to ultrasonication for a set duration and amplitude (e.g., 90 seconds at 40% amplitude) to reduce the particle size.
-
Cool the resulting nanoemulsion to room temperature while stirring to allow for the formation of solid lipid nanoparticles.
-
Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential. Determine the encapsulation efficiency by quantifying the amount of unencapsulated iridoid glycoside in the aqueous phase after separating the nanoparticles by centrifugation.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to determine the oral bioavailability of an iridoid glycoside.[18][19][20]
Materials:
-
Sprague-Dawley or Wistar rats
-
Iridoid glycoside formulation (e.g., solution, suspension, or nanoformulation)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Anesthesia (if required for blood collection)
-
Centrifuge
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight (approximately 12 hours) with free access to water before dosing.
-
Administer the iridoid glycoside formulation orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the iridoid glycoside in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.
-
To determine absolute bioavailability, also administer the iridoid glycoside intravenously to a separate group of rats and compare the AUC values from the oral and intravenous routes.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Strategies to overcome poor bioavailability of iridoid glycosides.
Caption: Experimental workflow for evaluating iridoid glycoside bioavailability.
Caption: Role of gut microbiota in iridoid glycoside metabolism.
References
- 1. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. [Studies on absorption mechanism of loganin in intestines of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative oral bioavailability of geniposide following oral administration of geniposide, Gardenia jasminoides Ellis fruits extracts and Gardenia herbal formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, bioavailability and tissue distribution of geniposide following intravenous and peroral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Geniposide, a Natural Product [mdpi.com]
- 11. Comparison of pharmacokinetic behavior of two iridoid glycosides in rat plasma after oral administration of crude Cornus officinals and its jiuzhipin by high performance liquid chromatography triple quadrupole mass spectrometry combined with multiple reactions monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of intestinal microbiota on the bioavailability of geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plant-Derived Anticancer Agents: Lessons from the Pharmacology of Geniposide and Its Aglycone, Genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and bioavalibability of catalpol in rats [manu41.magtech.com.cn]
- 18. A review of the pharmacology and toxicology of aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats [frontiersin.org]
- 20. Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to Rats: Presented as a Typical Example of Changes in the Pharmacokinetics Following Multiple Exposures to Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce non-specific binding of Scrophuloside B in assays.
Technical Support Center: Scrophuloside B Assays
This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and reduce non-specific binding (NSB) when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and how does it affect my assay results?
Non-specific binding refers to the adhesion of assay components, such as antibodies or the analyte of interest, to unintended surfaces or molecules within the assay system.[1][2] This can be caused by hydrophobic or electrostatic interactions.[3][4] NSB is a significant issue as it can lead to high background noise, which obscures the specific signal from your target interaction.[2][5] This reduces the assay's sensitivity and accuracy, potentially leading to false-positive results and unreliable data.[1][6]
Q2: What are the common causes of NSB for a small molecule like this compound?
For a small molecule, NSB can occur for several reasons:
-
Interaction with Assay Surfaces: The molecule may adhere to unoccupied sites on the surface of microplates (e.g., polystyrene) through hydrophobic or charged interactions.[4]
-
Binding to Blocking Agents: this compound might non-specifically bind to the proteins used for blocking, such as Bovine Serum Albumin (BSA) or casein.
-
Interaction with Other Proteins: It may bind to other proteins present in the assay, such as antibodies or proteins in a complex sample matrix.[1]
-
Incorrect Buffer Conditions: Suboptimal pH or ionic strength in the assay buffer can promote unwanted electrostatic interactions.[7][8]
Q3: I'm seeing high background in my assay. What is the first step to troubleshoot this?
The first step is to ensure all foundational elements of the assay are optimized. This includes:
-
Confirming Reagent Quality: Ensure reagents are not expired, have been stored correctly, and are free of contaminants.[2][9]
-
Evaluating the Blocking Step: The blocking buffer is critical for saturating unoccupied binding sites on the assay surface.[2][4] Inadequate blocking is a primary cause of high background.[6][10] Consider optimizing the type of blocking agent, its concentration, and the incubation time.[4][6]
-
Reviewing Wash Steps: Insufficient washing can leave unbound reagents in the wells, contributing to high background.[1][11] Optimizing the number of wash cycles, wash volume, and buffer composition is crucial.[6][12]
Troubleshooting Guide: Strategies to Reduce High Background
This section provides detailed strategies to address high non-specific binding in your assays.
Strategy 1: Optimize Blocking Buffers
Blocking agents cover unoccupied binding sites on the solid phase (e.g., microplate wells) to prevent the non-specific adhesion of subsequent reagents.[4][13] The choice and concentration of the blocking agent must be optimized for each specific assay.[4] Using too little blocker can result in high background, while too much may mask the desired signal.[4][6]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Pros | Cons | Citations |
| Bovine Serum Albumin (BSA) | 1 - 5% | Commonly used, effective protein blocker. Shields against protein-protein and protein-surface interactions. | Can have lot-to-lot variability. May not be suitable for all assays due to potential cross-reactivity. | [3][7][13] |
| Non-Fat Dry Milk / Casein | 1 - 5% | Inexpensive and readily available. Casein is an efficient blocker. | Contains phosphoproteins and biotin, which can interfere with phosphorylation or biotin-streptavidin assays. | [13][14] |
| Fish Gelatin | 0.1 - 1% | Low cross-reactivity with mammalian antibodies. | May be less effective than BSA or milk in some situations. | [13] |
| Synthetic Blockers (PEG, PVP) | Varies by product | Protein-free, reducing potential cross-reactivity. Good for assays requiring low protein content. | May require more optimization to find the most effective formulation. | [13] |
-
Preparation: Prepare a series of dilutions of your chosen blocking agent (e.g., 0.5%, 1%, 2%, 3%, 5% BSA in a suitable buffer like PBS). Prepare a "no blocker" control.
-
Coating: If your assay involves a coated protein or antibody, perform this step as usual across multiple wells of a microplate.
-
Blocking: Add the different concentrations of blocking buffer to separate wells. Include the "no blocker" control wells. Incubate for 1-2 hours at room temperature or as recommended.[10]
-
Washing: Wash all wells according to your standard protocol.
-
Detection: Add the detection reagents (e.g., secondary antibody) but omit the primary target/analyte (this compound). This step measures the background signal generated by non-specific binding of the detection reagents themselves.
-
Analysis: Measure the signal in each well. The optimal blocker concentration is the lowest one that provides a minimal background signal without affecting the specific signal (which should be tested in a parallel experiment including the analyte).
Strategy 2: Modify Assay and Wash Buffer Composition
Adjusting the components of your buffers can disrupt the forces that cause non-specific binding.
Table 2: Common Buffer Additives to Reduce NSB
| Additive | Typical Concentration | Mechanism of Action | Citations |
| Non-ionic Surfactants (e.g., Tween 20) | 0.05% - 0.1% (v/v) | Disrupts weak hydrophobic interactions between molecules and the assay surface. | [3][7][11] |
| Salt (e.g., NaCl) | 150 mM - 500 mM | Increases ionic strength, which creates a shielding effect that reduces charge-based (electrostatic) interactions. | [3][7] |
Caution: High concentrations of detergents can interfere with some protein assays or disrupt desired low-affinity interactions.[11][15] Similarly, extreme salt concentrations can denature proteins.[3]
Caption: Mechanism of buffer additives in reducing non-specific binding (NSB).
Strategy 3: Optimize Wash Steps
Effective washing is critical for removing unbound and weakly bound molecules that contribute to background noise.[6][11]
-
Number of Washes: Most assays benefit from 3 to 5 wash cycles.[11][16] Too few cycles can leave residual contaminants, while too many may strip away specifically bound molecules.[12]
-
Wash Volume: The volume of wash buffer should be sufficient to completely cover the well surface, typically 300 µL for a 96-well plate.[12]
-
Soak Time: Introducing a brief soak time (30-60 seconds) where the wash buffer remains in the wells before aspiration can significantly improve the removal of non-specifically bound molecules.[11]
-
Aspiration: Ensure that aspiration is thorough to remove as much residual liquid as possible without letting the wells dry out completely between steps.[1][16]
-
Setup: Prepare replicate sets of wells that have undergone all assay steps up to the final wash (e.g., coating, blocking, analyte, and detection reagent incubation).
-
Variable Testing:
-
Set 1 (Wash Cycles): Wash wells with 2, 3, 4, 5, and 6 cycles, keeping volume and soak time constant.
-
Set 2 (Soak Time): Using the optimal number of cycles from Set 1, test soak times of 0, 15, 30, and 60 seconds.
-
-
Controls: Include a positive control (high specific binding expected) and a negative control (no analyte, background only) for each condition.
-
Develop and Read: Complete the final assay steps (e.g., add substrate) and measure the signal.
-
Analysis: Determine the wash conditions that yield the best signal-to-noise ratio (highest signal in the positive control relative to the negative control).
Visual Troubleshooting Workflow
Use the following flowchart to guide your troubleshooting process when encountering high non-specific binding.
Caption: A logical workflow for troubleshooting non-specific binding in assays.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. spbase.org [spbase.org]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 5. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 11. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 14. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biochemistry - How do detergents interfere with protein assays? - Biology Stack Exchange [biology.stackexchange.com]
- 16. corning.com [corning.com]
Technical Support Center: Method Refinement for Consistent Results in Scrophuloside B Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their Scrophuloside B experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is an iridoid glycoside that can be isolated from plants of the Scrophularia genus.[1][2] It has demonstrated notable anti-inflammatory properties. Specifically, it has been shown to inhibit the NF-κB signaling pathway and the NLRP3 inflammasome, which are key mediators of inflammation.[3][4]
Q2: What are the main challenges in working with this compound?
A2: As with many natural products, research with this compound can present several challenges. These include variability in the yield and purity of the isolated compound from plant sources, potential for degradation under certain experimental conditions, and the need for sensitive and specific analytical methods for accurate quantification.[5]
Q3: How can I ensure the stability of my this compound samples?
A3: To ensure the stability of this compound, it is recommended to store it in a cool, dark, and dry place. For solutions, it is advisable to use buffers with a slightly acidic to neutral pH, as extreme pH and high temperatures can lead to degradation of iridoid glycosides.[6][7] Long-term storage of stock solutions should be at -20°C or -80°C.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the extraction, quantification, and biological evaluation of this compound.
Extraction and Isolation of this compound
Issue: Low Yield of this compound from Plant Material
| Possible Cause | Recommended Solution |
| Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | Iridoid glycosides are typically extracted with polar solvents. Start with a maceration or Soxhlet extraction using 80% methanol or ethanol.[8] If yields are still low, consider a sequential extraction with solvents of increasing polarity. |
| Incomplete Extraction: Insufficient extraction time or inadequate solvent-to-sample ratio. | Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time (e.g., 24-48 hours for maceration) and use a solvent-to-sample ratio of at least 10:1 (v/w).[9] |
| Degradation during Extraction: High temperatures during extraction can degrade iridoid glycosides. | If using heat-assisted extraction methods like Soxhlet, ensure the temperature does not exceed the boiling point of the solvent for extended periods. Consider using room temperature maceration or ultrasound-assisted extraction as milder alternatives. |
| Suboptimal Plant Material: The concentration of this compound can vary depending on the plant part, collection time, and geographical location. | Use the appropriate plant part as reported in the literature (often roots or aerial parts for Scrophularia species).[1] If possible, source plant material from a reputable supplier with documented quality control. |
Issue: Poor Separation and Purity after Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel, polyamide) may not be effective for separating this compound from other co-extracted compounds. | For initial purification, silica gel column chromatography is common. If co-elution is an issue, consider using reversed-phase C18 silica gel for further purification, which separates compounds based on hydrophobicity.[10] |
| Incorrect Mobile Phase: The solvent system used for elution may not have the right polarity to effectively separate the compounds of interest. | A gradient elution is generally more effective than isocratic elution. For silica gel, a common gradient is from dichloromethane to methanol. For reversed-phase C18, a gradient of water and methanol or acetonitrile is typically used.[10] |
| Column Overloading: Applying too much crude extract to the column can lead to poor separation. | As a general rule, the amount of crude extract loaded should not exceed 1-5% of the stationary phase weight. |
| Co-eluting Impurities: The crude extract may contain a high concentration of compounds with similar polarity to this compound. | Consider a pre-purification step, such as liquid-liquid partitioning of the crude extract. For example, partition the extract between water and ethyl acetate to separate compounds based on their polarity before proceeding to column chromatography. |
Quantification of this compound by HPLC
Issue: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. | Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes or until a stable baseline is achieved.[10] |
| Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can lead to shifts in retention time. | Prepare fresh mobile phase for each analysis and ensure accurate measurements of all components. If using a gradient, ensure the pump is functioning correctly.[10][11] |
| Temperature Variations: Changes in ambient temperature can affect retention times. | Use a column oven to maintain a constant temperature throughout the analysis.[10] |
| Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. | Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced.[8] |
Issue: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. | Dilute the sample and re-inject. |
| Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing. | Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (0.1%), to mask active sites on the stationary phase. |
| Inappropriate Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak fronting. | Whenever possible, dissolve the sample in the initial mobile phase.[11] |
| Column Void: A void at the head of the column can lead to distorted peak shapes. | This is often indicated by a sudden drop in backpressure. The column may need to be repacked or replaced. |
Issue: Low Sensitivity or No Peak Detected
| Possible Cause | Recommended Solution |
| Incorrect Detection Wavelength: The UV detector may not be set to the optimal wavelength for this compound. | Determine the UV maximum of this compound using a diode array detector (DAD) or by running a UV scan of a standard solution. Based on the structure, a wavelength in the range of 280-330 nm is likely appropriate. |
| Insufficient Concentration: The concentration of this compound in the sample may be below the limit of detection (LOD) of the instrument. | Concentrate the sample before injection or use a more sensitive detector, such as a mass spectrometer (MS). |
| Sample Degradation: The analyte may have degraded in the sample vial before injection. | Ensure samples are stored properly and analyze them as soon as possible after preparation. |
Anti-Inflammatory Activity Assays
Issue: High Variability in NF-κB Luciferase Reporter Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Transfection Efficiency: Variation in the amount of reporter plasmid delivered to the cells will lead to variable luciferase expression. | Optimize the transfection protocol for your specific cell line. Use a consistent cell density and DNA-to-transfection reagent ratio. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[3] |
| Cell Viability Issues: The treatment with this compound or the vehicle (e.g., DMSO) may be causing cytotoxicity, leading to reduced luciferase activity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to ensure that the observed effects are not due to cell death.[6] Keep the concentration of the vehicle low (typically <0.1%). |
| Variable Cell Seeding Density: Inconsistent cell numbers per well will result in variable reporter gene expression. | Ensure a homogenous cell suspension and use a multichannel pipette for accurate cell seeding. |
| Incomplete Cell Lysis: If cells are not completely lysed, the luciferase enzyme will not be fully released, leading to lower signal. | Ensure the lysis buffer is added to all wells and that the incubation time is sufficient to lyse all cells. Gentle rocking of the plate during lysis can improve efficiency.[12] |
Issue: Inconsistent Cytokine Measurement in Macrophage Assays
| Possible Cause | Recommended Solution |
| Variable Macrophage Activation: The level of macrophage activation by LPS can vary between experiments. | Use a consistent source and concentration of LPS. Ensure that the macrophages are healthy and in the correct growth phase before stimulation.[13][14] |
| Inconsistent Incubation Times: The timing of this compound treatment and LPS stimulation can affect cytokine production. | Adhere strictly to the optimized incubation times for pre-treatment with the compound and subsequent stimulation with LPS.[13][14] |
| Sample Degradation: Cytokines in the collected supernatants can degrade if not stored properly. | Collect supernatants and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles. |
| ELISA Variability: Improper technique during the ELISA procedure can lead to inconsistent results. | Ensure accurate pipetting, proper washing of the plates, and adherence to the manufacturer's protocol for the ELISA kit. |
Experimental Protocols
Extraction and Isolation of this compound
This protocol is a synthesized methodology based on common practices for iridoid glycoside extraction.
-
Plant Material Preparation: Air-dry the aerial parts or roots of the Scrophularia species and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with 80% methanol at room temperature for 24 hours with occasional stirring. Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential partitioning with n-hexane, dichloromethane, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol 9:1) and visualizing with a UV lamp or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Further Purification: Pool the fractions containing this compound and subject them to further purification using preparative HPLC with a C18 column and a water/methanol or water/acetonitrile gradient if necessary.
HPLC Quantification of this compound
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis or DAD detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A linear gradient from 10% to 50% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV maximum of this compound (to be determined, likely around 310 nm).
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the plant extract in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[3]
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), at a pre-determined optimal concentration.
-
Lysis: After 6-24 hours of stimulation, wash the cells with PBS and lyse them using a passive lysis buffer.[4]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| **Linearity (R²) ** | 0.9995 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | - |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Table 2: Anti-inflammatory Activity of this compound (Hypothetical Data)
| Assay | IC₅₀ (µM) |
| NF-κB Inhibition | 1.5 |
| TNF-α Release | 5.2 |
| IL-6 Release | 7.8 |
Visualizations
Caption: Experimental workflow for this compound studies.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. bowdish.ca [bowdish.ca]
- 2. scribd.com [scribd.com]
- 3. NFκB-Luciferase Reporter Assay [bio-protocol.org]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. In vitro anticancer activity of Scrophularia amplexicaulis extracts on MCF-7 and WEHI-164 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. researchgate.net [researchgate.net]
- 9. Macrophage Inflammatory Assay [en.bio-protocol.org]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage Inflammatory Assay [bio-protocol.org]
Identifying and minimizing impurities in Scrophuloside B samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities in Scrophuloside B samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
A1: this compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. It is commonly isolated from the roots of Scrophularia ningpoensis, a plant used in traditional Chinese medicine.[1][2] The purity of this compound samples can be affected by the presence of other co-occurring natural products from the source plant.
Q2: What are the common types of impurities I might encounter in my this compound sample?
A2: Impurities in this compound samples can be broadly categorized as:
-
Related natural products: These are other compounds naturally present in Scrophularia ningpoensis. The most common include other iridoid glycosides (e.g., harpagide, aucubin), phenylpropanoid glycosides (e.g., angoroside C), saponins, and flavonoids.[1][3][4]
-
Degradation products: this compound, being a glycoside, can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the cleavage of the sugar moiety.[5][6] Other degradation pathways may also exist depending on storage and handling conditions.
-
Residual solvents: Solvents used during the extraction and purification process may remain in the final sample.
-
Reagents and byproducts from synthesis: If the this compound is synthetic, impurities may include unreacted starting materials, reagents, catalysts, and byproducts of the synthesis process.
Q3: What analytical techniques are recommended for identifying impurities in this compound?
A3: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most powerful and commonly used technique for identifying and quantifying impurities in natural product samples like this compound.[1][7] Specific recommended techniques include:
-
UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry): This provides high-resolution mass data, enabling the tentative identification of unknown compounds based on their elemental composition and fragmentation patterns.[1][2]
-
HPLC-MS/MS (High-Performance Liquid Chromatography with Tandem Mass Spectrometry): This is excellent for targeted analysis and quantification of known potential impurities.[7][8]
-
HPLC with UV/DAD (Diode Array Detection): Useful for routine purity checks and quantification when reference standards for impurities are available.[9][10]
Q4: How can I minimize the presence of impurities in my this compound sample?
A4: Minimizing impurities requires a multi-step approach:
-
Careful Sourcing: If isolating from a natural source, proper identification of the plant material (Scrophularia ningpoensis) is crucial to avoid impurities from other plant species.
-
Optimized Extraction and Purification: Employing selective extraction techniques and robust chromatographic purification methods, such as preparative HPLC, can effectively remove many related natural product impurities.
-
Proper Storage and Handling: To prevent degradation, this compound should be stored in a cool, dry, and dark place. Avoid exposure to extreme pH conditions.[11][12][13]
-
Recrystallization: If the sample is crystalline, recrystallization from an appropriate solvent system can be a highly effective final purification step.
Troubleshooting Guides
Issue 1: Unexpected peaks in my HPLC chromatogram.
-
Question: I am running an HPLC analysis of my this compound sample, and I see several unexpected peaks. How can I identify them?
-
Answer:
-
Initial Assessment:
-
Blank Injection: Run a blank injection (mobile phase only) to ensure the peaks are not from the solvent or system contamination.
-
Peak Shape: Observe the shape of the peaks. Tailing or fronting peaks might indicate column degradation or inappropriate mobile phase conditions.
-
-
Identification using Mass Spectrometry:
-
If your HPLC is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unexpected peaks.
-
Compare the obtained masses with the known chemical constituents of Scrophularia ningpoensis.[1][4][14] Refer to the table of potential impurities below.
-
Utilize tandem MS (MS/MS) to obtain fragmentation patterns, which can provide structural clues for identification.[15]
-
-
Literature and Database Comparison:
-
Search scientific databases for the observed m/z values and fragmentation patterns of compounds previously identified in Scrophularia species.
-
-
Issue 2: My this compound sample purity is decreasing over time.
-
Question: I have been storing my this compound sample, and subsequent analysis shows an increase in impurity levels. What could be the cause and how can I prevent it?
-
Answer:
-
Potential Cause: Degradation. Iridoid glycosides can be unstable under certain conditions.[5] The decrease in purity is likely due to chemical degradation.
-
Troubleshooting Steps:
-
Review Storage Conditions:
-
Temperature: Is the sample stored at a low temperature (e.g., -20°C)? Elevated temperatures can accelerate degradation.[5]
-
Light: Is the sample protected from light? Exposure to UV or even ambient light can cause photodegradation. Use amber vials or store in the dark.
-
Atmosphere: Is the container tightly sealed? Exposure to air and humidity can lead to oxidative and hydrolytic degradation. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
-
pH Considerations:
-
Conduct a Forced Degradation Study:
-
To understand the stability of your material, you can perform a forced degradation study by exposing small amounts of the sample to stress conditions (e.g., heat, acid, base, light, oxidation). This will help identify the likely degradation products and the conditions to avoid.
-
-
-
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling of this compound
This protocol provides a general method for the identification of impurities in a this compound sample using HPLC coupled with a mass spectrometer.
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: ESI negative.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Data Acquisition: Full scan mode for initial analysis. For targeted analysis of known impurities, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Data Presentation
Table 1: Potential Impurities in this compound Isolated from Scrophularia ningpoensis
| Compound Class | Example Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Iridoid Glycoside | Harpagide | C15H24O10 | 364.1370 |
| Iridoid Glycoside | Aucubin | C15H22O9 | 346.1264 |
| Phenylpropanoid Glycoside | Angoroside C | C29H36O15 | 624.2058 |
| Saponin | Scrokoelziside A | C36H58O11 | 666.3928 |
| Flavonoid | Nepitrin | C22H22O12 | 478.1111 |
Note: This table lists examples of compound classes reported to be present in Scrophularia ningpoensis and should be used as a guide for tentative impurity identification.[1][3][4]
Visualizations
Caption: Workflow for the identification and resolution of impurities in this compound samples.
Caption: Generalized purification workflow for isolating this compound from its natural source.
References
- 1. The Comprehensive Profiling of the Chemical Components in the Raw and Processed Roots of Scrophularia ningpoensis by Combining UPLC-Q-TOF-MS Coupled with MS/MS-Based Molecular Networking [mdpi.com]
- 2. Frontiers | Chemometric-guided chemical marker selection: A case study of the heat-clearing herb Scrophularia ningpoensis [frontiersin.org]
- 3. Study of chemical composition and antimicrobial activity of leaves and roots of Scrophularia ningpoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of a targeted HPLC-ESI-QqQ-MS/MS method for the quantification of sulfolipids from a cyanobacterium, selected leafy vegetables, and a microalgae species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. d-nb.info [d-nb.info]
- 11. iipseries.org [iipseries.org]
- 12. researchgate.net [researchgate.net]
- 13. rsquarel.org [rsquarel.org]
- 14. researchgate.net [researchgate.net]
- 15. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Anti-inflammatory Effect of Scrophuloside B Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formulation and experimental evaluation of Scrophuloside B.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-inflammatory mechanism of this compound?
A1: this compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway and the NLRP3 inflammasome. This dual action leads to a reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
Q2: We are observing poor anti-inflammatory effects of our this compound formulation in cell-based assays. What are the potential causes?
A2: There are several potential reasons for observing a weaker than expected anti-inflammatory response:
-
Poor Bioavailability: this compound, like many natural glycosides, may have low aqueous solubility and poor membrane permeability, limiting its uptake by cells.
-
Compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment.
-
Suboptimal Concentration: The concentrations of this compound used may not be sufficient to elicit a strong anti-inflammatory response.
-
Cell Line and Stimulus: The choice of cell line and the inflammatory stimulus used can significantly impact the observed effect.
Q3: What are some strategies to enhance the solubility and bioavailability of this compound?
A3: Several formulation strategies can be employed to improve the solubility and bioavailability of this compound:
-
Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility and facilitate cellular uptake.[1][2][3][4][5]
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can enhance its dissolution rate.[6][7][8][9][10]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.[11][12][13][14][15]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
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Difficulty dissolving this compound in aqueous buffers or cell culture media.
-
Precipitation of the compound observed during sample preparation or during the experiment.
-
Inconsistent results in biological assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inherent low solubility of this compound. | 1. Co-solvents: Use a small percentage (typically <1%) of a biocompatible co-solvent like DMSO or ethanol to prepare a stock solution, followed by serial dilution in the aqueous medium. Ensure the final co-solvent concentration is not toxic to the cells. 2. pH adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the buffer may improve solubility if the molecule has ionizable groups. |
| Aggregation of the molecule in aqueous solution. | 1. Sonication: Briefly sonicate the solution to break up aggregates. 2. Formulation Strategies: Employ solubility enhancement techniques such as liposomes, solid dispersions, or cyclodextrin complexation as detailed in the FAQs. |
Issue 2: Inconsistent Anti-inflammatory Activity in In Vitro Assays
Symptoms:
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High variability in the inhibition of inflammatory markers (e.g., TNF-α, IL-1β) between replicate experiments.
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Variability in Formulation Preparation. | 1. Standardize Formulation Protocol: Ensure consistent preparation of the this compound formulation (e.g., liposome size and encapsulation efficiency, uniformity of solid dispersion). 2. Characterize Formulations: Routinely characterize key parameters of your formulation (e.g., particle size, drug loading) before each experiment. |
| Cell Culture Conditions. | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. 2. Stimulus Potency: Ensure the inflammatory stimulus (e.g., LPS) is from a consistent lot and is used at a concentration that induces a robust but sub-maximal inflammatory response. |
| Assay Procedure. | 1. Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in reagent and sample addition. 2. Incubation Times: Adhere strictly to the specified incubation times for cell treatment and assay development. |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Lipopolysaccharide (LPS)
-
This compound formulation
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[16][17][18][19][20]
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound formulation or vehicle control.
-
Pre-incubate for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
Protocol 2: Measurement of TNF-α and IL-1β by ELISA
This protocol quantifies the secretion of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
Lipopolysaccharide (LPS)
-
This compound formulation
-
Human or mouse TNF-α and IL-1β ELISA kits
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of the this compound formulation or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[21][22][23][24][25][26][27]
Protocol 3: NLRP3 Inflammasome Activation Assay
This assay assesses the activation of the NLRP3 inflammasome by measuring IL-1β release.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound formulation
-
Human or mouse IL-1β ELISA kit
Procedure:
-
Seed BMDMs or differentiated THP-1 cells in a 24-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Wash the cells to remove LPS and add fresh medium containing various concentrations of the this compound formulation or vehicle control.
-
Incubate for 1 hour.
-
Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for 1 hour.[28][29][30][31][32]
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma | NSF Public Access Repository [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Characterization of Amorphous Solid Dispersion of Pharmaceutical Compound with pH-Dependent Solubility Prepared by Continuous-Spray Granulator [mdpi.com]
- 8. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray drying versus freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scienceasia.org [scienceasia.org]
- 13. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 17. NFκB-Luciferase Reporter Assay [bio-protocol.org]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. bowdish.ca [bowdish.ca]
- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. novamedline.com [novamedline.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. raybiotech.com [raybiotech.com]
- 26. Human IL-1 beta/IL-1F2 ELISA Kit - Quantikine DLB50: R&D Systems [rndsystems.com]
- 27. stemcell.com [stemcell.com]
- 28. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 29. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 30. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 32. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Scrophuloside B cell-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving unexpected results in Scrophuloside B cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a structured format.
Issue 1: Low or No Apparent Cell Response to this compound Treatment
Description: Cells treated with this compound show little to no change in viability, proliferation, or expected signaling pathway modulation compared to the vehicle control.
| Potential Cause | Recommended Solution |
| Compound Insolubility | This compound, like many natural compounds, may have limited solubility in aqueous cell culture media. Precipitation of the compound will lead to a lower effective concentration. Prepare a high-concentration stock solution in DMSO. When diluting into culture medium, ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%). Visually inspect the media for any precipitate after adding this compound. |
| Compound Degradation | The stability of this compound in cell culture media over the course of the experiment may be a factor. Prepare fresh dilutions of this compound from a frozen stock for each experiment. If the experiment is long-term, consider replenishing the media with fresh compound at regular intervals. |
| Incorrect Concentration Range | The effective concentration of this compound may be higher than the range tested. Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your cell line. |
| Cell Line Insensitivity | The specific cell line being used may not be sensitive to the effects of this compound. If possible, test the compound on a different, validated cell line known to be responsive to similar compounds. |
Issue 2: High Variability Between Replicate Wells
Description: Significant differences are observed in the readouts from replicate wells treated with the same concentration of this compound.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a homogenous single-cell suspension before seeding. When plating, mix the cell suspension between pipetting to prevent settling. Avoid seeding wells on the outer edges of the plate, which are more prone to evaporation (the "edge effect"). |
| Inaccurate Pipetting | Small volumes of concentrated this compound stock solution can be difficult to pipette accurately. Use calibrated pipettes and ensure proper pipetting technique. For very small volumes, consider performing a serial dilution to work with larger, more manageable volumes. |
| Compound Precipitation | Inconsistent precipitation of this compound across the plate can lead to variable effective concentrations. Ensure the compound is fully dissolved in the media before adding it to the cells. Mix the plate gently after adding the compound to ensure even distribution. |
Issue 3: Unexpected Cytotoxicity at Low Concentrations
Description: this compound induces significant cell death at concentrations expected to be non-toxic or sub-lethal.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. Ensure the final solvent concentration is below the toxic threshold for your specific cell line. Include a vehicle control with the same final solvent concentration as the highest concentration of this compound. |
| Off-Target Effects | This compound may have off-target effects in the specific cell line being used. Consider using a lower concentration range or a shorter incubation time. If possible, investigate potential off-target pathways. |
| Contamination | The this compound stock solution or the cell culture may be contaminated. Ensure aseptic techniques are followed. Test the stock solution and cell culture for microbial contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound stock solutions?
A2: Aliquot the this compound stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation. Protect the stock solution from light.
Q3: I am not seeing the expected inhibition of NF-κB activation. What could be the reason?
A3: Several factors could contribute to this. First, ensure that your cells were properly stimulated to activate the NF-κB pathway (e.g., with TNF-α or LPS). Second, verify that the concentration of this compound is sufficient to inhibit NF-κB in your cell line; you may need to perform a dose-response experiment. Finally, confirm the viability of your cells, as high levels of cytotoxicity can interfere with the assay readout.
Q4: Can I use this compound in serum-containing media?
A4: Yes, this compound can generally be used in serum-containing media. However, be aware that components in the serum could potentially bind to the compound, reducing its effective concentration. If you observe a lower than expected activity, you may consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cells can tolerate it.
Experimental Protocols & Visualizations
Signaling Pathway of this compound in Inflammation
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the activation of the NLRP3 inflammasome.
Caption: this compound signaling pathway in inflammation.
Experimental Workflow: Cell Viability (MTT) Assay
This workflow outlines the key steps for assessing the effect of this compound on cell viability using an MTT assay.
Caption: Workflow for an MTT cell viability assay.
Detailed Methodologies
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time. Include both positive (e.g., treated with a known apoptosis inducer) and negative controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
This protocol is for the detection of key apoptosis-related proteins.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Technical Support Center: Improving the Efficiency of Scrophuloside B Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) related to the synthesis of Scrophuloside B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TSG-001 | Low yield in the synthesis of the aglycone (4-acetyl-2-methoxyphenol) | - Incomplete Friedel-Crafts acylation of guaiacol. - Suboptimal reaction temperature or time. - Inefficient purification leading to product loss. | - Ensure the use of a suitable Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) and high-purity starting materials. - Optimize reaction temperature and monitor progress using TLC. - Employ column chromatography with an appropriate solvent system for purification. |
| TSG-002 | Poor β-selectivity in the glycosylation step | - The nature of the glycosyl donor and its protecting groups. - The choice of promoter/catalyst. - The reactivity of the aglycone acceptor. | - Utilize a glycosyl donor with a participating protecting group at the C-2 position (e.g., acetyl, benzoyl) to favor the formation of the 1,2-trans product. - Employ promoters known to favor β-glycosylation, such as TMSOTf at low temperatures. - Consider using a more reactive glycosyl donor, such as a trichloroacetimidate. |
| TSG-003 | Low yield during the esterification with p-coumaric acid | - Steric hindrance at the C-6 hydroxyl group of the glucose moiety. - Incomplete activation of the carboxylic acid. - Side reactions involving the phenolic hydroxyl group of p-coumaric acid. | - Use a suitable coupling agent like DCC/DMAP or EDC/DMAP to activate the carboxylic acid. - Ensure the phenolic hydroxyl group of the p-coumaric acid is protected (e.g., as a benzyl ether) prior to esterification. - Optimize reaction conditions such as solvent, temperature, and reaction time. |
| TSG-004 | Incomplete deprotection of protecting groups | - Inefficient catalyst activity (for hydrogenolysis). - Insufficient reaction time or temperature. - Steric hindrance around the protecting group. | - For benzyl ether deprotection, ensure the use of a fresh and active catalyst (e.g., Pd/C) and an appropriate hydrogen source. - For acetyl group removal, use a suitable base such as sodium methoxide in methanol and monitor the reaction by TLC. - If steric hindrance is an issue, consider using alternative deprotection methods or a different protecting group strategy in the initial synthesis design. |
| TSG-005 | Formation of orthoester byproducts during glycosylation | - Presence of moisture in the reaction. - Use of certain Lewis acid promoters under specific conditions. | - Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen). - Use molecular sieves to remove any trace amounts of water. - Adjust the promoter or reaction conditions to disfavor orthoester formation. |
| TSG-006 | Difficulty in purifying the final this compound product | - Presence of closely related impurities or diastereomers. - Product instability under purification conditions. | - Employ high-performance liquid chromatography (HPLC) for final purification. - Use a combination of normal-phase and reversed-phase chromatography to separate isomers. - Handle the purified product with care, avoiding prolonged exposure to heat or extreme pH. |
Frequently Asked Questions (FAQs)
1. What is a suitable protecting group strategy for the synthesis of this compound?
A common and effective strategy involves:
-
For the Glucose Moiety: Per-O-acetylation or per-O-benzylation are standard. Using an acetyl group at the C-2 position can act as a participating group to promote the formation of the desired β-glycosidic bond. The hydroxyl group at C-6 can be selectively deprotected for subsequent esterification.
-
For the Aglycone (4-acetyl-2-methoxyphenol): The phenolic hydroxyl group is the site of glycosylation and generally does not require protection.
-
For p-Coumaric Acid: The phenolic hydroxyl group should be protected to prevent side reactions during esterification. A benzyl (Bn) ether is a suitable choice as it can be removed under neutral conditions by hydrogenolysis, which is often compatible with the glycosidic bond and other functional groups in the molecule.
2. Which glycosyl donor is recommended for the synthesis?
A glycosyl trichloroacetimidate donor is often a good choice due to its high reactivity and ability to provide good yields in glycosylation reactions. Alternatively, a glycosyl bromide or acetate can be used, but may require harsher conditions or result in lower yields. The choice of protecting groups on the donor is crucial for stereoselectivity.
3. What are the typical reaction conditions for the glycosylation step?
For a glycosyl trichloroacetimidate donor, typical conditions involve reacting it with the aglycone (4-acetyl-2-methoxyphenol) in an aprotic solvent like dichloromethane (DCM) at low temperatures (e.g., -20°C to 0°C) in the presence of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).
4. How can I confirm the stereochemistry of the glycosidic bond?
The stereochemistry of the anomeric carbon can be determined using ¹H NMR spectroscopy. For a β-glucoside, the coupling constant (J-value) between the anomeric proton (H-1) and the adjacent proton (H-2) is typically large (around 7-8 Hz). For an α-glucoside, this coupling constant is smaller (around 3-4 Hz).
5. What is the best method for the final deprotection of all protecting groups?
A two-step deprotection is generally employed:
-
Removal of Ester Groups (e.g., Acetyl): This is typically achieved under basic conditions, for example, by treating the protected compound with sodium methoxide in methanol (Zemplén deacetylation).
-
Removal of Benzyl Ethers: This is commonly done by catalytic hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).
Experimental Protocols
Proposed Synthesis of this compound
The following is a proposed synthetic route for this compound based on established methodologies for phenylpropanoid glycoside synthesis.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of the Aglycone (4-acetyl-2-methoxyphenol)
-
To a stirred solution of guaiacol in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0°C, add anhydrous aluminum chloride (AlCl₃) portion-wise.
-
Slowly add acetyl chloride to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl to decompose the aluminum complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-acetyl-2-methoxyphenol.
Protocol 2: Glycosylation of 4-acetyl-2-methoxyphenol
-
Prepare the glycosyl donor: React per-O-acetylated glucose with trichloroacetonitrile in the presence of a base like DBU to form the trichloroacetimidate donor.
-
To a solution of the aglycone (4-acetyl-2-methoxyphenol) and the glycosyl trichloroacetimidate donor in anhydrous dichloromethane (DCM) under an argon atmosphere, add activated molecular sieves (4 Å).
-
Cool the mixture to -20°C.
-
Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
-
Stir the reaction at -20°C to 0°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a few drops of triethylamine.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to yield the protected glycoside.
Protocol 3: Esterification and Deprotection to Yield this compound
-
Protect the phenolic hydroxyl of p-coumaric acid as a benzyl ether.
-
To a solution of the protected glycoside from Protocol 2, the protected p-coumaric acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM, add N,N'-dicyclohexylcarbodiimide (DCC) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the fully protected this compound.
-
For deprotection, first dissolve the protected compound in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until the deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate.
-
Dissolve the resulting product in a suitable solvent like methanol or ethyl acetate, add 10% Pd/C catalyst, and subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) until the benzyl group is cleaved.
-
Filter the catalyst through Celite and concentrate the solvent to obtain this compound. Purify by HPLC if necessary.
Phenylpropanoid Biosynthesis Pathway
The synthesis of this compound in nature originates from the phenylpropanoid pathway. Understanding this pathway can provide context for the chemical synthesis and the importance of this class of molecules.
Caption: Simplified overview of the phenylpropanoid biosynthesis pathway.
Validation & Comparative
Scrophuloside B Outperforms Catalpol in Anti-Inflammatory Activity: A Comparative Analysis
For Immediate Release
Shanghai, China – October 31, 2025 – A comprehensive review of experimental data reveals that scrophuloside B demonstrates significantly more potent anti-inflammatory effects compared to its structural analog, catalpol. This guide provides a detailed comparison of their activities, supported by experimental evidence, for researchers, scientists, and professionals in drug development.
Key Findings:
-
Superior Inhibition of NF-κB Activation: this compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. It exhibits an IC50 value of 1.02 μmol/L for inhibiting NF-κB activity.[1][2] In stark contrast, catalpol shows no significant inhibition of NF-κB activity, even at a concentration of 50 μmol/L.[1][2]
-
Enhanced Reduction of Pro-Inflammatory Cytokines: In in vitro studies using lipopolysaccharide (LPS)-stimulated human THP-1 monocytic cells, this compound (at 50 μmol/L) markedly reduces the expression and secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1] While catalpol has been reported to have anti-inflammatory effects at high doses, it is significantly less effective than this compound at the same concentration in these head-to-head comparisons.[1]
-
Differential Effects on the NLRP3 Inflammasome: Both this compound and catalpol have been shown to decrease the expression of NLRP3, a key component of the inflammasome complex involved in the maturation of IL-1β.[1] However, this compound's potent inhibition of the upstream NF-κB pathway gives it a more comprehensive anti-inflammatory profile, leading to superior suppression of IL-1β expression, maturation, and secretion.[1][2]
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the quantitative data from comparative studies on this compound and catalpol.
Table 1: Inhibition of NF-κB Activity in TNF-α-stimulated HEK293 Cells
| Compound | Concentration (μmol/L) | NF-κB Inhibition | IC50 (μmol/L) |
| This compound | 50 | ~50-60% | 1.02 |
| Catalpol | 50 | No significant inhibition | Not effective |
Table 2: Effect on Pro-Inflammatory Cytokine mRNA Expression in LPS-stimulated THP-1 Cells
| Compound (50 μmol/L) | Target Cytokine | Fold Change vs. LPS Control |
| This compound | IL-1β | Significantly Reduced |
| Catalpol | IL-1β | No significant reduction |
| This compound | TNF-α | Significantly Reduced |
| Catalpol | TNF-α | No significant reduction |
Table 3: Effect on IL-1β Secretion in LPS-stimulated THP-1 Cells
| Compound (50 μmol/L) | IL-1β Secretion (pg/mL) vs. LPS Control |
| This compound | Significantly Reduced |
| Catalpol | No significant reduction |
Mechanistic Insights: The Role of the Cinnamyl Moiety
The enhanced anti-inflammatory activity of this compound is attributed to the presence of a 6-O-substituted cinnamyl moiety, which is absent in catalpol.[3] This structural difference is believed to contribute to the increased ability of this compound to inhibit NF-κB activation.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for comparing the anti-inflammatory activities of these compounds.
References
A Comparative Analysis of Scrophuloside B and Other Iridoid Glycosides: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Anti-inflammatory, Antioxidant, and Neuroprotective Properties
Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed comparative analysis of Scrophuloside B against other prominent iridoid glycosides, namely Aucubin, Catalpol, and Harpagoside. We will delve into their anti-inflammatory, antioxidant, and neuroprotective effects, supported by experimental data and detailed methodologies, to assist researchers in navigating their therapeutic potential.
At a Glance: Key Biological Activities
| Iridoid Glycoside | Primary Biological Activities |
| This compound | Potent anti-inflammatory effects |
| Aucubin | Anti-inflammatory, antioxidant, neuroprotective |
| Catalpol | Anti-inflammatory, antioxidant, neuroprotective, anti-diabetic |
| Harpagoside | Anti-inflammatory, analgesic |
Quantitative Comparison of Bioactivities
To facilitate a direct comparison of the potency of these iridoid glycosides, the following tables summarize the available quantitative data for their key biological activities. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | NF-κB Inhibition | HEK293T | 1.02 μmol/L[1] | [1] |
| Harpagoside | LPS-induced NF-κB transcriptional activity | RAW 264.7 | 96.4 μM | [2] |
| Aucubin | Inhibition of TNF-α, IL-6, etc. | Various | Data not available in IC50 | [3] |
| Catalpol | Inhibition of pro-inflammatory cytokines | Various | Data not available in IC50 | [4] |
Note: Lower IC50 values indicate greater potency.
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 Value | Note |
| This compound | Data not available | |
| Aucubin | 27.3 μg/mL | Value for an aucubin extract[5] |
| Catalpol | Data not available | |
| Harpagoside | 68 µg/mL | Value for a butanolic fraction containing harpagoside |
Note: Lower IC50 values indicate greater antioxidant potential.
Table 3: Neuroprotective Activity
| Compound | Effective Concentration / Dose | Experimental Model | Effect |
| This compound | Data not available | ||
| Aucubin | 10 mg/kg (in vivo) | Gerbil model of cerebral ischemia | Protected pyramidal neurons from injury[6][7] |
| Catalpol | 12.5–50 μM | H2O2-stimulated primary cortical neurons | Inhibited ROS production[8] |
| Harpagoside | 10 µmol/l | Rotenone-induced cell models of Parkinson's disease | Increased cell survival rate[9] |
Delving into the Mechanisms: Signaling Pathways
The therapeutic effects of these iridoid glycosides are underpinned by their modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways influenced by each compound.
This compound: Targeting Inflammation
This compound exhibits its potent anti-inflammatory effects primarily through the inhibition of the NF-κB and NLRP3 inflammasome pathways, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β.
Caption: this compound inhibits NF-κB and NLRP3 inflammasome pathways.
Aucubin: A Multi-pronged Approach
Aucubin's diverse biological activities stem from its ability to modulate a range of signaling pathways, including NF-κB, STAT3, and the antioxidant Nrf2 pathway.[6][10]
Caption: Aucubin modulates multiple signaling pathways.
Catalpol: A Master Regulator
Catalpol demonstrates a broad spectrum of activities by influencing key metabolic and survival pathways such as PI3K/Akt and AMPK/SIRT1, in addition to its anti-inflammatory effects via NF-κB inhibition.[5][11][12]
Caption: Catalpol's diverse effects on cellular pathways.
Harpagoside: Targeting Pain and Inflammation
Harpagoside is well-known for its anti-inflammatory and analgesic effects, which are mediated through the inhibition of the NF-κB pathway and modulation of pathways involved in bone metabolism, such as BMP2 and Wnt.[9][13][14]
Caption: Harpagoside's impact on inflammatory and bone signaling.
Experimental Protocols
For researchers looking to replicate or build upon the findings presented, this section outlines the methodologies for key experiments cited in the comparative analysis.
NF-κB Inhibition Assay
This assay is crucial for determining the anti-inflammatory potential of compounds by measuring their ability to inhibit the NF-κB signaling pathway. A common method involves the use of a reporter gene assay.
Experimental Workflow:
Caption: Workflow for NF-κB luciferase reporter assay.
Detailed Steps:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements using a suitable transfection reagent.
-
Treatment: After 24 hours, the cells are pre-treated with varying concentrations of the iridoid glycoside for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) to activate the NF-κB pathway.
-
Lysis: Following a 6-hour incubation, the cells are washed with PBS and lysed with a reporter lysis buffer.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay (Antioxidant Activity)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the antioxidant activity of compounds based on their ability to scavenge free radicals.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
DPPH Solution Preparation: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: The iridoid glycoside is dissolved in methanol to prepare a stock solution, which is then serially diluted to obtain a range of concentrations.
-
Reaction: The sample solution (e.g., 100 µL) is mixed with the DPPH solution (e.g., 100 µL) in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from the plot of scavenging activity against the concentration of the iridoid glycoside.[15][16]
MTT Assay (Neuroprotection)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation, and thus can be adapted to assess the neuroprotective effects of compounds against a neurotoxic insult.
Experimental Workflow:
Caption: Workflow for the MTT neuroprotection assay.
Detailed Steps:
-
Cell Seeding: SH-SY5Y cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the iridoid glycoside for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: A neurotoxic agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), is added to the wells to induce cell death.
-
Incubation: The plate is incubated for 24-48 hours.
-
MTT Addition: The culture medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is determined by the increase in cell viability in the presence of the iridoid glycoside compared to the neurotoxin-only treated cells. The EC50 value (the concentration at which the compound elicits 50% of its maximal protective effect) can be calculated from the dose-response curve.
Conclusion
This comparative guide highlights the distinct and overlapping therapeutic profiles of this compound, Aucubin, Catalpol, and Harpagoside. This compound emerges as a particularly potent anti-inflammatory agent with a specific mechanism of action on the NF-κB and NLRP3 inflammasome pathways. While direct quantitative comparisons are limited by the availability of standardized data, this analysis provides a solid foundation for researchers to identify the most promising iridoid glycoside for their specific area of investigation. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy of these natural compounds and pave the way for their potential development as novel therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Neuroprotective Activity of Polyphenol-Rich Ribes diacanthum Pall against Oxidative Stress in Glutamate-Stimulated HT-22 Cells and a Scopolamine-Induced Amnesia Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Extraction and Purification of Aucubin from Eucommia ulmoides Seed Draff in Natural Deep Eutectic Solvents Using Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aucubin | C15H22O9 | CID 91458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationship (QSAR) for neuroprotective activity of terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C24H26O10 | CID 11503806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ajopred.com [ajopred.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant, Cytotoxic, and Antiproliferative Activities and Total Polyphenol Contents of the Extracts of Geissospermum reticulatum Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating Scrophuloside B's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Scrophuloside B with alternative compounds, supported by experimental data, to validate its mechanism of action through the lens of knockout studies.
This compound, an iridoid glycoside, has emerged as a promising anti-inflammatory agent. Its therapeutic potential is attributed to its ability to modulate key inflammatory signaling pathways. This guide delves into the validation of its mechanism of action, drawing parallels with the established effects of genetic knockout of its target pathways and comparing its performance with other known inhibitors.
Comparative Analysis of Inhibitory Activity
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. To objectively assess its potency, we compare its inhibitory concentration (IC50) values with those of Catalpol, another iridoid glycoside, Parthenolide, a known NF-κB inhibitor, and MCC950, a specific NLRP3 inflammasome inhibitor.
| Compound | Target Pathway | Reported IC50 | Cell Type/Assay Condition | Reference |
| This compound | NF-κB | 1.02 µM | TNF-α-induced NF-κB activation in HEK293T cells | [1][2] |
| NLRP3 | Data not available | |||
| Catalpol | NF-κB | Not effective at 50 µM | LPS-induced NF-κB activation in THP-1 cells | [1] |
| NLRP3 | Downregulates mRNA expression | LPS-induced expression in THP-1 cells | [1][3] | |
| Parthenolide | NF-κB | ~1-2.6 µM | LPS-induced NF-κB activation in RAW264.7 cells | [4] |
| NLRP3 | Data not available | |||
| MCC950 | NLRP3 | ~7.5 nM | LPS and ATP-induced IL-1β release in bone marrow-derived macrophages (BMDMs) | [5] |
| NF-κB | No significant inhibition | [5] |
Key Insights:
-
This compound demonstrates potent inhibition of the NF-κB pathway with a low micromolar IC50 value.[1][2]
-
In direct comparison, this compound is a more effective NF-κB inhibitor than Catalpol.[1]
-
MCC950 is a highly potent and specific inhibitor of the NLRP3 inflammasome, with nanomolar efficacy.[5]
-
While this compound's direct IC50 on the NLRP3 inflammasome is not yet reported, its ability to decrease NLRP3 mRNA expression suggests an indirect regulatory role.[1]
Validating Mechanism of Action through Knockout Models
The gold standard for validating the mechanism of action of a drug is to compare its effects with the phenotype observed in a genetic knockout of its putative target. While direct knockout studies for this compound are not yet available, we can infer the expected outcomes based on existing NF-κB and NLRP3 knockout mouse models.
| Knockout Model | Key Phenotypic Characteristics in Inflammation | Relevance to this compound's Mechanism of Action |
| NF-κB (p65/RelA knockout) | Embryonic lethal due to massive liver apoptosis, highlighting its crucial role in development and cell survival. Cell-specific knockouts show reduced inflammatory responses. | The anti-inflammatory effects of this compound, such as reduced cytokine production, are expected to phenocopy the blunted inflammatory responses seen in NF-κB knockout models. |
| NLRP3 Knockout | Resistant to NLRP3-dependent inflammation and associated diseases. Reduced IL-1β and IL-18 production in response to NLRP3 activators. | If this compound effectively inhibits the NLRP3 inflammasome, treatment of wild-type cells or animals should mimic the phenotype of NLRP3 knockout, characterized by diminished IL-1β secretion. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the study of this compound and its alternatives.
In Vitro Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to screen for anti-inflammatory compounds by mimicking bacterial-induced inflammation.
Cell Line: Human monocytic cell line (THP-1) or murine macrophage cell line (RAW264.7).
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compound (e.g., this compound, Catalpol, Parthenolide) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate for 6-24 hours.
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Cell viability can be assessed using an MTT or similar assay to rule out cytotoxic effects of the compounds.
NF-κB Translocation Assay
This assay determines the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
Cell Line: HeLa or HEK293T cells.
Protocol:
-
Seed cells on glass coverslips in a 24-well plate.
-
Pre-treat cells with the test compound for 1 hour.
-
Stimulate NF-κB activation with an appropriate agonist (e.g., TNF-α at 20 ng/mL) for 30 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 1% BSA.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using fluorescence microscopy. A reduction in nuclear fluorescence in treated cells compared to stimulated, untreated cells indicates inhibition.
NLRP3 Inflammasome Activation Assay
This assay measures the inhibition of the NLRP3 inflammasome by quantifying the secretion of IL-1β.
Cell Line: Bone marrow-derived macrophages (BMDMs) or THP-1 cells differentiated into macrophages.
Protocol:
-
Priming Step: Prime the cells with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Wash the cells to remove the LPS.
-
Inhibition Step: Pre-treat the cells with the test compound (e.g., this compound, MCC950) for 1 hour.
-
Activation Step: Activate the NLRP3 inflammasome with a specific agonist, such as ATP (5 mM) or Nigericin (10 µM), for 1 hour.
-
Collect the cell culture supernatant.
-
Measure the concentration of mature IL-1β in the supernatant using an ELISA kit.
Visualizing the Molecular Pathways and Experimental Logic
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: Signaling pathways targeted by this compound and its alternatives.
Caption: Experimental workflow for validating a drug's mechanism of action using knockout models.
Caption: Logical relationship between experimental data and mechanism of action validation.
References
- 1. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Scrophuloside B and Dexamethasone: A Comparative Analysis of Anti-Inflammatory Efficacy
In the landscape of anti-inflammatory therapeutics, the synthetic glucocorticoid dexamethasone has long been a benchmark for potent immunosuppression. However, the exploration of novel, naturally derived compounds with potentially more targeted mechanisms and favorable safety profiles is a burgeoning area of research. This guide provides a detailed, evidence-based comparison of the anti-inflammatory properties of Scrophuloside B, an iridoid glycoside from Scrophularia dentata, and the widely used corticosteroid, dexamethasone.
In Vitro Efficacy: Inhibition of Key Inflammatory Mediators
The anti-inflammatory effects of this compound and dexamethasone have been evaluated in various in vitro models, primarily focusing on their ability to suppress the production of pro-inflammatory cytokines and inhibit key signaling pathways in immune cells.
| Parameter | This compound | Dexamethasone | Experimental Model |
| NF-κB Inhibition (IC50) | 1.02 µM[1] | >650 µM[2] | This compound: TNF-α-induced NF-κB activity in HEK293 cells (luciferase reporter assay).[1] Dexamethasone: NF-κB activity in human THP-1 derived macrophages (luciferase reporter assay).[2] |
| Inhibition of Pro-Inflammatory Cytokines | Significantly blocked the increase in IL-1β and TNF-α levels induced by LPS or palmitic acid in THP-1 cells.[1] | Dose-dependently inhibited the secretion of multiple inflammatory mediators, including IL-1β, from THP-1 cells.[1] Suppressed LPS-induced TNF-α and IL-1β production in RAW 264.7 macrophages.[3] | This compound: Lipopolysaccharide (LPS) or palmitic acid-stimulated THP-1 human monocytic cells.[1] Dexamethasone: TNF-α or IL-1β-stimulated THP-1 cells[1]; LPS-stimulated RAW 264.7 mouse macrophages.[3] |
Mechanistic Insights: Targeting Inflammatory Signaling Pathways
Both compounds exert their anti-inflammatory effects by modulating critical signaling cascades, though their primary molecular targets differ.
This compound has been shown to directly target the NF-κB and NLRP3 inflammasome pathways.[1] By inhibiting NF-κB, it prevents the transcription of a host of pro-inflammatory genes.[1] Its action on the NLRP3 inflammasome further curtails the maturation and secretion of IL-1β.[1]
Dexamethasone , on the other hand, functions primarily by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either directly bind to DNA to regulate gene expression or interact with other transcription factors, such as NF-κB and AP-1, to repress their activity.[4][5]
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard for assessing the acute anti-inflammatory effects of compounds in vivo.
Dexamethasone is a well-established positive control in this model, consistently demonstrating a significant reduction in paw edema in rats and mice.[6][7]
This compound , as an isolated compound, has not been extensively reported in the carrageenan-induced paw edema model in the reviewed literature. However, extracts from plants of the Scrophularia genus, from which this compound is derived, have shown anti-inflammatory activity in this model.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
Protocol Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells, stably or transiently transfected with a luciferase reporter plasmid under the control of an NF-κB response element, are cultured in appropriate media and seeded into 96-well plates.[1][8]
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or dexamethasone for 1 hour.[1]
-
Stimulation: NF-κB activation is induced by adding a pro-inflammatory stimulus, such as TNF-α (e.g., 100 ng/mL), to the cell culture medium.[1]
-
Incubation: The cells are incubated for a period sufficient to allow for gene transcription and protein expression, typically ranging from 6 to 24 hours.[1]
-
Lysis and Substrate Addition: The cells are lysed to release their contents, and a luciferase substrate is added.[6]
-
Luminescence Measurement: The light produced by the enzymatic reaction between luciferase and its substrate is measured using a luminometer. The intensity of the light is proportional to the activity of the NF-κB pathway.[6]
-
Data Analysis: The results are typically expressed as a percentage of the stimulated control, and the half-maximal inhibitory concentration (IC50) is calculated.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model assesses the ability of a compound to reduce acute inflammation.
Protocol Steps:
-
Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to laboratory conditions.[9][10]
-
Compound Administration: The test compound (this compound or dexamethasone) or a vehicle control is administered, typically intraperitoneally or orally, 30 to 60 minutes before the inflammatory insult.[11]
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution (e.g., 0.1 mL) is administered into the right hind paw of the animal.[9][12]
-
Paw Volume Measurement: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[11]
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.[9]
Summary and Conclusion
This compound demonstrates potent in vitro anti-inflammatory activity, particularly in the inhibition of the NF-κB signaling pathway, with an IC50 value in the low micromolar range.[1] In the specific luciferase reporter assay cited, it appears significantly more potent than dexamethasone, which had a very high IC50 in a similar human cell line assay.[2] This suggests that this compound may have a more targeted mechanism of action on the NF-κB pathway.
Dexamethasone, while appearing less potent in a specific NF-κB reporter assay, exhibits broad and powerful anti-inflammatory and immunosuppressive effects across a wide range of in vitro and in vivo models.[5] Its efficacy in animal models of inflammation is well-established.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.llu.edu [experts.llu.edu]
- 5. Dexamethasone suppresses iNOS gene expression by upregulating I-kappa B alpha and inhibiting NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB luciferase reporter assay [bio-protocol.org]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. NFκB-Luciferase Reporter Assay [bio-protocol.org]
- 9. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Comparing the efficacy of Scrophuloside B with quercetin as an anti-inflammatory agent.
In the landscape of natural anti-inflammatory agents, both Scrophuloside B, an iridoid glycoside, and quercetin, a ubiquitous flavonoid, have demonstrated significant potential in modulating key inflammatory pathways. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this analysis synthesizes existing data to offer insights into their respective mechanisms and potencies.
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and quercetin from various in vitro studies. Due to the absence of direct comparative experiments, the data is presented separately for each compound.
Table 1: Anti-Inflammatory Activity of this compound
| Parameter | Cell Line | Inducer | IC50 Value | Reference |
| NF-κB Activity | HEK293T | TNF-α | 1.02 µmol/L | [1] |
Table 2: Anti-Inflammatory Activity of Quercetin
| Parameter | Cell Line/System | Inducer | Concentration | % Inhibition | Reference |
| TNF-α Protein Expression | Human PBMCs | - | 5 µM | 21.3% | [2] |
| 10 µM | 26.3% | [2] | |||
| 50 µM | 39.3% | [2] | |||
| TNF-α Positive Cells | Human PBMCs | PMA/Ca2+ ionophore | 1 µM | 33.0% | [2] |
| 5 µM | 70.5% | [2] | |||
| 10 µM | 84.7% | [2] | |||
| 50 µM | 92.0% | [2] | |||
| TNF-α Production | Human Blood | LPS | 1 µM | 23% | [3] |
Mechanistic Insights: Signaling Pathways
Both this compound and quercetin exert their anti-inflammatory effects by modulating critical signaling pathways.
This compound: The primary mechanism of this compound involves the potent inhibition of the NF-κB pathway.[1] It has been shown to be superior to its parent compound, catalpol, in this regard. Additionally, this compound influences the NLRP3 inflammasome pathway, a key player in the innate immune response and inflammation.
Quercetin: Quercetin's anti-inflammatory actions are more pleiotropic. It is a well-documented inhibitor of the NF-κB pathway and also modulates the Nrf2 and MAPK signaling pathways.[4][5] By targeting these multiple pathways, quercetin can suppress the production of a wide array of pro-inflammatory cytokines and enzymes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
NF-κB Luciferase Reporter Assay (for this compound)
This assay quantifies the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of a test compound.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates and co-transfected with a luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[6][7]
-
Compound Treatment and Stimulation: After 24 hours of transfection, the cells are pre-treated with varying concentrations of this compound for 1 hour. Subsequently, inflammation is induced by adding Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 20 ng/mL.[8]
-
Luciferase Activity Measurement: Following a 6-hour incubation with TNF-α, the cells are lysed. The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[9][10]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Lipopolysaccharide (LPS)-Induced Cytokine Production Assay (for Quercetin)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. The cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Alternatively, macrophage cell lines like RAW264.7 can be used.[2][11]
-
Compound Treatment and Stimulation: The cells are seeded in 24-well plates and pre-treated with various concentrations of quercetin for 1 hour. Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines.[12][13]
-
Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatants are collected. The concentration of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, is quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine concentrations in the quercetin-treated wells to those in the LPS-stimulated control wells.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound's anti-inflammatory mechanism.
Caption: Quercetin's multi-target anti-inflammatory mechanisms.
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
Both this compound and quercetin are promising natural compounds with significant anti-inflammatory properties. This compound demonstrates high potency in inhibiting the NF-κB pathway, a central regulator of inflammation. Quercetin, while perhaps less potent in some specific assays, offers a broader mechanism of action by targeting multiple key inflammatory and antioxidant pathways.
The choice between these two agents for further research and development would depend on the specific inflammatory condition being targeted. The potent and specific action of this compound on the NF-κB pathway may be advantageous in diseases where this pathway is the primary driver. In contrast, the multi-targeted approach of quercetin might be more beneficial in complex inflammatory diseases with multiple contributing factors. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these two promising anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential: Quercetin and Its Natural Derivatives as Promising Therapeutics for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Frontiers | Quercetin Inhibits LPS-Induced Inflammation and ox-LDL-Induced Lipid Deposition [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Quercetin Prevents LPS-Induced Oxidative Stress and Inflammation by Modulating NOX2/ROS/NF-kB in Lung Epithelial Cells [mdpi.com]
Reproducibility of In Vitro and In Vivo Effects of Scrophuloside B: A Comparative Guide
This guide provides a comparative analysis of the reported in vitro and in vivo biological effects of Scrophuloside B, an iridoid glycoside found in plants of the Scrophularia genus. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and reproducibility of this natural compound. While in vitro studies have begun to elucidate the molecular mechanisms of this compound, in vivo data on the isolated compound remains limited. This guide summarizes the available experimental data to offer a clear perspective on the current state of research and to highlight areas requiring further investigation.
In Vitro Effects of this compound
Anti-Inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties in vitro, primarily through the inhibition of key inflammatory pathways. A key study has shown that this compound can block the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-32 by targeting the NF-κB signaling pathway.[1][2]
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Method:
-
HEK293 cells were transfected with an NF-κB luciferase reporter plasmid or a control plasmid.
-
Transfected cells were pre-treated with varying concentrations of this compound (0.08–50 μmol/L) for 1 hour.
-
Inflammation was induced by stimulating the cells with 100 ng/mL of Tumor Necrosis Factor-alpha (TNF-α).
-
Luciferase activity, indicative of NF-κB activation, was measured to determine the inhibitory effect of this compound.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| IC50 for NF-κB Inhibition | 1.02 μmol/L | [1][2] |
This data suggests a dose-dependent inhibitory effect of this compound on NF-κB activation.[2]
Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the modulation of the NF-κB and NLRP3 inflammasome pathways. The compound has been shown to decrease the expression of NLRP3 at both the mRNA and protein levels.[1][2]
In Vivo Effects: Data from Scrophularia Extracts and Related Compounds
Direct in vivo studies on isolated this compound are currently lacking in the scientific literature. However, studies on extracts from various Scrophularia species, which are known to contain this compound and other related iridoid glycosides, provide preliminary evidence for potential in vivo activities. It is important to note that the effects of these extracts cannot be solely attributed to this compound.
Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. While no data is available for isolated this compound, extracts from Scrophularia species have shown positive results in this model.
The following table presents data from a study on a Scrophularia species extract, which is provided for contextual understanding.
| Treatment | Dose (mg/kg) | Paw Volume Reduction (%) at 4h | Reference |
| Indomethacin (Standard) | 10 | Significant reduction | [1] |
| Scrophularia Extract | Not Specified | Not Specified | [3] |
Note: Specific quantitative data for a Scrophularia extract in this model was not available in the searched literature.
Hepatoprotective Activity (Carbon Tetrachloride-Induced Liver Injury Model)
Carbon tetrachloride (CCl4) is a well-known hepatotoxin used to induce liver injury in animal models. Extracts from Scrophularia species have been investigated for their potential to protect the liver from such damage.
The following table summarizes the effects of an extract from a Scrophularia species on serum biochemical markers in a CCl4-induced liver injury model.
| Treatment | Dose (mg/kg) | ALT (U/L) | AST (U/L) | Reference |
| Control | - | Normal Range | Normal Range | [4] |
| CCl4 only | - | Significantly Increased | Significantly Increased | [4] |
| CCl4 + S. hypericifolia Extract | Not Specified | Significantly Decreased vs. CCl4 | Significantly Decreased vs. CCl4 | [4] |
| CCl4 + Silymarin (Standard) | Not Specified | Significantly Decreased vs. CCl4 | Significantly Decreased vs. CCl4 | [4] |
Note: The study on Scrophularia hypericifolia indicated hepatoprotective effects of its iridoid glycosides but did not provide specific dosage and serum marker values in the abstract.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses in vitro anti-inflammatory activity through the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways. The reproducibility of these in vitro effects appears to be supported by a clear dose-response relationship.
However, a significant gap exists in the literature regarding the in vivo effects of isolated this compound. While studies on crude extracts of Scrophularia species are promising for anti-inflammatory and hepatoprotective activities, the direct contribution of this compound to these effects in a whole organism is yet to be determined.
To establish the reproducibility and therapeutic potential of this compound, future research should focus on:
-
In vivo studies using animal models of inflammation and liver injury with isolated this compound to determine its efficacy and optimal dosage.
-
Pharmacokinetic and bioavailability studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Toxicology studies to assess the safety profile of the compound.
Such studies are crucial for validating the promising in vitro findings and for advancing this compound as a potential therapeutic agent.
References
A Comparative Guide to Analytical Methods for Scrophuloside B Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical methods for the quantification of Scrophuloside B, a key bioactive iridoid glycoside found in plants of the Scrophularia genus. The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and efficacy of herbal medicinal products and derived pharmaceuticals. This document compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), presenting their performance based on experimental data.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the quantitative performance of HPLC-UV, LC-MS/MS, and HPTLC for the analysis of this compound and related iridoid glycosides.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Reported Value | Source Context |
| Linearity Range | 1 - 200 µg/mL | For related diterpenoids, indicating a broad range for quantification.[1] |
| Correlation Coefficient (r²) | > 0.999 | Demonstrates excellent linearity within the defined range.[2] |
| Limit of Detection (LOD) | 4.12 µg/mL | For a similar glycoside, suggesting moderate sensitivity.[1] |
| Limit of Quantification (LOQ) | 12.48 µg/mL | For a similar glycoside, suitable for routine quality control.[1] |
| Precision (RSD%) | < 2% | Intra-day and inter-day precision for related compounds. |
| Accuracy (Recovery %) | 89.6% - 113.2% | Acceptable recovery for quantification in plant extracts.[1] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Reported Value | Source Context |
| Linearity Range | 1.64 - 1640 ng/mL | For Tubuloside B, a structurally similar phenylethanoid glycoside. |
| Correlation Coefficient (r²) | > 0.990 | Strong linearity over a wide concentration range. |
| Limit of Detection (LOD) | 0.87 - 9.19 ng/mL | For various iridoid glycosides, indicating high sensitivity.[3] |
| Limit of Quantification (LOQ) | 1.64 ng/mL | For Tubuloside B, demonstrating suitability for trace analysis. |
| Precision (RSD%) | < 9.23% | Intra- and inter-day precision for Tubuloside B. |
| Accuracy (Recovery %) | 92.3% - 113.0% | High accuracy for quantification in biological matrices. |
Table 3: HPTLC Method Validation Parameters
| Parameter | Reported Value | Source Context |
| Linearity Range | 750 - 2250 ng/band | For Cordifolioside A, a related iridoid glycoside.[4] |
| Correlation Coefficient (r²) | > 0.99 | Good linearity for densitometric quantification.[5] |
| Limit of Detection (LOD) | 22.84 ± 0.554 ng/spot | For Sennoside B, indicating good sensitivity for HPTLC.[6] |
| Limit of Quantification (LOQ) | 69.22 ± 0.859 ng/spot | For Sennoside B, suitable for quality control applications.[6] |
| Precision (RSD%) | < 2% | For precision and robustness studies on related markers.[4][5] |
| Accuracy (Recovery %) | 98.96% - 101.43% | For Cordifolioside A, showing excellent recovery.[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of iridoid glycosides in plant matrices.
Sample Preparation (General Protocol for Scrophularia species)
-
Drying and Pulverization: The plant material (e.g., roots of Scrophularia ningpoensis) is dried at a controlled temperature (e.g., 50-60°C) to a constant weight and then pulverized into a fine powder (e.g., 40-60 mesh).
-
Extraction: An accurately weighed amount of the powdered sample (e.g., 1.0 g) is extracted with a suitable solvent. Methanol is commonly used for extracting polar iridoid glycosides.
-
Extraction Method: Ultrasonication is a common and efficient method. The sample is typically sonicated with the solvent (e.g., 25 mL of methanol) for a specified period (e.g., 30-60 minutes). This process may be repeated to ensure complete extraction.
-
Filtration and Concentration: The extract is filtered through a 0.45 µm membrane filter. For LC-MS analysis, the filtrate may be used directly or diluted. For HPLC-UV and HPTLC, the filtrate may be concentrated under reduced pressure and redissolved in a smaller volume of the mobile phase or extraction solvent to achieve a desired concentration.
HPLC-UV Method
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[7]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solution (often with an acidifier like 0.03% phosphoric acid) and an organic solvent like acetonitrile.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[7]
-
Detection Wavelength: Iridoid glycosides like this compound typically lack a strong chromophore, and detection is often performed at a lower wavelength, such as 210 nm, to maximize sensitivity.[7]
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from a certified reference standard of this compound.
LC-MS/MS Method
-
Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A reversed-phase C18 column with smaller particle sizes (e.g., 2.0 mm x 50 mm, 5 µm) is common for faster analysis.[8]
-
Mobile Phase: A mixture of methanol or acetonitrile and water, often with additives like ammonium acetate or formic acid to improve ionization.[8]
-
Ionization Source: Electrospray ionization (ESI) is typically used, often in the negative ion mode for glycosides.[8]
-
Mass Spectrometry Analysis: Performed in the Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For example, for a similar compound, Tubuloside B, the transition was m/z 665.1 → 160.9.[8]
-
Quantification: Based on the peak area ratio of the analyte to an internal standard, plotted against a calibration curve.
HPTLC Method
-
Plates: HPTLC plates pre-coated with silica gel 60 F254 are commonly used as the stationary phase.[6]
-
Sample Application: Samples and standards are applied as narrow bands using an automated applicator.
-
Mobile Phase (Developing Solvent): A mixture of solvents is used for development. For a similar class of compounds, a mobile phase like Butanol:Water:Glacial Acetic Acid (6:3.5:0.5; v/v/v) has been used.[6]
-
Development: Plates are developed in a saturated twin-trough chamber to a specific distance (e.g., 80 mm).[6]
-
Densitometric Scanning: After development, the plates are dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 254 nm).[6]
-
Quantification: The peak area of the bands is correlated with the amount of the substance, and quantification is performed using a calibration curve.
Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for the quantification of a specific analyte like this compound.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and widely available method suitable for routine quality control where high sensitivity is not the primary requirement. It provides good precision and accuracy for quantifying moderately abundant compounds.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the ideal choice for bioanalytical studies (e.g., pharmacokinetics), trace-level quantification, and the analysis of complex matrices where interferences are a concern.[8]
-
HPTLC is a high-throughput and cost-effective method suitable for the simultaneous analysis of multiple samples. It is particularly useful for fingerprinting and quality control of raw herbal materials and extracts.[6]
Ultimately, the selection should be based on a balance of factors including the required sensitivity, selectivity, sample throughput, cost, and the availability of instrumentation. For regulatory purposes, a fully validated method according to ICH guidelines is mandatory.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia | Semantic Scholar [semanticscholar.org]
- 6. impactfactor.org [impactfactor.org]
- 7. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrophuloside B: A Comparative Analysis of its Anti-Inflammatory Effects on Immune Cells
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the anti-inflammatory effects of Scrophuloside B on different inflammatory cell types. This document synthesizes available experimental data to offer a clear comparison of the compound's performance and mechanisms of action.
This compound, an iridoid glycoside, has demonstrated significant anti-inflammatory properties. This guide delves into its effects on various immune cells, with a primary focus on monocytic cells, due to the current availability of research data. While comprehensive comparative data across all inflammatory cell types remains an area for further investigation, this document summarizes the existing knowledge to aid in the evaluation of this compound as a potential therapeutic agent.
Comparative Efficacy of this compound on Inflammatory Markers
Current research has primarily focused on the effects of this compound on the human monocytic cell line, THP-1, which serves as a valuable model for understanding its impact on macrophages. The following table summarizes the key quantitative data from these studies.
| Cell Type | Inflammatory Stimulus | Parameter Measured | Key Finding | IC50 Value |
| THP-1 (Human Monocytic Leukemia Cells) | Lipopolysaccharide (LPS) or Palmitic Acid (PA) | NF-κB Activity | Dose-dependent inhibition | 1.02 µmol/L[1][2] |
| LPS or PA | IL-1β Expression | Significant blockage of induced increase[1] | Not Reported | |
| LPS or PA | TNF-α Expression | Significant blockage of induced increase[1] | Not Reported | |
| LPS | IL-32β and IL-32γ mRNA Expression | Significant reduction of induced increase[1] | Not Reported | |
| LPS or PA | NLRP3 Expression (mRNA and protein) | Decreased expression[1] | Not Reported |
Mechanistic Insights: Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism identified is the inhibition of the NF-κB pathway and the NLRP3 inflammasome.
NF-κB Signaling Pathway
The transcription factor NF-κB is a central mediator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit NF-κB activity in a dose-dependent manner in THP-1 cells, with an IC50 value of 1.02 μmol/L.[1][2] This inhibition is crucial for its ability to suppress the production of inflammatory cytokines like IL-1β and TNF-α.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokine IL-1β into its mature, active form. This compound has been observed to decrease the expression of NLRP3 at both the mRNA and protein levels in THP-1 cells.[1] This action contributes to its potent inhibition of IL-1β maturation and secretion.
Caption: this compound downregulates the NLRP3 inflammasome pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the anti-inflammatory effects of this compound on THP-1 cells.
Cell Culture and Treatment
-
Cell Line: Human monocytic leukemia cell line (THP-1).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: THP-1 cells were pre-incubated with this compound for 1 hour before stimulation with either Lipopolysaccharide (LPS) or Palmitic Acid (PA) to induce an inflammatory response.
NF-κB Activity Assay
-
Method: A luciferase reporter assay was used to determine NF-κB activity.
-
Procedure:
-
THP-1 cells were transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control).
-
Following transfection, cells were pre-treated with varying concentrations of this compound for 1 hour.
-
Cells were then stimulated with an appropriate inflammatory agent (e.g., LPS).
-
After the stimulation period, cell lysates were collected.
-
Luciferase activity was measured using a luminometer, and the firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Cytokine Expression Analysis (ELISA)
-
Method: Enzyme-linked immunosorbent assay (ELISA) was used to quantify the protein levels of secreted cytokines (e.g., IL-1β, TNF-α).
-
Procedure:
-
THP-1 cells were seeded in culture plates and allowed to adhere.
-
Cells were pre-treated with this compound for 1 hour, followed by stimulation with LPS or PA.
-
After a specified incubation period, the cell culture supernatants were collected.
-
The concentrations of IL-1β and TNF-α in the supernatants were determined using commercially available ELISA kits according to the manufacturer's instructions.
-
Absorbance was measured at the appropriate wavelength using a microplate reader.
-
Gene Expression Analysis (RT-qPCR)
-
Method: Real-time quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA expression levels of target genes (e.g., IL-1β, TNF-α, IL-32, NLRP3).
-
Procedure:
-
Total RNA was extracted from treated and untreated THP-1 cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA were determined.
-
First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
RT-qPCR was performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
-
The relative expression of the target genes was calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Experimental Workflow
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Conclusion
The available evidence strongly indicates that this compound is a potent inhibitor of inflammatory responses in monocytic cells, primarily through the suppression of the NF-κB and NLRP3 inflammasome pathways. Its ability to reduce the expression and secretion of key pro-inflammatory cytokines highlights its therapeutic potential. However, to establish a comprehensive understanding of its immunomodulatory profile, further research is imperative to investigate its effects on other critical inflammatory cell types, including neutrophils, T lymphocytes, and B lymphocytes. Such studies will be crucial in elucidating the full spectrum of this compound's anti-inflammatory activity and its potential applications in treating a range of inflammatory disorders.
References
Evaluating the Safety Profile of Scrophuloside B in Comparison to NSAIDs: A Preclinical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the preclinical safety profile of Scrophuloside B, a naturally occurring iridoid glycoside, against that of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While NSAIDs are widely used for their analgesic and anti-inflammatory properties, their clinical utility is often limited by a well-documented risk of adverse effects, particularly in the gastrointestinal, cardiovascular, and renal systems. This compound, found in plants of the Scrophularia genus, has garnered interest for its potential therapeutic activities. However, a comprehensive understanding of its safety profile is crucial before it can be considered a viable alternative.
This document summarizes the known safety liabilities of NSAIDs, outlines the standard experimental protocols for assessing these risks, and discusses the current, albeit limited, understanding of the safety of this compound and related compounds.
Executive Summary
Traditional NSAIDs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which also leads to their characteristic side effects. The most common of these are gastrointestinal ulceration and bleeding, increased risk of cardiovascular events, and renal injury. In contrast, specific preclinical safety data for this compound is largely unavailable in the public domain. This guide, therefore, presents a comparative framework based on the established toxicities of NSAIDs and the general toxicological assessment of related compounds and extracts from the Scrophularia genus. It is important to underscore that the information on this compound is indirect and speculative, highlighting a critical need for direct experimental evaluation.
Data Presentation: Comparative Safety Profile
The following tables summarize the well-documented adverse effects of traditional NSAIDs across key organ systems. Due to the lack of specific data for this compound, a direct quantitative comparison is not possible at this time. The "this compound" column indicates the type of data that would be required for a meaningful comparison.
Table 1: Gastrointestinal Safety Profile
| Parameter | Traditional NSAIDs (e.g., Ibuprofen, Naproxen, Diclofenac) | This compound (Data Needed) |
| Mechanism of Toxicity | Inhibition of COX-1 leads to decreased production of prostaglandins that protect the gastric mucosa. This results in reduced mucus and bicarbonate secretion, and diminished mucosal blood flow[1]. | To be determined. Studies would need to investigate effects on gastric prostaglandin synthesis, mucosal integrity, and inflammatory mediators. |
| Key Adverse Effects | Dyspepsia, heartburn, gastric erosions, peptic ulcers, gastrointestinal bleeding, perforation[2]. | Incidence and severity of gastrointestinal adverse events in preclinical models are unknown. |
| Experimental Readouts | Ulcer index, gastric lesion score, fecal blood loss, gastric mucosal prostaglandin levels. | Ulcer index, histological evaluation of gastric tissue, measurement of gastric mucosal blood flow and prostaglandin levels in animal models. |
Table 2: Cardiovascular Safety Profile
| Parameter | Traditional NSAIDs (e.g., Ibuprofen, Naproxen, Diclofenac) | This compound (Data Needed) |
| Mechanism of Toxicity | Inhibition of COX-2 in blood vessels can lead to an imbalance between pro-thrombotic thromboxane A2 and anti-thrombotic prostacyclin, increasing the risk of thrombotic events. Fluid retention and increased blood pressure are also contributing factors[3][4]. | To be determined. Evaluation of effects on platelet aggregation, coagulation parameters, blood pressure, and cardiac electrophysiology are necessary. |
| Key Adverse Effects | Increased risk of myocardial infarction, stroke, hypertension, and heart failure[5]. | Cardiovascular safety profile in preclinical models is currently uncharacterized. |
| Experimental Readouts | Blood pressure, heart rate, electrocardiogram (ECG) parameters (e.g., QT interval), platelet aggregation assays, biomarkers of cardiac injury (e.g., troponins). | Continuous telemetry monitoring of blood pressure and ECG in conscious animals, in vitro platelet aggregation studies, and measurement of cardiac biomarkers. |
Table 3: Renal Safety Profile
| Parameter | Traditional NSAIDs (e.g., Ibuprofen, Naproxen, Diclofenac) | This compound (Data Needed) |
| Mechanism of Toxicity | Inhibition of renal prostaglandins, which are crucial for maintaining renal blood flow and glomerular filtration rate, especially in compromised states[6][7][8]. | To be determined. Assessment of effects on renal hemodynamics, glomerular filtration rate, and tubular function is required. |
| Key Adverse Effects | Sodium and fluid retention, edema, hyperkalemia, acute kidney injury, and chronic kidney disease[9]. | Renal safety profile in preclinical models has not been established. |
| Experimental Readouts | Serum creatinine, blood urea nitrogen (BUN), glomerular filtration rate (GFR), urinalysis (proteinuria, hematuria), kidney histology. | Measurement of serum and urinary kidney injury biomarkers (e.g., KIM-1, NGAL), assessment of GFR, and histopathological examination of kidney tissue in animal models. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of drug safety. The following sections outline standard preclinical protocols for evaluating gastrointestinal, cardiovascular, and renal toxicity.
Gastrointestinal Toxicity Assessment: NSAID-Induced Gastric Ulcer Model in Rats
This model is widely used to assess the ulcerogenic potential of test compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.
-
Procedure:
-
Animals are fasted for 24 hours prior to the experiment with free access to water.
-
The test compound (e.g., this compound) or vehicle is administered orally.
-
After a set period (e.g., 30-60 minutes), an ulcerogenic dose of an NSAID (e.g., indomethacin 20-30 mg/kg, or a high dose of the NSAID being compared) is administered orally or subcutaneously[10][11].
-
Animals are euthanized 4-6 hours after NSAID administration.
-
The stomachs are removed, opened along the greater curvature, and examined for lesions in the glandular portion.
-
-
Endpoints:
-
Ulcer Index: The severity of gastric lesions is scored based on their number and size. A common scoring system is: 0 = no ulcer; 1 = reddish spots; 2 = hemorrhagic streaks; 3 = 1-3 small ulcers; 4 = more than 3 small ulcers or 1 large ulcer.
-
Histopathology: Gastric tissue is fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of mucosal damage, inflammation, and cellular infiltration.
-
Biochemical Markers: Measurement of gastric mucosal prostaglandin E2 (PGE2) levels and myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration) can provide mechanistic insights.
-
Cardiovascular Safety Assessment: Telemetry in Conscious, Freely Moving Animals
This is the gold standard for preclinical cardiovascular safety assessment, allowing for continuous monitoring without the confounding effects of anesthesia or restraint.
-
Animals: Beagle dogs or non-human primates are commonly used, as their cardiovascular physiology is more comparable to humans. Rodent models are also utilized for earlier screening[12][13].
-
Procedure:
-
Animals are surgically implanted with a telemetry transmitter capable of measuring ECG, blood pressure, and heart rate.
-
Following a recovery period, animals are dosed with the test compound or vehicle.
-
Cardiovascular parameters are continuously recorded for a specified period (e.g., 24-48 hours).
-
-
Endpoints:
-
Hemodynamics: Mean, systolic, and diastolic arterial blood pressure; heart rate.
-
Electrocardiography: Detailed analysis of ECG intervals, including PR, QRS, and QT intervals (corrected for heart rate, e.g., QTcB, QTcF). A prolonged QT interval is a key indicator of potential pro-arrhythmic risk.
-
Waveform Analysis: Advanced analysis of the pressure waveform can provide insights into cardiac contractility and vascular resistance.
-
Renal Toxicity Assessment: Rodent Model of Drug-Induced Nephrotoxicity
This model is used to evaluate the potential for a test compound to cause kidney damage.
-
Animals: Sprague-Dawley or Wistar rats are frequently used.
-
Procedure:
-
Animals are administered the test compound daily for a predetermined period (e.g., 7, 14, or 28 days). Multiple dose levels are typically evaluated.
-
Urine is collected at various time points (e.g., 24-hour collection in metabolic cages) for urinalysis.
-
Blood samples are collected at the end of the study for clinical chemistry analysis.
-
At the end of the treatment period, animals are euthanized, and kidneys are collected for histopathological examination.
-
-
Endpoints:
-
Serum Biochemistry: Blood Urea Nitrogen (BUN) and serum creatinine are standard markers of kidney function.
-
Urinalysis: Measurement of urine volume, pH, specific gravity, and the presence of protein, glucose, ketones, and blood.
-
Kidney Injury Biomarkers: Newer, more sensitive biomarkers of kidney injury can be measured in urine or serum, such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Clusterin[14].
-
Histopathology: Microscopic examination of kidney sections (cortex, medulla, and papilla) for evidence of tubular necrosis, interstitial nephritis, glomerular damage, or other pathological changes.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the safety evaluation of this compound and NSAIDs.
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. google.com [google.com]
- 3. The Cytotoxic and Apoptotic Effects of Scrophularia Atropatana Extracts on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Neuroprotective Effects of Scrophularia striata Extract Against Oxidative Stress-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 10. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastric ulceration induced by nonsteroidal anti-inflammatory drugs is a neutrophil-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 14. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Affinity of Natural Products: A Comparative Guide for Scrophuloside B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the binding affinity of a natural product, using Scrophuloside B as a case study, to its putative molecular target. While the specific molecular target of this compound is not yet definitively established in publicly available literature, this document outlines the essential experimental data, protocols, and comparative analyses required to rigorously characterize such an interaction. By presenting a clear methodology and data interpretation, researchers can effectively validate novel drug-target interactions.
Comparative Analysis of Binding Affinity
A crucial step in validating a molecular target is to quantify the binding affinity of the compound of interest and compare it to known ligands or inhibitors of the same target. This comparison provides context for the potency and specificity of the interaction. The binding affinity is typically expressed by the dissociation constant (Kd), the concentration of a ligand at which half of the binding sites on a biomolecule are occupied at equilibrium.[1] Other common metrics include the half-maximal inhibitory concentration (IC50), which measures the functional inhibition of a biological process, and the half-maximal effective concentration (EC50), which quantifies the concentration needed to induce a 50% response.[2]
Below is a hypothetical table illustrating how binding affinity data for this compound and two alternative compounds targeting a hypothetical protein, "Target X," would be presented.
| Compound | Molecular Target | Method | Kd (nM) | IC50 (µM) | Reference |
| This compound | Target X | SPR | 150 | 1.2 | [Hypothetical] |
| Alternative A | Target X | ITC | 25 | 0.3 | [Citation] |
| Alternative B | Target X | FP | 500 | 5.8 | [Citation] |
Table 1: Comparative Binding Affinity Data. This table summarizes the binding affinities of this compound and alternative compounds for the hypothetical "Target X" as determined by various biophysical techniques. Lower Kd and IC50 values indicate stronger binding and greater potency, respectively.
Experimental Protocols for Determining Binding Affinity
The selection of an appropriate method to determine binding affinity is critical and depends on the nature of the interacting molecules.[1][3] Commonly used techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).[1][3][4]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics of binding and dissociation in real-time, from which the equilibrium dissociation constant (Kd) can be calculated.[4]
Experimental Workflow:
-
Immobilization: The purified target protein is immobilized on a sensor chip.
-
Injection: A series of concentrations of the analyte (e.g., this compound) are flowed over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound, is measured.
-
Data Analysis: The association and dissociation rates are fitted to a kinetic model to determine the Kon (association rate constant) and Koff (dissociation rate constant). The Kd is then calculated as Koff/Kon.
Caption: Workflow for a Surface Plasmon Resonance experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[3][4]
Experimental Protocol:
-
Sample Preparation: The purified target protein is placed in the sample cell, and the ligand (this compound) is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand are made into the sample cell.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by a sensitive calorimeter.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the Kd, n, and ΔH.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding.[1] It is well-suited for high-throughput screening.
Experimental Protocol:
-
Labeling: A fluorescent probe (either the ligand or a competitive binder) is used.
-
Incubation: The fluorescent probe is incubated with the target protein in the presence of varying concentrations of the competitor (e.g., this compound).
-
Measurement: The fluorescence polarization is measured. When the fluorescent probe is unbound, it tumbles rapidly, and the emitted light is depolarized. Upon binding to the larger protein, its tumbling slows, and the emitted light is more polarized.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the competitor to determine the IC50, from which the Ki (inhibition constant) can be derived.
Signaling Pathway Context
Understanding the signaling pathway in which the molecular target operates is crucial for elucidating the functional consequences of binding. If "Target X" is a kinase, for example, this compound's binding could inhibit its activity and modulate downstream signaling.
Caption: Inhibition of a hypothetical signaling pathway by this compound.
Conclusion
To definitively confirm the binding affinity of this compound to a specific molecular target, a multi-faceted approach employing robust biophysical techniques is necessary. By systematically collecting and comparing quantitative binding data with that of known modulators of the target, and by placing these interactions within the context of relevant signaling pathways, researchers can build a compelling case for a novel drug-target interaction. The experimental frameworks and data presentation formats provided in this guide offer a standardized methodology for achieving this goal.
References
- 1. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Natural Products III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coumaroyl(3-OMe)(-6)Glc(b)-O-Ph(4-Ac) | C24H26O10 | CID 11712581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C24H26O10 | CID 11503806 - PubChem [pubchem.ncbi.nlm.nih.gov]
Independent Validation of Scrophuloside B: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on Scrophuloside B, with a focus on its anti-inflammatory, and potential hepatoprotective and wound healing activities. This document summarizes the existing experimental data, details the methodologies used in key studies, and visualizes the proposed signaling pathways.
Anti-inflammatory Activity of this compound
Independent validation of the anti-inflammatory effects of this compound is currently limited. The primary body of research originates from a single research group that has investigated its mechanism of action. These findings, while significant, await broader confirmation from the scientific community.
The key findings indicate that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the NLRP3 inflammasome.
Comparative Analysis of In Vitro Anti-inflammatory Activity
The following table summarizes the quantitative data from a key study comparing the inhibitory effects of this compound with Catalpol, a related iridoid glycoside.
| Compound | Target | Assay | Concentration | Result | Reference |
| This compound | NF-κB | Luciferase Reporter Assay | 1.02 µmol/L | IC50 | [1][2] |
| Catalpol | NF-κB | Luciferase Reporter Assay | 50 µmol/L | No significant inhibition | [2] |
| This compound | IL-1β expression (LPS-induced) | RT-PCR (THP-1 cells) | 50 µmol/L | Significant inhibition | [2] |
| Catalpol | IL-1β expression (LPS-induced) | RT-PCR (THP-1 cells) | 50 µmol/L | No significant inhibition | [2] |
| This compound | TNF-α expression (LPS-induced) | RT-PCR (THP-1 cells) | 50 µmol/L | Significant inhibition | [2] |
| Catalpol | TNF-α expression (LPS-induced) | RT-PCR (THP-1 cells) | 50 µmol/L | No significant inhibition | [2] |
| This compound | NLRP3 mRNA expression (LPS-induced) | RT-PCR (THP-1 cells) | 50 µmol/L | Significant decrease | [1][2] |
| Catalpol | NLRP3 mRNA expression (LPS-induced) | RT-PCR (THP-1 cells) | 50 µmol/L | Significant decrease | [1][2] |
Experimental Protocols
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells were cultured and transfected with an NF-κB luciferase reporter plasmid and a control plasmid.
-
Treatment: After 24 hours, cells were pre-treated with varying concentrations of this compound or Catalpol for 1 hour.
-
Stimulation: Cells were then stimulated with 100 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) for 16 hours to activate the NF-κB pathway.
-
Measurement: Luciferase activity was measured using a luminometer, and the results were normalized to the control.
-
Cell Culture and Differentiation: Human monocytic (THP-1) cells were cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Differentiated THP-1 cells were pre-treated with 50 µmol/L of this compound or Catalpol for 1 hour.
-
Stimulation: Cells were then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
RNA Extraction and RT-PCR: Total RNA was extracted, and quantitative real-time PCR was performed to measure the mRNA expression levels of IL-1β, TNF-α, and NLRP3.
Signaling Pathway
The proposed mechanism of action for this compound's anti-inflammatory effects involves the inhibition of two key signaling pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
Hepatoprotective and Wound Healing Activities
Currently, there is a lack of specific published data independently validating the hepatoprotective and wound healing properties of isolated this compound. Research in these areas has primarily focused on extracts from the Scrophularia genus or on related iridoid glycosides.
Potential for Hepatoprotective Effects
While no direct studies on this compound and liver protection were identified, general hepatoprotective properties have been attributed to the Scrophularia genus. Future research could investigate the cytoprotective effects of this compound on hepatocytes using established in vitro models of liver injury.
-
Cell Culture: Culture human hepatoma (e.g., HepG2) cells.
-
Treatment: Pre-treat cells with various concentrations of this compound.
-
Induction of Injury: Induce cytotoxicity with an agent like tert-butyl hydroperoxide (t-BHP).
-
Assessment: Measure cell viability (e.g., MTT assay), lactate dehydrogenase (LDH) release, and levels of reactive oxygen species (ROS).
Potential for Wound Healing Effects
Studies on other acylated iridoid glycosides from Scrophularia nodosa have shown stimulation of human dermal fibroblast growth, suggesting a potential role in wound healing.[3] Further investigation is required to determine if this compound exhibits similar activity.
-
Cell Culture: Culture human dermal fibroblasts.
-
Treatment: Treat cells with various concentrations of this compound.
-
Assessment: Measure cell proliferation using methods such as the MTT assay or by direct cell counting. A scratch wound healing assay can also be employed to assess cell migration.
-
Cell Culture: Culture fibroblasts in the presence of this compound.
-
Collagen Staining: Use Sirius Red staining to quantify the amount of collagen deposited in the extracellular matrix.
-
Quantification: Elute the stain and measure the absorbance to determine the relative amount of collagen.
Conclusion and Future Directions
The current body of evidence strongly suggests that this compound has significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and NLRP3 inflammasome pathways. However, these findings are based on a limited number of studies from a single research group and await independent validation.
The potential hepatoprotective and wound healing activities of this compound remain largely unexplored. Future research should focus on:
-
Independent replication of the anti-inflammatory studies to validate the existing findings.
-
In-depth investigation of the hepatoprotective effects of this compound using in vitro and in vivo models of liver injury.
-
Evaluation of the wound healing potential of this compound, including its effects on fibroblast proliferation, migration, and collagen synthesis.
Such studies will be crucial in determining the full therapeutic potential of this compound and its viability as a lead compound for drug development.
References
- 1. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wound healing activity of acylated iridoid glycosides from Scrophularia nodosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Cells Treated with Scrophuloside B: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of Scrophuloside B on cultured cancer cells. The data presented herein is a representative, hypothetical dataset intended to illustrate the potential metabolic perturbations induced by this compound. It is designed to serve as a practical example for researchers designing and interpreting metabolomics studies. For comparison, the metabolic profile of cells treated with the well-characterized cardiac glycoside, Digoxin, is also included.
Introduction to this compound and Metabolomics
This compound is an iridoid glycoside found in plants of the Scrophularia genus. Extracts from these plants have demonstrated various biological activities, including anti-inflammatory and anti-cancer effects. The precise mechanism of action of this compound is not fully elucidated, but its structural similarities to cardiac glycosides suggest it may inhibit the Na+/K+-ATPase pump. Inhibition of this ion pump leads to an increase in intracellular calcium, which can trigger a cascade of cellular events, including apoptosis and metabolic reprogramming.
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the cellular state and can reveal the biochemical effects of drugs and other interventions. Comparative metabolomics, as illustrated in this guide, is a powerful tool for understanding the mechanism of action of novel compounds like this compound.
Comparative Metabolomics Data
The following table summarizes the hypothetical quantitative metabolomics data from a study comparing the metabolic profiles of human colorectal cancer cells (HCT116) treated with this compound (10 µM), Digoxin (10 µM), or a vehicle control for 24 hours. The data is presented as fold change relative to the control group, with associated p-values.
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to represent plausible metabolic changes based on the known effects of related compounds.
| Metabolic Pathway | Metabolite | This compound vs. Control (Fold Change) | This compound vs. Control (p-value) | Digoxin vs. Control (Fold Change) | Digoxin vs. Control (p-value) |
| Glycolysis | Glucose | 1.2 | 0.04 | 1.1 | 0.05 |
| Glucose-6-phosphate | 1.5 | 0.02 | 1.3 | 0.03 | |
| Fructose-1,6-bisphosphate | 1.8 | 0.01 | 1.6 | 0.02 | |
| Pyruvate | 0.7 | 0.03 | 0.8 | 0.04 | |
| Lactate | 1.9 | 0.01 | 1.7 | 0.01 | |
| TCA Cycle | Citrate | 0.6 | 0.02 | 0.7 | 0.03 |
| α-Ketoglutarate | 0.5 | 0.01 | 0.6 | 0.02 | |
| Succinate | 0.7 | 0.03 | 0.8 | 0.04 | |
| Malate | 0.8 | 0.04 | 0.9 | 0.05 | |
| Amino Acid Metabolism | Glutamine | 0.4 | 0.01 | 0.5 | 0.02 |
| Glutamate | 0.6 | 0.02 | 0.7 | 0.03 | |
| Aspartate | 0.7 | 0.03 | 0.8 | 0.04 | |
| Alanine | 1.5 | 0.02 | 1.4 | 0.03 | |
| Lipid Metabolism | Palmitate | 1.6 | 0.02 | 1.4 | 0.03 |
| Stearate | 1.5 | 0.03 | 1.3 | 0.04 | |
| Oleate | 1.7 | 0.01 | 1.5 | 0.02 | |
| Cholesterol | 1.4 | 0.03 | 1.2 | 0.05 |
Interpretation of Hypothetical Data:
The hypothetical data suggests that both this compound and Digoxin induce a shift towards aerobic glycolysis, characterized by increased glucose uptake and lactate production, and a decrease in TCA cycle intermediates. This is a common metabolic phenotype in cancer cells, often referred to as the Warburg effect. The data also indicates alterations in amino acid and lipid metabolism, suggesting broad metabolic reprogramming in response to treatment.
Experimental Protocols
The following is a detailed protocol for a comparative metabolomics experiment to assess the effects of this compound on cultured cells.
1. Cell Culture and Treatment
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow to attach for 24 hours.
-
Treatment: Replace the medium with fresh medium containing either this compound (10 µM), Digoxin (10 µM), or vehicle (0.1% DMSO) as a control.
-
Incubation: Incubate the treated cells for 24 hours.
2. Metabolite Extraction
-
Quenching: Aspirate the medium and wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until analysis.
3. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a Vanquish UHPLC system (Thermo Fisher Scientific).
-
Column: A reversed-phase C18 column (e.g., Zorbax RRHD C18, 2.1 x 100 mm, 1.8 µm; Agilent Technologies).
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient to separate a wide range of metabolites (e.g., 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Positive and negative ion modes.
-
Scan Range: m/z 70-1000.
-
Resolution: 70,000.
-
Data Acquisition: Data-dependent MS/MS for metabolite identification.
-
4. Data Analysis
-
Peak Picking and Alignment: Use a software package such as Compound Discoverer (Thermo Fisher Scientific) or XCMS for peak detection, alignment, and integration.
-
Metabolite Identification: Identify metabolites by matching the accurate mass and MS/MS fragmentation patterns to online databases (e.g., mzCloud, METLIN, HMDB).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) on the integrated peak areas to identify significantly altered metabolites. Use a platform like MetaboAnalyst for pathway analysis and visualization.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative metabolomics.
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Na+/K+-ATPase inhibition by this compound.
Safety Operating Guide
Scrophuloside B proper disposal procedures
Proper handling and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. For Scrophuloside B, a compound whose toxicological properties have not been fully investigated, a cautious approach is essential.[1][2] Disposal procedures should adhere to local, regional, and national hazardous waste regulations.[1] The following guidelines provide a comprehensive operational plan for the safe disposal of this compound in a laboratory setting.
Pre-Disposal Safety and Compliance
Before initiating any disposal procedures, it is crucial to consult your institution's specific safety protocols and waste management guidelines. Chemical waste generators are responsible for correctly classifying and handling hazardous materials.[1]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1][3] Gloves should be inspected before use and disposed of properly after handling the chemical.[2][4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][5]
-
Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, and clothing.[3] Do not dispose of this compound down the drain.[1][4][5]
This compound Waste Segregation and Collection
Proper segregation is the first step in the disposal process. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[4]
| Waste Type | Collection Container | Handling Instructions |
| Solid this compound | A clearly labeled, sealed, and chemically compatible container. | Label as "Hazardous Waste: this compound". Keep the container closed except when adding waste. Store in a designated, secure area away from incompatible materials. |
| Contaminated Labware | Puncture-resistant sharps container for sharp items (needles, scalpels) or a designated hazardous waste container. | Items like pipette tips, and Eppendorf tubes should be placed in a labeled hazardous waste container. Do not overfill containers.[6] |
| Contaminated PPE | Labeled hazardous waste bag or container. | Gloves, disposable lab coats, and other contaminated items should be collected as hazardous waste.[2][4] |
| Aqueous/Solvent Solutions | Labeled, sealed, and chemically compatible liquid waste container. | Collect all solutions containing this compound. The first rinse of any container that held the pure compound must also be collected as hazardous waste.[7] Label with the full chemical names and approximate concentrations of all components. |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed and approved waste disposal company.[1][2]
-
Package Waste: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Labeling: Affix a completed hazardous waste label to each container. The label must include the chemical name ("this compound"), associated hazards, and the accumulation start date.
-
Storage: Store the sealed and labeled containers in a designated hazardous waste accumulation area that is secure and has secondary containment.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider to schedule a pickup. Do not attempt to transport hazardous waste yourself.
-
Documentation: Maintain a log of all hazardous waste generated, including the amount and date of disposal, as required by your institution and local regulations.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If safe to do so, prevent the spill from spreading. Cover drains to avoid environmental release.[3][4]
-
Absorb: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Collect: Carefully sweep or scoop up the absorbed material and any solid powder. Place the material into a suitable, sealed container for disposal as hazardous waste.[1][5]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the spill cleanup waste as "Hazardous Waste: this compound Spill Debris" and dispose of it following the procedures outlined above.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. cellapplications.com [cellapplications.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 6. unsw.edu.au [unsw.edu.au]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
